MA-2029
Description
Properties
Molecular Formula |
C31H46ClFN4O4 |
|---|---|
Molecular Weight |
593.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-1-(ethylamino)-1-oxopropan-2-yl]-2-[[(2S)-3-(4-fluorophenyl)-2-(methylamino)propanoyl]-methylamino]-3-methylbutanamide;hydrochloride |
InChI |
InChI=1S/C31H45FN4O4.ClH/c1-9-34-28(38)24(18-21-12-15-26(37)23(16-21)31(4,5)6)35-29(39)27(19(2)3)36(8)30(40)25(33-7)17-20-10-13-22(32)14-11-20;/h10-16,19,24-25,27,33,37H,9,17-18H2,1-8H3,(H,34,38)(H,35,39);1H/t24-,25-,27-;/m0./s1 |
InChI Key |
AMSDRHOIAWZBTJ-PBQYMGKRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Mechanism of Action of MA-2029 (CX-2029)
Introduction
This compound, also known as CX-2029, is an investigational Probody-drug conjugate (PDC) designed for the targeted delivery of a potent cytotoxic agent to tumor cells expressing the transferrin receptor 1 (TfR1 or CD71).[1] CD71 is a compelling therapeutic target due to its high expression across a wide range of solid and hematologic malignancies; however, its widespread presence on healthy, rapidly dividing cells has historically rendered it "undruggable" with conventional antibody-drug conjugates (ADCs) due to on-target, off-tumor toxicities.[2][3][4][5] this compound leverages the Probody™ therapeutic platform to overcome this limitation, employing a conditionally activated mechanism to restrict its cytotoxic activity to the tumor microenvironment (TME).[3][4][5] This guide provides a detailed examination of the core mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action: Conditional Activation in the Tumor Microenvironment
The central innovation of this compound is its "pro-drug" design, which maintains the agent in an inactive state in systemic circulation, thereby minimizing toxicity to healthy tissues. The activation of this compound is a multi-step process that occurs preferentially within the TME:
-
Masked Conformation: In its circulating form, this compound possesses a masking peptide that is tethered to the antibody via a protease-cleavable linker. This peptide sterically hinders the antigen-binding domain of the anti-CD71 antibody, significantly reducing its ability to bind to CD71 on both healthy and cancerous cells.[5]
-
Proteolytic Cleavage in the TME: The TME is characterized by the aberrant activity of various proteases. Upon extravasation into the tumor, the protease-cleavable linker of this compound is cleaved by these tumor-associated proteases.[5]
-
Unmasking and Target Engagement: The cleavage of the linker releases the masking peptide, exposing the antigen-binding site of the anti-CD71 antibody. The now-activated this compound can bind with high affinity to CD71 expressed on the surface of tumor cells.
-
Internalization and Payload Release: Following binding to CD71, the this compound-CD71 complex is internalized by the cancer cell through receptor-mediated endocytosis.[1] The complex is then trafficked to the lysosome. Inside the lysosome, the acidic environment and lysosomal proteases cleave the valine-citrulline (vc) linker, releasing the cytotoxic payload, monomethyl auristatin E (MMAE).[1]
-
Induction of Cell Death: Once released into the cytoplasm, MMAE exerts its potent anti-mitotic effects, leading to cell cycle arrest and apoptosis of the cancer cell.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, derived from preclinical and clinical studies.
Table 1: this compound Characteristics and Preclinical Activity
| Parameter | Value | Reference |
| Target Antigen | CD71 (Transferrin Receptor 1) | [1] |
| Cytotoxic Payload | Monomethyl Auristatin E (MMAE) | [1] |
| Drug-to-Antibody Ratio (DAR) | 2 | [1] |
| Masked vs. Unmasked Binding Affinity | >50-fold reduced affinity in masked state | [3][4] |
| In Vivo Efficacy (PDX Models) | Tumor stasis or regression in >80% of models (28/34) at 3 or 6 mg/kg | [3][4] |
| Preclinical Tolerability (Cynomolgus Monkeys) | Tolerated up to 6 mg/kg (masked PDC) vs. lethal at 2.0 mg/kg (unmasked ADC) | [6][7] |
Table 2: Representative In Vitro Cytotoxicity of a CD71-Targeting ADC (MMAE Payload)
| Cell Line | Cancer Type | EC50 (ng/mL) |
| HCC1954 | Breast Carcinoma | 1.8 |
| NCI-H2110 | Non-Small Cell Lung Cancer | 2.5 |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | 0.5 |
| Jeko-1 | Mantle Cell Lymphoma | 0.9 |
| Raji | Burkitt's Lymphoma | 1.2 |
| (Note: This table presents representative EC50 values for a conventional CD71-ADC with an MMAE payload to illustrate the potency of the unmasked therapeutic. A fully activated this compound is expected to exhibit similar activity.) |
Signaling Pathway of MMAE-Induced Apoptosis
The cytotoxic payload of this compound, MMAE, is a potent inhibitor of tubulin polymerization.[1] Upon its release into the cytoplasm of a cancer cell, MMAE disrupts microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division. This disruption leads to a cascade of events culminating in programmed cell death:
-
Tubulin Binding: MMAE binds to tubulin dimers, preventing their polymerization into microtubules.[8]
-
Mitotic Spindle Disruption: The inhibition of microtubule formation prevents the proper assembly of the mitotic spindle.
-
G2/M Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to the arrest of the cell cycle in the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic pathway of apoptosis. This is mediated by the activation of pro-apoptotic proteins and the caspase cascade. Key events include the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), leading to the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), and ultimately, cell death.
Mandatory Visualizations
Diagram 1: Core Mechanism of Action of this compound
Caption: Overall mechanism of action of this compound from systemic circulation to apoptosis induction.
Diagram 2: MMAE-Induced Apoptotic Signaling Pathway
Caption: Signaling cascade of MMAE from microtubule disruption to apoptosis.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
1. Cell-Based Binding Affinity Assay (Flow Cytometry)
-
Objective: To determine the binding affinity of masked and unmasked this compound to CD71-expressing cells.
-
Materials:
-
CD71-positive human cancer cell line (e.g., Karpas-299).
-
Masked this compound.
-
Unmasked this compound (pre-treated with a suitable protease, e.g., matriptase).
-
Fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-human IgG).
-
Flow cytometry buffer (PBS with 1% BSA).
-
96-well V-bottom plates.
-
Flow cytometer.
-
-
Methodology:
-
Harvest CD71-positive cells and adjust the cell density to 1 x 10^6 cells/mL in ice-cold flow cytometry buffer.
-
Prepare serial dilutions of masked and unmasked this compound in flow cytometry buffer.
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add 50 µL of the serially diluted this compound (masked or unmasked) to the respective wells. Incubate on ice for 1 hour.
-
Wash the cells twice with 200 µL of ice-cold flow cytometry buffer by centrifugation at 300 x g for 3 minutes.
-
Resuspend the cell pellets in 100 µL of the fluorescently-labeled secondary antibody diluted in flow cytometry buffer. Incubate on ice in the dark for 30 minutes.
-
Wash the cells twice as described in step 5.
-
Resuspend the final cell pellet in 200 µL of flow cytometry buffer and acquire data on a flow cytometer.
-
The median fluorescence intensity (MFI) is plotted against the concentration of this compound, and the equilibrium dissociation constant (Kd) is determined by non-linear regression analysis.
-
2. In Vitro Cytotoxicity Assay (CellTiter-Glo®)
-
Objective: To determine the cytotoxic potency (EC50) of this compound in various cancer cell lines.
-
Materials:
-
Human cancer cell lines with varying CD71 expression.
-
This compound.
-
Complete cell culture medium.
-
96-well clear-bottom white plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The data is normalized to the vehicle control, and the EC50 values are calculated using a four-parameter logistic regression model.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To assess the effect of this compound on cell cycle distribution.
-
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
70% ethanol (B145695), ice-cold.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
-
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 1x, 10x, and 100x EC50) or vehicle control for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
-
References
- 1. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, mo… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Insights into the Regulation of Microtubule Assembly and Dynamic Instability by Tau and MMAE - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cytomx.com [cytomx.com]
CD71: A Pivotal Target for Novel Cancer Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The escalating demand for highly specific and effective cancer therapies has propelled the investigation of novel cellular targets. Among these, the transferrin receptor 1 (TfR1), also known as CD71, has emerged as a compelling target for oncological drug development. CD71, a transmembrane glycoprotein (B1211001), is intrinsically linked to cellular proliferation through its critical role in iron uptake. Cancer cells, with their heightened metabolic and proliferative rates, exhibit a significantly increased dependency on iron, leading to the overexpression of CD71 on their surface. This differential expression between malignant and healthy tissues provides a therapeutic window for targeted interventions. This whitepaper provides a comprehensive technical overview of CD71 as a therapeutic target, summarizing key preclinical and clinical data, detailing essential experimental protocols, and illustrating the intricate signaling pathways associated with CD71 function.
The Biology of CD71 and its Role in Oncology
CD71 is a type II transmembrane glycoprotein that forms a homodimer on the cell surface. Its primary function is to mediate the uptake of iron by binding to iron-bound transferrin and internalizing the complex through receptor-mediated endocytosis.[1][2] Iron is an indispensable cofactor for numerous cellular processes, including DNA synthesis and repair, and energy metabolism, all of which are fundamental for rapid cell division.[3]
The pronounced upregulation of CD71 is a hallmark of many malignancies, including breast, lung, pancreatic, and hematological cancers.[4][5] This overexpression is strongly correlated with aggressive tumor phenotypes, increased metastatic potential, and poor patient prognosis.[3] Beyond its canonical role in iron metabolism, emerging evidence suggests that CD71 is also involved in modulating key signaling cascades that drive cancer progression, such as the MAPK/ERK and PI3K/AKT pathways.[3][6]
Therapeutic Strategies Targeting CD71
The elevated and often tumor-specific expression of CD71 has made it an attractive target for various therapeutic modalities.
Monoclonal Antibodies (mAbs)
Naked monoclonal antibodies targeting CD71 can exert anti-tumor effects through several mechanisms, including blocking the binding of transferrin, thereby inducing iron starvation and subsequent cell cycle arrest and apoptosis. Furthermore, these antibodies can trigger immune-mediated cytotoxicity through antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).
Antibody-Drug Conjugates (ADCs)
ADCs represent a powerful strategy to selectively deliver potent cytotoxic agents to cancer cells. An anti-CD71 antibody serves as a guiding missile, binding to CD71 on the tumor cell surface. Following internalization, the cytotoxic payload is released within the cell, leading to targeted cell death while minimizing systemic toxicity.[5]
Probody-Drug Conjugates (PDCs)
To further enhance tumor specificity and minimize on-target, off-tumor toxicities associated with CD71 expression on some normal proliferating cells, Probody-drug conjugates have been developed. These are engineered antibodies that are masked and inactive in the systemic circulation but become activated by proteases that are highly expressed in the tumor microenvironment.[7]
Quantitative Efficacy of Anti-CD71 Therapeutics
A growing body of preclinical and clinical data underscores the potential of CD71-targeted therapies.
In Vitro Cytotoxicity
In vitro studies have demonstrated the potent and selective killing of cancer cells by anti-CD71 ADCs. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for various cancer cell lines highlight the broad applicability of this approach.
| Therapeutic Agent | Cancer Cell Line | Disease | IC50 / EC50 (nM) | Citation |
| Anti-CD71-MMAE ADC (CX-2014) | Gastric Cancer Cell Lines (8/8) | Gastric Cancer | ≤0.5 | [4] |
| Esophageal Cancer Cell Lines (7/8) | Esophageal Cancer | ≤0.5 | [4] | |
| Pancreatic Cancer Cell Lines (3/5) | Pancreatic Cancer | ≤0.5 | [4] | |
| Colorectal Cancer Cell Lines (7/8) | Colorectal Cancer | ≤0.5 | [4] | |
| Head and Neck Cancer Cell Lines (5/7) | Head and Neck Cancer | ≤0.5 | [4] | |
| Non-Small Cell Lung Cancer Lines (6/7) | NSCLC | ≤0.5 | [4] | |
| Triple-Negative Breast Cancer Lines (6/7) | TNBC | ≤0.5 | [4] | |
| ER+ Breast Cancer Cell Lines (6/6) | ER+ Breast Cancer | ≤0.5 | [4] | |
| INA03 | K562 | Chronic Myeloid Leukemia | 4.94 | [4][8] |
| THP-1 | Acute Myeloid Leukemia | 3.67 | [4][8] | |
| Monomac-6 | Acute Myeloid Leukemia | 3.47 | [4][8] |
In Vivo Tumor Growth Inhibition
Preclinical xenograft models have provided compelling evidence of the anti-tumor activity of CD71-targeted therapies in vivo.
| Therapeutic Agent | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Citation |
| CX-2029 (PDC) | Patient-Derived Xenograft (PDX) Models (>80% of 28/34 models) | 3 or 6 mg/kg | Stasis or Regression | [3][9] |
| INA03 (ADC) | Triple-Negative Breast Cancer (TNBC) PDX Models | Not specified | Significant tumor growth reductions | [9] |
| Acute Leukemia Mouse Models | 0.5 mg/kg, i.v., q4dx8 | Significant reduction in tumor burden and increased survival | [4] | |
| 9.2.27-DAVLBHY (ADC) | U87MG Human Glioma Xenografts | 2.0 mg/kg (4 injections) | Prevention of tumor recurrence for 130 days | [10] |
Key Experimental Protocols
The following section details standardized protocols for the assessment of CD71 as a therapeutic target.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a therapeutic agent.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Anti-CD71 therapeutic agent (e.g., ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the anti-CD71 therapeutic agent.
-
Remove the culture medium and add the diluted therapeutic agent to the respective wells. Include untreated control wells.
-
Incubate for a period determined by the drug's mechanism of action (typically 48-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Flow Cytometry for CD71 Expression
This technique allows for the quantification of CD71 expression on the surface of cancer cells.
Materials:
-
Cancer cell lines or single-cell suspensions from tumor tissue
-
FACS buffer (PBS with 1-2% FBS)
-
Fluorochrome-conjugated anti-human CD71 antibody (e.g., clone MEM-189 or OKT9)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with cold FACS buffer.
-
Adjust the cell concentration to 1x10^6 cells/mL in FACS buffer.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the fluorochrome-conjugated anti-CD71 antibody or the isotype control to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD71-positive cells and the mean fluorescence intensity.
Immunohistochemistry (IHC) for CD71 in FFPE Tissues
IHC is used to visualize the expression and localization of CD71 within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., normal goat serum)
-
Primary anti-CD71 antibody (e.g., clone IHC071)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the sections with the primary anti-CD71 antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with streptavidin-HRP conjugate.
-
Develop the color by adding DAB substrate-chromogen solution.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope to assess CD71 expression and localization.
Signaling Pathways and Mechanisms of Action
The binding of ligands or therapeutic antibodies to CD71 can trigger downstream signaling events that influence cell fate.
CD71-Mediated Endocytosis and Drug Delivery
The primary mechanism of action for anti-CD71 ADCs involves receptor-mediated endocytosis.
Caption: Mechanism of action for an anti-CD71 antibody-drug conjugate (ADC).
CD71 and Intracellular Signaling
CD71 engagement can modulate intracellular signaling pathways that are crucial for cancer cell proliferation and survival.
Caption: CD71-mediated activation of PI3K/AKT and MAPK/ERK signaling pathways.
Conclusion and Future Directions
CD71 represents a highly promising therapeutic target in oncology due to its overexpression on a wide array of cancer cells and its fundamental role in supporting their proliferative phenotype. The development of sophisticated therapeutic strategies, such as ADCs and PDCs, has demonstrated significant preclinical and early clinical success, offering a potent and selective means of eliminating tumor cells. Future research will likely focus on optimizing the design of these targeted therapies, exploring combination strategies with other anti-cancer agents, and identifying biomarkers to predict patient response. The continued investigation of the intricate signaling networks governed by CD71 will undoubtedly unveil new avenues for therapeutic intervention and contribute to the advancement of personalized cancer medicine.
References
- 1. Transferrin Receptor/CD71 (H68.4) Mouse Monoclonal Antibody (#46222) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. CD71 Antibody (D7G9X) | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. INA03: A Potent Transferrin-Competitive Antibody-Drug Conjugate against CD71 for Safer Acute Leukemia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. genomeme.ca [genomeme.ca]
- 8. Item - Supplementary Table 3 from INA03: A Potent Transferrin-Competitive AntibodyâDrug Conjugate against CD71 for Safer Acute Leukemia Treatment - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. championsoncology.com [championsoncology.com]
No Publicly Available Information on MA-2029 for Advanced Solid Tumor Malignancies
Despite a comprehensive search of publicly available information, no data, clinical trials, or research publications could be found for a compound designated as "MA-2029" for the treatment of advanced solid tumor malignancies.
Extensive searches were conducted using a variety of keywords including "this compound," "this compound oncology," "this compound cancer," and other related terms. These searches yielded no specific results for a therapeutic agent with this identifier. The information that was returned pertained to unrelated topics where "MA" and "2029" appeared coincidentally, such as in reference to the state of Massachusetts or the year 2029.
This lack of public information makes it impossible to fulfill the request for an in-depth technical guide or whitepaper. Without any data on its mechanism of action, preclinical and clinical studies, or experimental protocols, the core requirements of the request, including data tables, detailed methodologies, and signaling pathway diagrams, cannot be met.
It is possible that "this compound" is an internal codename for a compound in the very early stages of development and has not yet been publicly disclosed by a pharmaceutical company or research institution. Alternatively, it could be a misidentification or a typographical error.
Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to:
-
Verify the designation "this compound" for accuracy.
-
Consult internal documentation or proprietary databases if this is an internal project.
-
Monitor for future publications or press releases from companies or research institutions that may be working on novel treatments for advanced solid tumors.
Until "this compound" is disclosed in the public domain, a detailed technical guide cannot be generated.
CX-2029: A Conditionally Activated Antibody-Drug Conjugate for Precision Targeting of the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
CX-2029 is a first-in-class Probody-drug conjugate (PDC) targeting CD71 (transferrin receptor 1), a protein highly expressed in a multitude of solid and hematologic malignancies. The ubiquitous expression of CD71 on healthy, rapidly dividing cells has historically rendered it an intractable target for conventional antibody-drug conjugates (ADCs) due to on-target, off-tumor toxicities. The Probody therapeutic platform circumvents this limitation through a novel masking technology. CX-2029 is designed to remain in an inert state in systemic circulation and to be preferentially activated within the tumor microenvironment (TME) by tumor-associated proteases. This targeted activation unleashes the cytotoxic payload, monomethyl auristatin E (MMAE), directly at the site of disease, thereby widening the therapeutic window. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and the experimental methodologies underpinning the development of CX-2029.
The Probody Platform: Engineering Conditional Activation
The core innovation of CX-2029 lies in the Probody platform, which employs a masking peptide to block the antigen-binding domain of the anti-CD71 antibody.[1] This peptide is tethered to the antibody via a protease-cleavable linker.[1] In the protease-rich TME, the linker is cleaved, unmasking the antibody and enabling it to bind to CD71 on tumor cells.[2][3] This conditional activation strategy is designed to minimize binding to CD71 on healthy tissues, thereby reducing systemic toxicity.[2][3]
Mechanism of Action of CX-2029
The mechanism of action of CX-2029 can be delineated into a multi-step process, initiated by the unique characteristics of the TME and culminating in targeted cancer cell apoptosis.
-
Activation in the Tumor Microenvironment: The protease-rich milieu of the TME is the key that unlocks the therapeutic potential of CX-2029. Tumor-associated proteases cleave the linker, releasing the masking peptide and exposing the anti-CD71 antibody's binding site.[2][3]
-
Target Engagement and Internalization: Once activated, the anti-CD71 antibody component of CX-2029 binds to the transferrin receptor 1 (CD71) on the surface of cancer cells.[2] This binding event triggers receptor-mediated endocytosis, internalizing the PDC into the tumor cell.[2]
-
Payload Release and Cytotoxicity: Following internalization, the PDC is trafficked to the lysosome. Inside the lysosome, the valine-citrulline linker is cleaved, releasing the potent cytotoxic agent, monomethyl auristatin E (MMAE).[2][4][5][6] MMAE is a microtubule-inhibiting agent that induces G2-M phase cell cycle arrest, ultimately leading to apoptosis of the cancer cell.[2]
Preclinical Evaluation
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the potent anti-tumor activity of CX-2029. In vitro, the masked form of the anti-CD71 PDC displayed a greater than 50-fold reduction in binding affinity to CD71 on cells compared to the protease-activated, unmasked form.[4][5][6] In vivo studies using patient-derived xenograft (PDX) models showed significant tumor growth inhibition, with stasis or regression observed in over 80% (28 out of 34) of PDX models at doses of 3 or 6 mg/kg.[4][5] This anti-tumor activity was observed across a range of tumor types, including pancreatic, diffuse large B-cell lymphoma (DLBCL), breast, gastric, esophageal, non-small cell lung cancer (NSCLC), and head and neck squamous cell carcinoma (HNSCC).[4][6]
Preclinical Safety and Tolerability
A key aspect of the preclinical evaluation of CX-2029 was to establish its safety profile, particularly in comparison to a conventional anti-CD71 ADC. In cynomolgus monkeys, CX-2029 was well-tolerated at doses up to 6 mg/kg.[7] In stark contrast, a traditional anti-CD71 ADC was lethal at a dose of 2.0 mg/kg due to neutropenic sepsis.[7] Pharmacokinetic analyses in cynomolgus monkeys revealed that the majority (>80%) of the circulating anti-CD71 PDC remained in its masked form.[4][5][6] These findings highlight the enhanced therapeutic index achieved by the Probody platform.
Clinical Development: The PROCLAIM-CX-2029 Study
CX-2029 is being evaluated in the multi-part PROCLAIM-CX-2029 clinical trial (NCT03543813), a Phase 1/2 study in patients with advanced solid tumors.[7][8]
Phase 1 Dose Escalation
The Phase 1 portion of the study was a dose-escalation trial designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of CX-2029 administered intravenously every 3 weeks.[2][3][9][10] A total of 45 patients were enrolled across eight dose levels.[2][3][9][10] Dose-limiting toxicities (DLTs) were observed at the 4 mg/kg and 5 mg/kg dose levels.[2][3][9][10] The RP2D was established at 3 mg/kg.[2][3][9][10] The most common dose-dependent hematologic toxicities were anemia and neutropenia.[2][3][9][10]
Phase 2 Expansion Cohorts
The Phase 2 portion of the study is evaluating the anti-tumor activity of CX-2029 at the RP2D in patients with specific tumor types, including squamous non-small cell lung cancer (sqNSCLC), head and neck squamous cell carcinoma (HNSCC), esophageal and gastroesophageal junction cancers, and diffuse large B-cell lymphoma (DLBCL).[1] Preliminary results have shown encouraging signs of clinical activity. In heavily-pretreated sqNSCLC patients, the objective response rate (ORR) was trending towards the target of 20%.[11] The disease control rate (DCR) in this population was 87.5%.[11] In patients with HNSCC, the ORR was 4.0% with a DCR of 56.0%.[11]
Quantitative Data Summary
Table 1: Preclinical Efficacy of CX-2029 in PDX Models
| Tumor Indication | Dose (mg/kg) | Outcome | Reference |
| Pancreatic | 3 or 6 | Significant Tumor Growth Inhibition | [4][6] |
| DLBCL | 3 or 6 | Significant Tumor Growth Inhibition | [4][6] |
| Breast | 3 or 6 | Significant Tumor Growth Inhibition | [4][6] |
| Gastric | 3 or 6 | Significant Tumor Growth Inhibition | [4][6] |
| Esophageal | 3 or 6 | Significant Tumor Growth Inhibition | [4][6] |
| NSCLC | 3 or 6 | Significant Tumor Growth Inhibition | [4][6] |
| HNSCC | 3 or 6 | Significant Tumor Growth Inhibition | [4][6] |
Table 2: Phase 1 PROCLAIM-CX-2029 Study Results
| Parameter | Value | Reference |
| Number of Patients | 45 | [2][3][9] |
| Dose Levels | 8 (0.1 mg/kg to 5 mg/kg) | [2][3][9] |
| Recommended Phase 2 Dose | 3 mg/kg | [2][3][9][10] |
| Confirmed Partial Responses | 3 (all with squamous histologies) | [2][3][9][10] |
| Most Common Grade 3+ TRAEs (≥10%) | Anemia (35%), Neutropenia (18%) | [8] |
Table 3: Preliminary Phase 2 PROCLAIM-CX-2029 Efficacy Data
| Tumor Type | Number of Efficacy-Evaluable Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| sqNSCLC | 16 | Trending towards 20% | 87.5% | [11] |
| HNSCC | 25 | 4.0% | 56.0% | [11] |
Experimental Protocols
Immunohistochemistry (IHC) for CD71 Expression
-
Tissue Preparation: Patient-derived xenograft (PDX) microarrays were used.[6]
-
Primary Antibody: A rabbit monoclonal antibody directed against the extracellular domain of CD71 was utilized.[6]
-
Detection System: A rabbit secondary antibody and an avidin-biotin complex horseradish peroxidase (HRP) detection system were employed.[6]
In Vivo Tumor Growth Inhibition Studies in PDX Models
-
Animal Models: Animals harboring PDX tumors representing various indications were used.[4][6]
-
Treatment Groups: Animals were randomized into treatment groups receiving either vehicle control or CX-2029 at 3 or 6 mg/kg.[4][6]
-
Dosing Schedule: Treatment was administered on days 0 and 7 after randomization.[4][6]
-
Endpoint: Tumor volume was measured over time to assess tumor growth inhibition.[4][6]
Phase 1 Clinical Trial Protocol (PROCLAIM-CX-2029)
-
Study Design: A multicenter, dose-escalation trial.[2][3][9][10]
-
Patient Population: Adults with advanced solid tumor malignancies.[2][3][9]
-
Treatment: CX-2029 administered intravenously every 3 weeks.[2][3][9][10]
-
Primary Endpoints: To determine the maximum tolerated dose (MTD) and cycle 1 dose-limiting toxicities (DLTs).[2][3][9][10]
-
Secondary Endpoints: Evaluation of safety, pharmacokinetics, pharmacodynamics, and anti-tumor activity.[2][3][9]
Conclusion
CX-2029 represents a significant advancement in the field of antibody-drug conjugates, demonstrating that the Probody platform can effectively enable the targeting of previously "undruggable" antigens like CD71. By restricting activation to the tumor microenvironment, CX-2029 has shown a favorable safety profile in preclinical models and early signs of clinical activity in heavily pretreated cancer patients. The ongoing clinical development of CX-2029 will further elucidate its therapeutic potential across a range of malignancies, offering a promising new treatment paradigm for patients with advanced cancers.
References
- 1. CytomX Therapeutics Announces Preliminary Results for Ongoing Phase 2 Expansion Study of CX-2029, a First-in-Class Antibody-Drug Conjugate Candidate Targeting the Transferrin Receptor, CD71 - BioSpace [biospace.com]
- 2. cytomx.com [cytomx.com]
- 3. Phase I, First-in-Human Study of the Probody Therapeutic CX-2029 in Adults with Advanced Solid Tumor Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cytomx.com [cytomx.com]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CytomX Therapeutics Announces Preliminary Results for Ongoing Phase 2 Expansion Study of CX-2029, a First-in-Class Antibody-Drug Conjugate Candidate Targeting the Transferrin Receptor, CD71 | CytomX Therapeutics, Inc. [ir.cytomx.com]
Rationale for Targeting Transferrin Receptor 1 in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Transferrin Receptor 1 (TfR1), or CD71, has emerged as a compelling target for cancer therapy due to its pivotal role in iron metabolism and its significant overexpression on the surface of malignant cells compared to normal tissues. Cancer cells exhibit an increased demand for iron to sustain their rapid proliferation and metabolic activities, a phenomenon often termed "iron addiction."[1] This dependency leads to a marked upregulation of TfR1, making it an attractive and selective target for therapeutic intervention. This technical guide provides an in-depth overview of the rationale for targeting TfR1, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and drug development workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the landscape of TfR1-targeted cancer therapies.
The Central Role of Iron and TfR1 in Cancer Biology
Iron is an essential cofactor for numerous cellular processes critical for cell growth and proliferation, including DNA synthesis and repair, and cellular respiration.[1][2] Cancer cells, with their high rates of proliferation, have a greater requirement for iron than their normal counterparts.[1] The primary mechanism for cellular iron uptake is through the binding of iron-laden transferrin (Tf) to TfR1, a type II transmembrane glycoprotein.[1][2] The Tf-TfR1 complex is then internalized via clathrin-mediated endocytosis.[2] Inside the acidic environment of the endosome, iron is released from transferrin and transported into the cytoplasm. The TfR1-apotransferrin complex is then recycled back to the cell surface, where the apotransferrin dissociates, and TfR1 is available for another cycle of iron uptake.
This fundamental process is exploited by cancer cells, which often overexpress TfR1 to meet their heightened metabolic needs.[1][2] This differential expression between malignant and healthy cells provides a therapeutic window for targeting TfR1.
Quantitative Analysis of TfR1 Expression in Cancer
The overexpression of TfR1 is a well-documented phenomenon across a wide range of human cancers. This increased expression often correlates with advanced disease stage and poorer prognosis.[1]
TfR1 Expression in Tumor vs. Normal Tissues
Quantitative studies consistently demonstrate elevated levels of TfR1 in various tumor types when compared to corresponding normal tissues.
| Cancer Type | Method | Finding | Reference |
| Breast Cancer | Gene Expression Analysis (TCGA, GENT2) | TFRC gene expression significantly higher in breast cancer tissues of all subtypes and stages compared to normal breast tissue. | [3] |
| Immunohistochemistry (IHC) | 60-85% of bone metastases from breast cancer show high TfR1 expression. | [3] | |
| Colorectal Cancer (CRC) | Real-Time PCR, IHC | TfR1 mRNA and protein expression is significantly higher in CRC tissues than in normal tissues (57.2% vs 22.9% positive staining, P<0.001). | [4] |
| Lung Cancer (SCLC) | Quantitative Proteomics | TfR1 protein is overexpressed up to 30-fold in small cell lung cancer (SCLC) cell lines compared to normal lung fibroblast cell lines. | [5] |
| Western Blot | A 10-fold increase in TfR1 expression was observed in the H69AR SCLC cell line compared to the normal MRC5 lung cell line. | [6] | |
| Lung Cancer (NSCLC) | Immunohistochemistry | 76% of adenocarcinomas and 93% of squamous cell carcinomas stained positive for TfR1, while normal lung tissue did not stain. | [7] |
| Pancreatic Cancer | mRNA Analysis (TCGA, GTEx) | TFRC mRNA levels are significantly higher in pancreatic cancer tissues compared to normal tissues. | [2] |
| Immunohistochemistry | 30.1% of pancreatic cancer tissues showed high TfR1 expression compared to 11.1% in adjacent normal tissues. | [2] | |
| Renal Cell Carcinoma (RCC) | Immunohistochemistry | TfR1 levels are significantly higher in RCC primary tumors, particularly clear cell RCC (ccRCC), compared to normal kidney tissue. | [8][9] |
Efficacy of TfR1-Targeted Therapies
The therapeutic potential of targeting TfR1 has been demonstrated in numerous preclinical studies, with several agents progressing to clinical evaluation.
| Agent | Type | Cancer Model | Efficacy (IC50 / in vivo effect) | Reference |
| INA03 | Antibody-Drug Conjugate | Acute Myeloid Leukemia (AML) Cell Lines (THP-1, Monomac-6) | IC50: 3.67 nM, 3.47 nM | [10] |
| Chronic Myeloid Leukemia (CML) Cell Line (K562) | IC50: 4.94 nM | [10] | ||
| H7-IgG1 | Monoclonal Antibody | Erythroleukemia and B-cell lymphoma cell lines | IC50: ~0.1 µg/mL | [10] |
| PRO-1160 | Antibody-Drug Conjugate | Caki-1, 786-O, Raji cell lines | IC50: 0.0370 µM, 0.2916 µM, 0.3592 µM | [11] |
| PRO-1184 | Antibody-Drug Conjugate | JEG-3, OVCAR-3, PC-3 cell lines | IC50: 0.029 µM, 0.0624 µM, 0.2007 µM | [11] |
| 42/6 | Monoclonal Antibody | Advanced Refractory Cancers (Phase I Clinical Trial) | Mixed antitumor responses in some hematological malignancies; no complete or partial remissions observed. | [1][5] |
| ch128.1/IgG1 | Chimeric Monoclonal Antibody | Human Multiple Myeloma (in vivo) | Significant antitumor activity and prolonged survival when combined with bortezomib (B1684674) or lenalidomide. | [12] |
| ch128.1/IgG1 or hu128.1 | Chimeric/Humanized Antibody | AIDS-Related Non-Hodgkin Lymphoma (in vivo) | Significant antitumor activity and long-term survival in xenograft models. | [13] |
| Cyclic NGR-Daunorubicin Conjugate 1 | Peptide-Drug Conjugate | Kaposi's Sarcoma (in vivo) | 37.7% tumor volume inhibition compared to control. | [14] |
Key Signaling Pathways Involving TfR1
TfR1 is not merely a passive transporter of iron; it is also implicated in cellular signaling pathways that are crucial for cancer cell survival and proliferation.
Regulation of TfR1 Expression via the IRP/IRE System
The expression of TfR1 is tightly regulated at the post-transcriptional level by the interplay of Iron Regulatory Proteins (IRPs) and Iron-Responsive Elements (IREs) located in the 3' untranslated region (UTR) of the TFRC mRNA.
References
- 1. Antibodies Targeting the Transferrin Receptor 1 (TfR1) as Direct Anti-cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 4. MTT (Assay protocol [protocols.io]
- 5. tandfonline.com [tandfonline.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. blog.td2inc.com [blog.td2inc.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Portico [access.portico.org]
- 12. Combination Therapy of an Antibody Specific for Transferrin Receptor 1 (ch128.1/IgG1) with Bortezomib or Lenalidomide Results in Increased Survival in an in vivo Model of Human Multiple Myeloma: A Brief Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
MA-2029: A Deep Dive into its Molecular Architecture and Rational Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, design principles, and pharmacological profile of MA-2029, a potent and selective motilin receptor antagonist. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and gastroenterology.
Molecular Profile of this compound
This compound is a non-peptidic small molecule designed to selectively target and inhibit the motilin receptor, a G-protein coupled receptor primarily expressed in the gastrointestinal tract. Its chemical architecture has been optimized for oral bioavailability and potent antagonist activity.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a snapshot of its molecular identity.
| Property | Value | Source |
| Molecular Formula | C31H45FN4O4 | [1][] |
| Molecular Weight | 556.71 g/mol | [1][] |
| IUPAC Name | (2S)-N-[(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-1-(ethylamino)-1-oxopropan-2-yl]-2-[[(2S)-3-(4-fluorophenyl)-2-(methylamino)propanoyl]-methylamino]-3-methylbutanamide | [3] |
| CAS Number | 287206-61-5 | [1] |
| Appearance | White to off-white solid | [1] |
Note: The hydrochloride salt of this compound has a molecular formula of C31H46ClFN4O4 and a molecular weight of 593.2 g/mol .[3][4]
Pharmacological Activity and Mechanism of Action
This compound functions as a selective and competitive antagonist of the motilin receptor.[1] Its primary mechanism of action involves blocking the binding of the endogenous ligand, motilin, to its receptor, thereby inhibiting downstream signaling pathways that lead to gastrointestinal smooth muscle contraction.[]
Quantitative Pharmacological Data
The potency and binding affinity of this compound have been characterized in various in vitro and in vivo models.
| Parameter | Value | Species/System | Source |
| IC50 | 4.9 nM | Motilin Receptor | [1][] |
| pKi | 8.58 ± 0.04 | Rabbit colon homogenate | [1][] |
| pKi | 8.39 | HEK 293 cells expressing human motilin receptors | [1][] |
| pA2 | 9.17 ± 0.01 | Isolated rabbit duodenal longitudinal muscle strips | [1] |
| pA2 | 9.2 | Human Motilin Receptor | [5][6] |
Signaling Pathway
This compound, by antagonizing the motilin receptor, is presumed to inhibit the Gq-protein-mediated signaling cascade. This pathway, upon activation by motilin, typically leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentrations, culminating in muscle contraction.
Caption: this compound blocks motilin-induced signaling.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the characterization of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the motilin receptor.
Objective: To quantify the inhibitory constant (Ki) of this compound.
General Procedure:
-
Membrane Preparation: Homogenates of rabbit colon smooth muscle tissue or membranes from HEK 293 cells expressing the human motilin receptor are prepared.[1][]
-
Incubation: Membranes are incubated with a radiolabeled motilin analog (e.g., [¹²⁵I]motilin) and varying concentrations of this compound.[1][]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Radioligand binding assay workflow.
In Vitro Functional Assay (Isolated Tissue)
This assay assesses the functional antagonist activity of this compound on smooth muscle contractions.
Objective: To determine the pA2 value of this compound.
General Procedure:
-
Tissue Preparation: Longitudinal muscle strips are prepared from the rabbit duodenum.[1]
-
Mounting: The tissue is mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated. One end is fixed, and the other is connected to a force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Contraction Induction: Cumulative concentration-response curves to motilin are generated in the absence and presence of increasing concentrations of this compound.
-
Data Analysis: The Schild plot analysis is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.
In Vivo Efficacy Studies
These studies evaluate the ability of orally administered this compound to inhibit motilin-induced gastrointestinal effects in living animals.
Objective: To assess the in vivo potency and duration of action of this compound.
General Procedure (Rabbit Model):
-
Animal Model: Conscious rabbits are used.[][7]
-
Drug Administration: this compound is administered orally (p.o.) at various doses.[1][]
-
Motilin Challenge: After a specified time, motilin is administered intravenously (i.v.) to induce colonic contractions or visceral pain (in combination with colorectal distension).[][7]
-
Measurement: The number of abdominal muscle contractions or changes in colonic motility are recorded.[1][7]
-
Data Analysis: The dose-dependent inhibition of motilin-induced effects by this compound is determined.
General Procedure (Dog Model):
-
Animal Model: Conscious dogs are used.[8]
-
Drug Administration: this compound is administered orally.
-
Motilin Challenge: Motilin is administered to induce increases in gastric fundus tone, GI transit, and diarrhea.[8]
-
Measurement: The effects on gastric tone, transit, and the incidence of diarrhea are monitored.[8]
-
Data Analysis: The ability of this compound to inhibit these motilin-induced effects is evaluated.
Rationale for Drug Design
The development of this compound as a motilin receptor antagonist was driven by the therapeutic potential of modulating gastrointestinal motility. Conditions characterized by excessive or abnormal motility, such as irritable bowel syndrome (IBS) and other functional gastrointestinal disorders, may benefit from the inhibitory action of a motilin antagonist.[] The design of this compound focused on creating an orally active, selective, and potent small molecule to overcome the limitations of peptide-based antagonists. Its selectivity for the motilin receptor over other receptors and ion channels minimizes the potential for off-target side effects.[1] The successful demonstration of its efficacy in preclinical animal models highlights its potential as a therapeutic agent for gastrointestinal disorders associated with disturbed motility.[1][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound | C31H46ClFN4O4 | CID 73755070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 5. motilin receptor | Motilin receptor | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | The Hungry Stomach: Physiology, Disease, and Drug Development Opportunities [frontiersin.org]
- 8. jfda-online.com [jfda-online.com]
CX-2029: A Technical Guide to a Conditionally Activated Antibody-Drug Conjugate
Harnessing the Tumor Microenvironment to Target CD71
CX-2029, also known as ABBV-2029, is a first-in-class Probody-drug conjugate (PDC) targeting the transferrin receptor 1 (CD71).[1][2][3] This in-depth guide details the discovery, mechanism of action, and clinical development of CX-2029, a therapeutic designed to overcome the challenge of targeting antigens highly expressed on both cancerous and normal tissues.[1][4]
The Challenge of Targeting CD71
CD71, the transferrin receptor 1, is a transmembrane glycoprotein (B1211001) crucial for cellular iron uptake and is highly expressed in a wide array of solid and hematologic malignancies.[2][5][6] Its rapid internalization and recycling to the cell surface make it an attractive target for antibody-drug conjugates (ADCs).[7] However, the ubiquitous expression of CD71 on healthy, rapidly dividing cells has historically rendered it an "undruggable" target for conventional ADCs due to the risk of severe on-target, off-tumor toxicities.[1][6][7]
The Probody Therapeutic Platform: A Novel Solution
To address this challenge, CX-2029 was developed using the Probody therapeutic platform.[8] Probody therapeutics are conditionally activated ADCs designed to remain inactive in systemic circulation and become activated specifically within the tumor microenvironment (TME).[4][8] This is achieved by incorporating a masking peptide that blocks the antigen-binding site of the antibody.[9][10] The mask is connected via a protease-cleavable linker, which is designed to be severed by proteases that are dysregulated and highly active in the TME.[1][9]
CX-2029: Molecular Design and Mechanism of Action
CX-2029 is a humanized monoclonal IgG1 antibody targeting CD71, conjugated to the potent microtubule-inhibiting agent monomethyl auristatin E (MMAE) via a valine-citrulline (vc) protease-cleavable linker.[1][11] The drug-to-antibody ratio (DAR) is approximately 2.[11][12]
The mechanism of action of CX-2029 involves a multi-step process:
-
Systemic Inactivity: In circulation, the masking peptide of CX-2029 prevents it from binding to CD71 on healthy cells.[9]
-
Tumor Microenvironment Activation: Upon extravasation into the TME, tumor-associated proteases, such as matriptase, cleave the linker, releasing the masking peptide.[9][11]
-
Target Binding and Internalization: The now-activated anti-CD71 ADC binds to CD71 on the surface of tumor cells and is internalized via receptor-mediated endocytosis.[1][9]
-
Payload Release and Cytotoxicity: Inside the lysosome of the cancer cell, the vc-linker is cleaved, releasing the MMAE payload.[1][9] MMAE then disrupts the microtubule network, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1]
Below is a diagram illustrating the activation and mechanism of action of CX-2029.
Preclinical Development
In Vitro Studies
In vitro studies demonstrated that the masking of CX-2029 significantly reduces its binding affinity to CD71. Compared to the protease-activated, unmasked form, the masked Probody-drug conjugate showed a greater than 50-fold reduction in binding to CD71-expressing cells.[11][13]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
The anti-tumor activity of CX-2029 was evaluated in a broad range of patient-derived xenograft (PDX) models. Potent tumor growth inhibition, including stasis or regression, was observed in over 80% of the tested PDX models (28 out of 34) at doses of 3 or 6 mg/kg.[11][13] These models represented various cancer indications, including pancreatic, diffuse large B-cell lymphoma (DLBCL), breast, gastric, esophageal, non-small cell lung cancer (NSCLC), and head and neck squamous cell carcinoma (HNSCC).[11]
| Tumor Indication | Dose (mg/kg) | Outcome |
| Pancreatic | 3 or 6 | Significant Tumor Growth Inhibition |
| DLBCL | 3 or 6 | Significant Tumor Growth Inhibition |
| Breast | 3 or 6 | Significant Tumor Growth Inhibition |
| Gastric | 3 or 6 | Significant Tumor Growth Inhibition |
| Esophageal | 3 or 6 | Significant Tumor Growth Inhibition |
| NSCLC | 3 or 6 | Significant Tumor Growth Inhibition |
| HNSCC | 3 or 6 | Significant Tumor Growth Inhibition |
Table 1: Preclinical Efficacy of CX-2029 in PDX Models [11]
Preclinical Safety and Tolerability in Cynomolgus Monkeys
Toxicology studies in cynomolgus monkeys, whose CD71 is cross-reactive with CX-2029, demonstrated a significantly improved safety profile compared to a conventional anti-CD71 ADC.[1][7] CX-2029 was tolerated at doses up to 6 mg/kg, whereas the unmasked ADC was lethal at 2.0 mg/kg due to neutropenic sepsis.[5] This represents a 10-fold improvement in tolerability.[4][13] Pharmacokinetic analysis in monkeys revealed that CX-2029 remained mostly masked (>80%) in circulation.[4][11]
| Compound | Tolerated Dose in Cynomolgus Monkeys |
| CX-2029 (Probody ADC) | Up to 6 mg/kg |
| Conventional Anti-CD71 ADC | 0.6 mg/kg (lethal at 2.0 mg/kg) |
Table 2: Comparative Tolerability in Cynomolgus Monkeys [5][7]
Clinical Development: The PROCLAIM-CX-2029 Study
The first-in-human, open-label, multicenter Phase 1/2 study, PROCLAIM-CX-2029 (NCT03543813), was designed to evaluate the safety, pharmacokinetics, pharmacodynamics, and anti-tumor activity of CX-2029 in patients with advanced solid tumors.[1][5]
Phase 1 Dose-Escalation Study
The dose-escalation phase of the study enrolled 45 patients with advanced solid tumors who received CX-2029 intravenously every 3 weeks at doses ranging from 0.1 to 5 mg/kg.[1][2]
Key Findings:
-
Maximum Tolerated Dose (MTD): The MTD was not reached at 4 mg/kg, but dose-limiting toxicities (DLTs) were observed at 5 mg/kg (febrile neutropenia and pancytopenia) and subsequently at 4 mg/kg upon cohort expansion (infusion-related reaction and neutropenia/anemia).[7][14]
-
Recommended Phase 2 Dose (RP2D): 3 mg/kg administered every 3 weeks was established as the RP2D.[2][14]
-
Safety Profile: The most common treatment-related adverse events were anemia and neutropenia, which are known toxicities associated with the MMAE payload.[2][15]
-
Preliminary Efficacy: Encouraging signs of clinical activity were observed, particularly in patients with squamous histologies. Confirmed partial responses were reported in patients with squamous non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC).[1][2]
| Dose Level (mg/kg) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 0.1 - 4 | 39 | No DLTs in initial escalation |
| 4 (expansion) | 6 | 2 DLTs (infusion-related reaction, neutropenia/anemia) |
| 5 | 4 | 2 DLTs (febrile neutropenia, pancytopenia) |
Table 3: Dose-Limiting Toxicities in the Phase 1 Study [1][7][14]
Phase 2 Expansion Study
The Phase 2 portion of the study is evaluating CX-2029 monotherapy at the RP2D of 3 mg/kg in specific patient cohorts, including squamous NSCLC, HNSCC, esophageal and gastroesophageal junction cancers, and diffuse large B-cell lymphoma.[2][5]
Preliminary Results (as of October 2021):
-
Squamous NSCLC: In 16 efficacy-evaluable patients, the objective response rate (ORR) was trending towards the target of 20%. The disease control rate (DCR) was 87.5%.[16]
-
HNSCC: In 25 efficacy-evaluable patients, there was one confirmed partial response (ORR 4.0%) and a DCR of 56.0%.[16]
-
Safety: No new safety signals were observed. The most common treatment-related adverse events were anemia (78.8%) and infusion-related reactions (69.2%).[16]
| Tumor Type | Efficacy-Evaluable Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Squamous NSCLC | 16 | Trending towards 20% | 87.5% |
| HNSCC | 25 | 4.0% | 56.0% |
Table 4: Preliminary Efficacy from the Phase 2 Expansion Study [16]
Experimental Protocols
Preclinical In Vivo Efficacy Studies
-
Animal Models: Patient-derived xenograft (PDX) mouse models were utilized, representing a variety of human tumor types.[11]
-
Treatment: Animals with established tumors were randomized and treated with either vehicle control or CX-2029 at doses of 3 or 6 mg/kg.[11]
-
Administration: CX-2029 was administered on days 0 and 7.[11]
-
Endpoint: Tumor volume was measured over time to assess tumor growth inhibition.[11]
Preclinical Toxicology Studies
-
Animal Model: Cynomolgus monkeys were used due to the cross-reactivity of CX-2029 with their CD71.[1][7]
-
Dosing: Ascending doses of CX-2029 were administered intravenously.[17]
-
Monitoring: Animals were monitored for clinical signs of toxicity, and blood samples were collected for pharmacokinetic and hematologic analysis.[11][17]
Phase 1 Clinical Trial (PROCLAIM-CX-2029)
-
Study Design: An open-label, multicenter, 3+3 dose-escalation design was employed.[1]
-
Patient Population: Adult patients with metastatic or locally advanced unresectable solid tumors with no approved life-prolonging treatment options were enrolled.[1][7]
-
Treatment: CX-2029 was administered as an intravenous infusion every 3 weeks.[1]
-
Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[1]
-
Assessments: Safety, pharmacokinetics, pharmacodynamics, and anti-tumor activity (per RECIST v1.1) were evaluated.[5]
Below is a diagram of the clinical trial workflow.
Conclusion
The discovery and development of CX-2029 represent a significant advancement in the field of antibody-drug conjugates. By leveraging the Probody therapeutic platform, CX-2029 has demonstrated the potential to create a therapeutic window for targeting CD71, a previously intractable yet highly attractive cancer antigen.[1][7] Preclinical studies established a strong rationale for its clinical investigation, demonstrating potent anti-tumor activity and a favorable safety profile compared to a conventional ADC.[4][11] The ongoing Phase 1/2 clinical trial has established a recommended Phase 2 dose and has shown encouraging preliminary signs of efficacy, particularly in patients with squamous NSCLC and HNSCC.[2] Further clinical development is underway to fully elucidate the therapeutic potential of CX-2029 in various malignancies.[2]
References
- 1. cytomx.com [cytomx.com]
- 2. CytomX Therapeutics Announces Publication of First-in-Human Data for CX-2029 in Clinical Cancer Research | CytomX Therapeutics, Inc. [cytomx.gcs-web.com]
- 3. CytomX Therapeutics Announces FDA Clearance of Investigational New Drug Application for CX-2029, a CD71-Directed Probody Therapeutic | CytomX Therapeutics, Inc. [cytomx.gcs-web.com]
- 4. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cytomx.com [cytomx.com]
- 6. CytomX Achieves Development Milestone In Strategic Oncology Collaboration With AbbVie For CD71-Targeting Probody Drug Conjugate [clinicalleader.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Unmasking New Promises: Expanding the Antigen Landscape For Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. cytomx.com [cytomx.com]
- 11. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytomx.com [cytomx.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ascopubs.org [ascopubs.org]
- 16. CytomX Therapeutics Announces Preliminary Results for Ongoing Phase 2 Expansion Study of CX-2029, a First-in-Class Antibody-Drug Conjugate Candidate Targeting the Transferrin Receptor, CD71 | CytomX Therapeutics, Inc. [ir.cytomx.com]
- 17. cytomx.com [cytomx.com]
The Gatekeeper of Potency: Unveiling the Role of the Masking Peptide in the Probody™ Therapeutic CX-2029
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CX-2029 is a first-in-class Probody™ drug conjugate (PDC) targeting the transferrin receptor 1 (CD71), a protein highly expressed in a variety of solid and hematologic malignancies.[1][2][3] Historically, CD71 has been considered an attractive but challenging target for antibody-drug conjugates (ADCs) due to its widespread expression on healthy, rapidly dividing cells, leading to significant on-target, off-tumor toxicity.[2][4] The innovative Probody therapeutic platform, exemplified by CX-2029, addresses this challenge through the incorporation of a masking peptide, designed to restrict the activity of the potent cytotoxic payload to the tumor microenvironment (TME). This guide provides a detailed examination of the critical role of the masking peptide in the mechanism of action of CX-2029, supported by preclinical and clinical data.
The Core Concept: Conditional Activation via a Masking Peptide
The central innovation of the Probody therapeutic platform is a recombinant, proteolytically-activated antibody prodrug.[5] This technology introduces a "masking peptide" that is fused to the N-terminus of the antibody's light chain via a protease-cleavable linker.[5][6][7] In its intact, masked state, the peptide sterically hinders the antigen-binding domain of the antibody, significantly reducing its ability to bind to its target.[6][8]
The TME is characterized by dysregulated protease activity, with elevated levels of specific proteases such as matriptase and urokinase-type plasminogen activator (uPA).[6][9] CX-2029 is engineered with a linker that is a substrate for these tumor-associated proteases.[10] Upon arrival in the TME, these proteases cleave the linker, releasing the masking peptide and "unmasking" the antibody. This localized activation allows the now fully active ADC to bind to CD71 on tumor cells and deliver its cytotoxic payload, monomethyl auristatin E (MMAE), while minimizing exposure to healthy tissues.[1][3][8]
Quantitative Analysis of Masking Peptide Function
The efficacy of the masking peptide is quantifiable through a series of preclinical experiments designed to measure the reduction in binding affinity and the improvement in tolerability.
Table 1: In Vitro Binding Affinity of Masked vs. Unmasked CX-2029
| Form of CX-2029 | Target | Method | Binding Affinity Reduction | Reference |
| Masked (Intact) | CD71 on cells | In vitro assay | >50-fold | [10][11] |
Table 2: Preclinical Tolerability in Cynomolgus Monkeys
| Therapeutic Agent | Maximum Tolerated Dose | Improvement in Tolerability | Key Toxicity | Reference |
| CX-2029 (Masked PDC) | Tolerated up to 6 mg/kg | 10-fold | Hematologic | [4][12] |
| Unmasked Anti-CD71 ADC | Lethal at 2.0 mg/kg | - | Neutropenic sepsis | [4] |
Table 3: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
| Treatment | Dose | Tumor Growth Inhibition (Stasis or Regression) | Reference |
| CX-2029 | 3 or 6 mg/kg | >80% of models (28/34) | [10][11] |
Mechanism of Action: A Step-by-Step Workflow
The following diagram illustrates the journey of CX-2029 from administration to tumor cell death, highlighting the pivotal role of the masking peptide.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the function of the masking peptide in CX-2029, as described in published preclinical studies.[10] It is important to note that these are overviews, and detailed, proprietary protocols are maintained by the conducting research organizations.
Indirect Binding ELISA
-
Objective: To quantify the binding affinity of masked and unmasked CX-2029 to recombinant CD71.
-
Methodology Summary:
-
96-well plates were coated with recombinant human or cynomolgus CD71 protein.
-
Plates were blocked to prevent non-specific binding.
-
Varying concentrations of the test article (e.g., masked CX-2029, protease-activated CX-2029, parental antibody) were added to the wells.
-
A secondary antibody conjugated to an enzyme was added to detect the bound test article.
-
A substrate was added, and the resulting colorimetric change was measured to determine the extent of binding.
-
Flow Cytometry for Cell Binding
-
Objective: To assess the binding of CX-2029 to CD71 on the surface of cancer cells.
-
Methodology Summary:
-
Human cancer cell lines expressing CD71 were incubated with different concentrations of masked or unmasked CX-2029.
-
A fluorescently labeled secondary antibody that binds to CX-2029 was added.
-
The fluorescence intensity of individual cells was measured using a flow cytometer. Higher fluorescence indicates greater binding of CX-2029 to the cells.
-
Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of CX-2029.
-
Methodology Summary:
-
Tumor fragments from human patients were implanted into immunodeficient mice.
-
Once tumors reached a specified volume, mice were treated with vehicle control or CX-2029 at various doses.
-
Tumor volume was measured regularly to assess the extent of tumor growth inhibition.
-
Cynomolgus Monkey Safety Studies
-
Objective: To determine the tolerability and safety profile of CX-2029 in a non-human primate model.
-
Methodology Summary:
-
Cynomolgus monkeys were administered CX-2029 or an unmasked anti-CD71 ADC via intravenous injection at escalating doses.
-
Animals were monitored for clinical signs of toxicity.
-
Blood samples were collected to analyze hematology and clinical chemistry parameters.
-
Pharmacokinetic analysis was performed to measure the concentration of masked and total CX-2029 in circulation over time.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams provide a visual representation of the key processes involved in CX-2029's mechanism and evaluation.
Conclusion
The masking peptide is the cornerstone of the Probody™ therapeutic CX-2029, enabling a paradigm shift in the targeting of antigens like CD71 that are prevalent on both cancerous and healthy tissues. By conferring conditional activation within the tumor microenvironment, the masking peptide creates a therapeutic window that allows for the safe and effective delivery of a potent cytotoxic agent to tumor cells. The preclinical data robustly support this mechanism, demonstrating significantly reduced binding of the masked form and a markedly improved safety profile compared to a traditional ADC. This innovative approach holds the promise of unlocking a new repertoire of previously "undruggable" cancer targets for the development of next-generation targeted therapies.
References
- 1. cytomx.com [cytomx.com]
- 2. research.pasteur.fr [research.pasteur.fr]
- 3. Facebook [cancer.gov]
- 4. cytomx.com [cytomx.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. onclive.com [onclive.com]
- 8. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cytomx.com [cytomx.com]
- 10. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cytomx.com [cytomx.com]
Introduction to CX-2029 and the Probody Platform
An In-Depth Technical Guide to the In Vivo Activation of CX-2029, a Probody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo activation, mechanism of action, and preclinical and clinical evaluation of CX-2029, a Probody-drug conjugate (PDC) targeting CD71.
CX-2029 is an innovative therapeutic designed to target the transferrin receptor 1 (CD71), an antigen highly expressed on a wide range of tumor cells.[1][2][3] However, CD71 is also present on healthy, rapidly dividing cells, which has historically made it an "undruggable" target for conventional antibody-drug conjugates (ADCs) due to on-target, off-tumor toxicity.[2][3][4]
The Probody therapeutic platform addresses this challenge by utilizing a masked antibody that remains inactive in healthy tissue.[2] The Probody is engineered with a masking peptide that covers the antibody's binding site. This mask is designed to be cleaved by proteases that are highly active in the tumor microenvironment (TME), leading to localized activation of the therapeutic.[3][5]
CX-2029 is composed of a humanized anti-CD71 monoclonal antibody, a cleavable masking peptide, and the cytotoxic agent monomethyl auristatin E (MMAE) conjugated via a valine-citrulline (vc) linker.[1][2][3]
Mechanism of In Vivo Activation and Cellular Uptake
The activation of CX-2029 is a multi-step process that begins with its systemic administration and culminates in the targeted killing of cancer cells.
-
Systemic Circulation in Masked Form : Following intravenous administration, CX-2029 circulates systemically in its inactive, masked state. The masking peptide sterically hinders the antibody from binding to CD71 on healthy cells.[6]
-
Activation in the Tumor Microenvironment : Upon reaching the TME, which is characterized by a high concentration of proteases, the masking peptide is cleaved. This unmasking process exposes the antibody's binding site.[3]
-
Target Binding and Internalization : The activated CX-2029 can then bind to CD71 on the surface of tumor cells. This binding event triggers receptor-mediated endocytosis, internalizing the PDC into the cell.[3][7]
-
Lysosomal Trafficking and Payload Release : Once inside the cell, the PDC is trafficked to the lysosome. Within the acidic environment of the lysosome, the vc linker is cleaved, releasing the MMAE payload into the cytoplasm.[3]
-
Cytotoxic Effect : Free MMAE disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and ultimately, apoptotic cell death.[3][7]
Below is a diagram illustrating the in vivo activation and mechanism of action of CX-2029.
Caption: In vivo activation and mechanism of action of CX-2029.
Quantitative Preclinical Data
Preclinical studies in both in vitro and in vivo models have demonstrated the efficacy and safety of the Probody approach for targeting CD71.
Table 1: In Vitro Binding Affinity
| Molecule | Target | Apparent Affinity (Kapp, nmol/L) | Fold Reduction in Affinity |
| Parental Antibody (CX-051) | rhCD71 | ~0.05 | - |
| Masked Probody (CX-151) | rhCD71 | Not specified | ~65-fold |
| Masked CX-2029 | rhCD71 | Not specified | ~65-fold |
| Protease-Activated CX-2029 | rhCD71 | 0.05 | - |
| Parental Antibody | rcCD71 | 0.03 | - |
rhCD71: recombinant human CD71; rcCD71: recombinant cynomolgus monkey CD71. Data sourced from[1].
Table 2: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
| Tumor Indications | Dosing (mg/kg) | Outcome | Response Rate |
| Pancreatic, DLBCL, Breast, Gastric, Esophageal, NSCLC, HNSCC | 3 or 6 | Stasis or Regression | >80% (28/34 models) |
DLBCL: Diffuse Large B-Cell Lymphoma; NSCLC: Non-Small Cell Lung Cancer; HNSCC: Head and Neck Squamous Cell Carcinoma. Data sourced from[1][2][8].
Table 3: Pharmacokinetics and Safety in Cynomolgus Monkeys
| Therapeutic | Dosing (mg/kg) | Key Findings |
| CX-2029 | 2, 6, and 12 | >80% remained masked in circulation.[1][2] |
| CX-2029 | Up to 6 | Tolerated.[4] |
| Conventional Anti-CD71 ADC | 2 | Lethal due to neutropenic sepsis.[3][4] |
This demonstrates a >10-fold improvement in tolerability for CX-2029 compared to a conventional ADC.[1][2]
Clinical Evaluation: Phase I Study (PROCLAIM-CX-2029)
The first-in-human study of CX-2029 evaluated its safety, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors.[3][5]
Table 4: Phase I Dose Escalation and MTD
| Dose Level (mg/kg) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 0.1 - 3 | Not specified | None reported |
| 4 | 6 | 2 (Infusion-related reaction, neutropenia/anemia) |
| 5 | Not specified | 2 (Febrile neutropenia, pancytopenia) |
Data sourced from[5][7][9][10].
-
Maximum Tolerated Dose (MTD): Exceeded at 4 mg/kg and 5 mg/kg.[5][7]
-
Recommended Phase II Dose (RP2D): 3 mg/kg administered intravenously every 3 weeks.[5][7]
Table 5: Clinical Activity
| Tumor Type | Response |
| Squamous Histologies (e.g., NSCLC, HNSCC) | 3 Confirmed Partial Responses |
Clinical activity was observed at doses of 2 mg/kg and higher.[4] Data sourced from[5][7].
Experimental Protocols
The following are high-level descriptions of the key experimental methodologies used in the evaluation of CX-2029.
Immunohistochemistry (IHC) for CD71 Expression
-
Objective : To determine the expression levels of CD71 in various tumor and normal tissues.
-
Methodology :
-
Tissue microarrays of primary and metastatic tumors were obtained.
-
IHC was performed using a rabbit monoclonal antibody directed against the extracellular domain of CD71 (e.g., D7G9X, Cell Signaling Technology, Cat. No. 13113).[1]
-
A biotinylated secondary antibody was used for detection.
-
Patient-Derived Xenograft (PDX) Mouse Models
-
Objective : To evaluate the in vivo anti-tumor efficacy of CX-2029.
-
Methodology :
-
PDX models representing various tumor types (e.g., pancreatic, breast, lung) were established in immunocompromised mice.
-
Animals with established tumors were randomized into treatment and vehicle control groups.
-
CX-2029 was administered at specified doses (e.g., 3 or 6 mg/kg) on days 0 and 7.[1]
-
Tumor volume was measured over time to assess tumor growth inhibition.
-
Below is a workflow diagram for the PDX model experiments.
Caption: Workflow for in vivo efficacy studies using PDX models.
Cynomolgus Monkey Toxicology Studies
-
Objective : To assess the safety, tolerability, and pharmacokinetics of CX-2029.
-
Methodology :
-
CX-2029 was administered as an intravenous bolus dose to cynomolgus monkeys at ascending doses (e.g., 2, 6, 12 mg/kg).[1][6]
-
Dosing occurred once every three weeks for a total of two doses.[6]
-
Plasma samples were collected at various time points to analyze the concentrations of intact (masked) CX-2029, total CX-2029, and free MMAE using HPLC-MS/MS.[6]
-
Clinical observations and laboratory parameters were monitored to assess toxicity.
-
Phase I Clinical Trial (PROCLAIM-CX-2029)
-
Objective : To determine the MTD, RP2D, safety, and preliminary efficacy of CX-2029 in humans.
-
Methodology :
-
A dose-escalation, multicenter trial was conducted in patients with advanced solid tumors.[5][7]
-
Patients received CX-2029 intravenously every 3 weeks at escalating doses (0.1 to 5 mg/kg).[3][7]
-
The primary endpoint was the determination of MTD and cycle 1 DLTs.[5][7]
-
Safety, pharmacokinetics, pharmacodynamics, and anti-tumor activity were also evaluated.[5][7]
-
Conclusion
CX-2029 represents a significant advancement in the field of antibody-drug conjugates, demonstrating that the Probody platform can create a therapeutic window for previously intractable targets like CD71. The conditional activation within the tumor microenvironment allows for potent anti-tumor activity while mitigating the on-target toxicities in healthy tissues that plagued conventional ADCs targeting this antigen. The preclinical and clinical data to date support the continued development of CX-2029 as a novel cancer therapeutic.[1][2]
References
- 1. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cytomx.com [cytomx.com]
- 5. Phase I, First-in-Human Study of the Probody Therapeutic CX-2029 in Adults with Advanced Solid Tumor Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cytomx.com [cytomx.com]
- 7. cytomx.com [cytomx.com]
- 8. researchgate.net [researchgate.net]
- 9. Data from Phase I, First-in-Human Study of the Probody Therapeutic CX-2029 in Adults with Advanced Solid Tumor Malignancies | Publicación [silice.csic.es]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Probody Platform: A Technical Guide to Conditionally Activated Therapeutics for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The Probody™ therapeutic platform represents a significant advancement in the field of targeted cancer therapy, designed to enhance the therapeutic window of antibody-based treatments. This technology engineers antibody prodrugs that remain inactive in healthy tissues and are selectively activated in the tumor microenvironment (TME). This targeted activation is achieved by incorporating a masking peptide linked to the antibody via a protease-cleavable substrate, which is preferentially cleaved by proteases that are dysregulated and overexpressed in tumors.[1][2][3] This approach aims to minimize on-target, off-tumor toxicities, a common limitation of potent antibody therapies, thereby enabling the development of safer and more effective treatments.[4][5]
This in-depth technical guide provides a comprehensive overview of the Probody platform, including its core mechanism, preclinical and clinical data for key therapeutic candidates, detailed experimental methodologies, and visualizations of relevant biological pathways.
Core Mechanism of the Probody Platform
The fundamental principle of the Probody platform is the conditional activation of an antibody therapeutic within the tumor microenvironment. This is achieved through a three-part molecular design:
-
Masking Peptide: A peptide that sterically hinders the antigen-binding site of the antibody, rendering it inactive in systemic circulation.[4][6]
-
Protease-Cleavable Linker: A substrate sequence that is specifically recognized and cleaved by tumor-associated proteases, such as matrix metalloproteinases (MMPs) and serine proteases.[6][7]
-
Parent Antibody: The active therapeutic antibody, which can be of various formats, including monoclonal antibodies (mAbs), antibody-drug conjugates (ADCs), or bispecific antibodies.[1][3]
In healthy tissues, the Probody therapeutic circulates in its masked, inactive state, preventing binding to its target antigen and minimizing systemic toxicity.[4] Upon reaching the TME, the high concentration of specific proteases cleaves the linker, releasing the masking peptide and activating the antibody to bind to its target on cancer cells.[8]
Clinical Development and Quantitative Data
Several Probody therapeutics are currently in clinical development, demonstrating the platform's potential across a range of targets and cancer types. The following tables summarize key quantitative data from the clinical trials of prominent Probody candidates.
Table 1: Phase 1a Dose-Escalation Data for CX-904 (EGFRxCD3 Probody T-Cell Engager)
| Parameter | Data |
| Patient Population | 35 patients with advanced metastatic solid tumors expressing EGFR (pancreatic, colorectal, NSCLC, etc.) with a median of 4 prior lines of therapy.[1][9] |
| Dosing | Non-step dosing cohorts: 0.007 mg to 6 mg. Step-dosing cohorts: 5 mg to 10 mg (with tocilizumab prophylaxis). A 15 mg target dose cohort is ongoing.[1] |
| Safety Profile | No cytokine release syndrome (CRS) in step-dosing cohorts. Grade 1 CRS observed at the 6 mg non-step dose. Common treatment-related adverse events (TRAEs) were low-grade rash, arthralgia, arthritis, pruritis, and vomiting. Grade 3 TRAEs included tenosynovitis, arthralgia, arthritis, and rash.[1][9] |
| Efficacy in Pancreatic Cancer (n=6) | Confirmed partial response (PR) rate: 33% (2/6). Disease control rate: 100% (6/6). One patient at 6 mg had an 83% tumor reduction. One patient at 5 mg had a 51% tumor reduction.[1][6][9] |
Table 2: Phase 1/2 Data for CX-072 (pacmilimab) - Anti-PD-L1 Probody
| Parameter | Monotherapy | Combination with Ipilimumab |
| Patient Population | Patients with advanced or recurrent solid tumors. | 27 adults with advanced solid tumors (naive to PD-L1/PD-1 or CTLA-4 inhibitors).[7][10] |
| Recommended Phase 2 Dose (RP2D) | 10 mg/kg every 14 days. | 10 mg/kg pacmilimab + 3 mg/kg ipilimumab every 3 weeks.[7][10] |
| Safety Profile | Grade ≥3 TRAEs: 9% (10/114). Serious TRAEs: 5% (6/114). | Pacmilimab-related Grade 3-4 AEs: 33% (9/27). Pacmilimab-related Grade 3-4 immune-related AEs: 22% (6/27). Discontinuation due to AEs: 11% (3/27).[7][10] |
| Efficacy | Confirmed objective responses observed in patients with cSCC, hTMB tumors, aSCC, TNBC, UPS, and anaplastic thyroid cancer. | Overall response rate (ORR): 19% (95% CI 6.3% to 38.1%). One complete response (CR) and four partial responses (PRs). Responses lasted >12 months in four patients.[7][10] |
Table 3: Phase 1 Dose-Escalation Data for CX-2029 (Anti-CD71 Probody Drug Conjugate)
| Parameter | Data |
| Patient Population | 45 patients with advanced solid tumor malignancies.[3][11] |
| Dosing | Intravenously every 3 weeks across eight dose levels.[3][11] |
| Maximum Tolerated Dose (MTD) / RP2D | MTD was exceeded at 4 mg/kg and 5 mg/kg. The RP2D is 3 mg/kg.[3][11][12] |
| Dose-Limiting Toxicities (DLTs) | None through 4 mg/kg. At 5 mg/kg: febrile neutropenia and pancytopenia. At 4 mg/kg (expansion): infusion-related reaction and neutropenia/anemia.[3][11][12] |
| Safety Profile | Most common dose-dependent hematologic toxicities were anemia and neutropenia.[3][11] |
| Efficacy | Confirmed partial responses in three patients, all with squamous histologies.[3][11] |
Table 4: Phase 1 Data for BMS-986249 (Anti-CTLA-4 Probody)
| Parameter | Monotherapy | Combination with Nivolumab (B1139203) |
| Patient Population | 39 anti-CTLA-4 naive patients with various advanced cancers.[8] | 43 anti-CTLA-4 naive patients with various advanced cancers.[8] |
| Dosing | 240-2400 mg Q4W or 1600 mg Q8W.[13] | 240-1200 mg Q4W or 800 mg Q8W + 480 mg nivolumab Q4W.[13] |
| Safety Profile (TRAEs) | 59% of patients (Grade 3/4: 23%). Most common any-grade: diarrhea (23%). Most common Grade 3/4: diarrhea (15%).[8] | 74% of patients (Grade 3/4: 30%). Most common any-grade: diarrhea (21%). Most common Grade 3/4: diarrhea (7%).[8] |
| Key Observation | Clinically manageable safety profile, allowing for higher dose intensity compared to ipilimumab.[8][13] | The safety profile supports the ongoing randomized expansion in melanoma and other advanced tumors.[8] |
Experimental Protocols
Detailed, step-by-step protocols for the characterization of Probody therapeutics are often proprietary. However, based on published literature, the following sections outline the key experimental methodologies employed.
In Vitro Protease Activation Assay
This assay is crucial for confirming the selective cleavage of the linker and subsequent activation of the Probody.
-
Objective: To determine the kinetics and specificity of Probody activation by various proteases.
-
Methodology:
-
Incubation: The Probody therapeutic is incubated with a panel of purified proteases (e.g., matriptase, uPA) and proteases not expected to be enriched in the TME.
-
Analysis: The cleavage of the Probody is analyzed by capillary electrophoresis or SDS-PAGE to detect the size shift corresponding to the removal of the masking peptide.
-
Functional Readout: The binding affinity of the protease-treated Probody to its target antigen is measured using methods like ELISA or surface plasmon resonance (SPR) to confirm functional activation.
-
In Vivo Imaging of Probody Activation
This method allows for the non-invasive visualization and confirmation of tumor-specific Probody activation.
-
Objective: To demonstrate the targeted activation of a Probody therapeutic within the tumor microenvironment in a living animal model.
-
Methodology (Competition Binding Assay): [14][15]
-
Animal Model: Nude mice bearing xenograft tumors (e.g., H292 human lung cancer cells) are used.[15]
-
Pre-treatment: Mice are injected with an unlabeled Probody therapeutic. Control groups receive PBS or the unlabeled parent antibody.[15]
-
Imaging Probe: After a set period (e.g., 48 hours), all mice are injected with a near-infrared (NIR) fluorescently labeled version of the parent antibody (e.g., Cetuximab-AF750).[15]
-
Imaging: NIR optical imaging is performed to visualize the biodistribution of the labeled antibody.
-
Principle: If the unlabeled Probody is activated in the tumor, it will bind to the target antigen, thereby competing with and reducing the accumulation of the labeled antibody in the tumor. This results in a lower fluorescence signal in the tumor of Probody-treated mice compared to the PBS control group.
-
Xenograft Tumor Model for Efficacy Studies
Standard xenograft models are used to evaluate the anti-tumor activity of Probody therapeutics.
-
Objective: To assess the in vivo efficacy of a Probody therapeutic in a tumor-bearing animal model.
-
-
Cell Culture and Preparation: Human cancer cell lines (e.g., NCI-H1975) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel.[16]
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[15][16]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and receive the Probody therapeutic, parent antibody, or vehicle control.
-
Endpoint: Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
For Probody therapeutics with an active Fc region, this assay evaluates their ability to mediate immune cell killing of target cancer cells upon activation.
-
Objective: To measure the ADCC activity of a Probody therapeutic before and after protease activation.
-
-
Target Cells: Cancer cells expressing the target antigen are used.
-
Effector Cells: Immune cells with Fc receptors, typically Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs), are used.
-
Assay Setup: Target cells are incubated with the masked Probody, the protease-activated Probody, or the parent antibody. Effector cells are then added at various effector-to-target (E:T) ratios.
-
Cytotoxicity Measurement: Target cell lysis is quantified using methods such as:
-
Flow Cytometry: Staining for markers of apoptosis (e.g., Annexin V) or cell death (e.g., 7-AAD).[18]
-
Release Assays: Measuring the release of cellular components like lactate (B86563) dehydrogenase (LDH) or radioactive chromium (51Cr) from lysed cells.
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by Probody therapeutics and a typical experimental workflow.
Caption: Mechanism of Probody therapeutic activation in the TME.
Caption: PD-1/PD-L1 signaling pathway and Probody blockade.
Caption: CTLA-4 signaling pathway and Probody blockade.
Caption: EGFR signaling and Anti-EGFRxCD3 Probody T-Cell Engager action.
Caption: CD71-mediated iron uptake and Anti-CD71 Probody-ADC action.
Conclusion
The Probody platform offers a promising strategy to improve the safety and efficacy of antibody-based cancer therapies. By restricting activation to the tumor microenvironment, Probody therapeutics have the potential to widen the therapeutic window for a variety of potent anti-cancer agents. The clinical data generated to date for candidates like CX-904, CX-072, CX-2029, and BMS-986249 provide encouraging evidence of the platform's ability to mitigate systemic toxicities while maintaining anti-tumor activity. As our understanding of the tumor microenvironment and protease biology continues to grow, the Probody platform is well-positioned to enable the development of the next generation of targeted oncology drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Current Understanding of Cytotoxic T Lymphocyte Antigen-4 (CTLA-4) Signaling in T-Cell Biology and Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 16. benchchem.com [benchchem.com]
- 17. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 18. stemcell.com [stemcell.com]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
Methodological & Application
Unmasking Antitumor Activity: In Vitro Experimental Protocols for CX-2029
For Immediate Release
This application note provides detailed experimental protocols for the in vitro characterization of CX-2029, a Probody™ drug conjugate (PDC) targeting the transferrin receptor 1 (CD71). CX-2029 is an innovative therapeutic designed for conditional activation within the tumor microenvironment, aiming to minimize off-target toxicity while delivering a potent cytotoxic payload, monomethyl auristatin E (MMAE), to cancer cells.
CX-2029 is engineered with a masking peptide that obscures the antibody's binding domain, rendering it inactive in systemic circulation. Upon reaching the tumor, tumor-associated proteases, such as matriptase, cleave a linker, unmasking the antibody and enabling it to bind to CD71 on tumor cells. Following binding, the PDC is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.[1][2][3]
These protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of targeted cancer therapies.
Quantitative In Vitro Activity of Activated CX-2029
The cytotoxic activity of CX-2029 is dependent on its activation by proteases. In its masked state, CX-2029 exhibits minimal cytotoxicity. However, upon activation, it demonstrates potent, dose-dependent killing of cancer cells. The following table summarizes the in vitro cytotoxicity of a closely related anti-CD71 antibody-drug conjugate (ADC), CX-2014, and matriptase-activated CX-2029 in various cancer cell lines.
| Cell Line | Cancer Type | EC50 (nM) of anti-CD71 ADC (CX-2014) | EC50 (nM) of Matriptase-Activated CX-2029 |
| KATOIII | Gastric | 0.02 | Not Reported |
| ESO26 | Esophageal | 0.06 | Not Reported |
| FLO-1 | Esophageal | 0.11 | Not Reported |
| SNU-5 | Gastric | 0.1 | Not Reported |
| NCI-N87 | Gastric | 0.20 | Not Reported |
| NCI H1975 | NSCLC | 0.20 | Not Reported |
| NCI H2141 | SCLC | 0.22 | Not Reported |
| SK-GT-4 | Gastric | 0.22 | Not Reported |
| Hs 746T | Gastric | 0.24 | Not Reported |
| SNU-16 | Gastric | 0.3 | Not Reported |
| SNU-1 | Gastric | 0.30 | Not Reported |
| AGS | Gastric | 0.35 | Not Reported |
| NCI H2444 | NSCLC | 0.50 | Not Reported |
| NCI H1581 | NSCLC | 0.50 | Not Reported |
| NCI H520 | SCLC | 0.50 | 1.2 |
| NCI H69 | SCLC | 0.57 | Not Reported |
| NCI H526 | SCLC | 0.60 | Not Reported |
| NCI H889 | SCLC | 1.30 | Not Reported |
| NCI H727 | SCLC | 1.30 | Not Reported |
| HT29 | Colorectal | Not Reported | 1.3 |
Data for CX-2014 is included to demonstrate the potent, subnanomolar cytotoxic activity of an anti-CD71 ADC across a broad range of cancer cell lines.[4][5][6] The EC50 values for matriptase-activated CX-2029 in HT29 and H520 cells confirm its potent cytotoxicity upon activation.[4] In its masked form, CX-2029 showed EC50 values >50 nM in these cell lines.[4]
Key Experimental Protocols
Herein, we provide detailed methodologies for the essential in vitro assays to characterize CX-2029.
In Vitro Protease Activation of CX-2029
This protocol describes the in vitro activation of the CX-2029 Probody drug conjugate using the protease matriptase.
Objective: To generate the active, unmasked form of CX-2029 for use in subsequent in vitro assays.
Materials:
-
CX-2029 Probody drug conjugate
-
Recombinant human matriptase (e.g., R&D Systems)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Microcentrifuge tubes
Protocol:
-
Dilute CX-2029 to a final concentration of 1 mg/mL in PBS.
-
Add recombinant human matriptase to the diluted CX-2029 solution. A 1:10 enzyme-to-substrate ratio (w/w) can be used as a starting point, but optimal ratios may need to be determined empirically.
-
Incubate the reaction mixture at 37°C for 1 to 4 hours. The optimal incubation time should be determined by analyzing the cleavage of the masking peptide, for example, by SDS-PAGE or capillary electrophoresis.[7]
-
The resulting solution contains the activated CX-2029 and can be used directly in cell-based assays or purified if necessary.
Caption: Workflow for the in vitro activation of CX-2029 by matriptase.
Cell Viability (Cytotoxicity) Assay using CellTiter-Glo®
This protocol details the measurement of cell viability in response to treatment with activated CX-2029 using the Promega CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.
Objective: To determine the dose-dependent cytotoxic effect of activated CX-2029 on cancer cell lines and calculate the EC50 value.
Materials:
-
Cancer cell lines of interest (e.g., HT29, NCI-H520)
-
Complete cell culture medium
-
Activated CX-2029 and masked CX-2029 (for control)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of activated CX-2029 and masked CX-2029 in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test articles. Include a vehicle control (medium only).
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[4]
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background wells (medium only) from all other measurements.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
CD71 Binding Affinity Assay (Flow Cytometry)
This protocol outlines a method to assess the binding affinity of masked and activated CX-2029 to CD71 on the surface of cancer cells using flow cytometry.
Objective: To compare the binding affinity of masked versus activated CX-2029 to cell surface CD71. A significantly lower binding of the masked form is expected.
Materials:
-
CD71-expressing cancer cell line (e.g., HCC1806)
-
Activated CX-2029 and masked CX-2029
-
A fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest cells and wash them with cold FACS buffer.
-
Resuspend the cells to a concentration of 1 x 10^6 cells/mL in cold FACS buffer.
-
-
Antibody Incubation:
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add serial dilutions of masked or activated CX-2029 to the wells. Include an isotype control.
-
Incubate on ice for 1 hour.
-
-
Secondary Antibody Staining:
-
Wash the cells three times with cold FACS buffer by centrifugation.
-
Resuspend the cell pellets in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells three times with cold FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer, measuring the median fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis:
-
Plot the MFI against the antibody concentration to generate binding curves. This will demonstrate the reduced binding of the masked CX-2029 compared to the activated form.
-
Mechanism of Action of CX-2029
The following diagram illustrates the proposed mechanism of action of CX-2029, from its activation in the tumor microenvironment to the induction of apoptosis in cancer cells.
Caption: Signaling pathway of CX-2029 from activation to apoptosis induction.
References
- 1. Facebook [cancer.gov]
- 2. cytomx.com [cytomx.com]
- 3. cytomx.com [cytomx.com]
- 4. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CX-2029 Administration in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of CX-2029, a Probody-drug conjugate (PDC), in patient-derived xenograft (PDX) models. This document is intended to guide researchers in designing and executing preclinical efficacy studies of CX-2029.
Introduction to CX-2029
CX-2029 is an innovative, conditionally activated antibody-drug conjugate targeting CD71, also known as the transferrin receptor 1 (TfR1).[1][2][3][4] CD71 is a transmembrane glycoprotein (B1211001) highly expressed on the surface of various malignant cells, making it an attractive therapeutic target.[5][6] However, its expression on healthy, rapidly dividing cells has historically presented a challenge for traditional antibody-drug conjugates (ADCs) due to on-target, off-tumor toxicity.[1][2]
CX-2029 is designed as a Probody therapeutic, a masked form of an anti-CD71 antibody conjugated to the potent microtubule-inhibiting agent monomethyl auristatin E (MMAE).[1][2] The masking peptide is engineered to be cleaved by proteases that are highly active in the tumor microenvironment (TME).[1][2] This targeted activation allows for the preferential delivery of the cytotoxic payload to tumor cells, thereby widening the therapeutic window.[5][6]
Mechanism of Action
The mechanism of action for CX-2029 involves a multi-step process that begins with its systemic administration and culminates in the targeted killing of cancer cells.
-
Systemic Circulation : In its intact, masked form, CX-2029 circulates in the bloodstream with significantly reduced binding affinity for CD71 on healthy tissues.[5][6]
-
Tumor Microenvironment Activation : Upon reaching the tumor, the masking peptide is cleaved by tumor-associated proteases, unmasking the anti-CD71 antibody.[1][2]
-
Target Binding and Internalization : The activated CX-2029 binds to CD71 on the surface of tumor cells and is subsequently internalized.[1]
-
Payload Release and Cytotoxicity : Inside the tumor cell, the linker is cleaved, releasing the MMAE payload.[5][7] MMAE then disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[1]
Preclinical Efficacy in PDX Models
Preclinical studies utilizing a diverse range of patient-derived xenograft models have demonstrated the potent anti-tumor activity of CX-2029.
Summary of Efficacy Data
| Tumor Indication | Dosing Regimen | Outcome | Reference |
| Pancreatic | 3 or 6 mg/kg, Days 0 and 7 | Significant Tumor Growth Inhibition | [5] |
| Diffuse Large B-cell Lymphoma (DLBCL) | 3 or 6 mg/kg, Days 0 and 7 | Significant Tumor Growth Inhibition | [5] |
| Breast | 3 or 6 mg/kg, Days 0 and 7 | Significant Tumor Growth Inhibition | [5] |
| Gastric | 3 or 6 mg/kg, Days 0 and 7 | Significant Tumor Growth Inhibition | [5] |
| Esophageal | 3 or 6 mg/kg, Days 0 and 7 | Significant Tumor Growth Inhibition | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | 3 or 6 mg/kg, Days 0 and 7 | Significant Tumor Growth Inhibition | [5] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 3 or 6 mg/kg, Days 0 and 7 | Significant Tumor Growth Inhibition | [5] |
| Multiple Indications | 3 to 6 mg/kg, every 2 weeks | Complete Regression and Durable Responses | [1] |
Note: In over 80% of the PDX models tested (28 out of 34), CX-2029 demonstrated potent in vivo tumor growth inhibition, resulting in either stasis or regression at doses of 3 or 6 mg/kg.[5][6]
Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies of CX-2029 in PDX models. It is recommended to adapt these protocols to the specific characteristics of the PDX model and the research question.
Animal Models
-
Species: Immunocompromised mice (e.g., NOD/SCID, NSG) are required for the engraftment of human-derived tumors.
-
Health Status: Animals should be healthy and free of pathogens.
-
Acclimatization: Allow for a minimum of one week of acclimatization to the facility before any experimental procedures.
PDX Model Establishment
-
Tumor Implantation: Subcutaneously implant patient-derived tumor fragments or cell suspensions into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth at least twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
CX-2029 Formulation and Administration
-
Reconstitution: Reconstitute lyophilized CX-2029 with sterile water for injection or as specified by the manufacturer.
-
Dilution: Dilute the reconstituted CX-2029 to the final desired concentration using a sterile, buffered solution (e.g., phosphate-buffered saline, PBS).
-
Administration Route: Administer CX-2029 intravenously (i.v.) via the tail vein.
-
Dosing: Based on preclinical data, effective doses range from 3 to 6 mg/kg.[1][5]
-
Dosing Schedule: A common dosing schedule is two doses administered on Day 0 and Day 7.[5] Alternatively, a schedule of every 2 weeks has also been shown to be effective.[1]
Experimental Workflow
References
- 1. cytomx.com [cytomx.com]
- 2. Phase I, First-in-Human Study of the Probody Therapeutic CX-2029 in Adults with Advanced Solid Tumor Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine MA-2029 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MA-2029 is a novel Probody-drug conjugate (PDC) that offers a targeted approach to cancer therapy. It is designed to selectively deliver the potent cytotoxic agent, monomethyl auristatin E (MMAE), to tumor cells overexpressing the transferrin receptor 1 (CD71).[1][2][3] The Probody technology ensures that the drug remains in an inactive state in systemic circulation, minimizing off-target toxicity. Upon reaching the tumor microenvironment, tumor-associated proteases cleave a masking peptide, activating the antibody-drug conjugate (ADC) to bind to CD71 on cancer cells.[1][2][4] Following receptor-mediated endocytosis, MMAE is released and disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][4]
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the in vitro cytotoxicity of this compound. The described assays will enable researchers to determine key parameters such as the half-maximal inhibitory concentration (IC50) and to elucidate the drug's mechanism of action.
Recommended Cell Lines
The cytotoxic efficacy of this compound is dependent on the expression level of its target, CD71. Therefore, it is crucial to select cell lines with high CD71 expression for these assays. Several cancer cell lines have been reported to exhibit high levels of CD71, including but not limited to:
-
Hepatocellular Carcinoma: HepG2[5]
-
Colorectal Cancer: HT-29[5]
-
Pancreatic Cancer: PaCa44, BxPC-3, PSN-1, Capan-1, Panc-1[5][7]
-
Leukemia/Lymphoma Cell Lines: Various leukemia and lymphoma cell lines often show high CD71 expression.[8]
It is recommended to confirm CD71 expression levels in the selected cell lines using flow cytometry or western blotting before initiating cytotoxicity experiments.
Data Presentation: Summary of Expected Outcomes
The following tables present hypothetical data to illustrate the expected outcomes from the described cytotoxicity assays. These tables should be replaced with experimental results.
Table 1: Cell Viability (MTT Assay) - IC50 Values of this compound
| Cell Line | This compound IC50 (nM) | MMAE (free drug) IC50 (nM) | Non-binding Control ADC IC50 (nM) |
| High CD71 Expressing Cells | |||
| Cell Line A (e.g., SKBR3) | 5.8 | 3.1 | > 1000 |
| Cell Line B (e.g., HepG2) | 8.2 | 4.5 | > 1000 |
| Low/No CD71 Expressing Cells | |||
| Cell Line C | > 1000 | 3.5 | > 1000 |
Table 2: Membrane Integrity (LDH Assay) - Percent Cytotoxicity
| Treatment Concentration (nM) | % Cytotoxicity (High CD71 Cells) | % Cytotoxicity (Low CD71 Cells) |
| 0.1 | 5.2 | 1.1 |
| 1 | 15.8 | 2.5 |
| 10 | 45.3 | 5.8 |
| 100 | 85.1 | 10.2 |
| 1000 | 92.5 | 15.7 |
Table 3: Apoptosis Induction (Annexin V/PI Staining)
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| High CD71 Expressing Cells | |||
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| This compound (10 nM) | 40.2 | 45.3 | 14.5 |
| Low CD71 Expressing Cells | |||
| Vehicle Control | 96.3 | 2.1 | 1.6 |
| This compound (10 nM) | 92.5 | 4.3 | 3.2 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[9][10]
Materials:
-
Selected cancer cell lines
-
Complete growth medium
-
This compound, free MMAE, and a non-binding control ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[10][11] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of this compound, free MMAE, and the non-binding control ADC in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.[6][12]
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10][11]
-
Carefully aspirate the medium containing MTT from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[9][11]
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values.
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[13][14]
Materials:
-
Selected cancer cell lines
-
Complete growth medium
-
This compound
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 50 µL of the diluted compound to the respective wells.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Background control: Medium only.
-
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C.
-
Centrifuge the plate at 250 x g for 5-10 minutes.[13]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[13]
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[13][15]
-
Measure the absorbance at 490 nm using a microplate reader.[15]
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.[17][18]
Materials:
-
Selected cancer cell lines
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.[16]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[19]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Signaling Pathway of this compound Induced Cytotoxicity
Caption: this compound mechanism of action leading to apoptosis.
Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for in vitro cytotoxicity testing.
G2/M Cell Cycle Arrest Pathway
Caption: Simplified pathway of MMAE-induced G2/M arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. content.abcam.com [content.abcam.com]
- 15. Cytotoxicity LDH Assay Kit-WST CK12_ADCC manual | DOJINDO [dojindo.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. kumc.edu [kumc.edu]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes: Immunohistochemical Analysis of CD71 in Tumor Samples
Introduction
Cluster of Differentiation 71 (CD71), also known as the Transferrin Receptor 1 (TfR1), is a type II transmembrane glycoprotein (B1211001) integral to cellular iron uptake.[1][2] It functions as a homodimer, binding to iron-bound transferrin and facilitating its entry into the cell via clathrin-mediated endocytosis.[3][4] Iron is a critical element for numerous cellular processes, most notably DNA synthesis and cell proliferation.[1]
Cancer cells, characterized by their rapid proliferation, exhibit a significantly higher demand for iron compared to normal cells.[5] This increased requirement often leads to the overexpression of CD71 on the surface of malignant cells, a phenomenon observed across a wide array of cancers.[4][6] Consequently, CD71 is recognized as a valuable proliferation marker and a promising target for cancer diagnostics and therapy.[5][7] Immunohistochemistry (IHC) is a powerful technique used to visualize the expression and localization of CD71 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues, providing crucial insights into tumor biology and prognosis.[7][8] High CD71 expression has been associated with poor prognosis in various cancers, including hepatocellular carcinoma and breast cancer.[2][9]
Data Presentation: CD71 Expression and Scoring
The expression of CD71 varies among different tumor types. Quantitative analysis of IHC staining allows for the stratification of this expression, which can be correlated with clinical outcomes.
Table 1: CD71 Expression in Various Cancer Types (IHC Data)
| Cancer Type | Percentage of Samples with Moderate to Strong Staining | Reference |
|---|---|---|
| Non-Small Cell Lung Cancer (Primary) | ~95% | [6] |
| Non-Small Cell Lung Cancer (Metastatic) | ~98% | [6] |
| Colorectal Cancer (Primary) | ~90% | [6] |
| Colorectal Cancer (Metastatic) | ~95% | [6] |
| Head and Neck Cancer (Primary) | ~98% | [6] |
| Head and Neck Cancer (Metastatic) | ~100% | [6] |
| Bladder Cancer (Primary) | ~90% | [6] |
| Bladder Cancer (Metastatic) | ~95% | [6] |
| Esophageal Squamous Cell Carcinoma | Overexpressed compared to non-neoplastic tissue | [7] |
| Hepatocellular Carcinoma | Significantly upregulated compared to peritumor tissues |[9] |
IHC Scoring Methods
To standardize the evaluation of CD71 expression, semi-quantitative scoring methods are frequently employed. These systems typically assess both the intensity of the staining and the percentage of positively stained cells.[10][11]
Table 2: Common Semi-Quantitative Scoring System for IHC
| Score | Staining Intensity | Percentage of Positive Cells |
|---|---|---|
| 0 | No staining | <10% |
| 1+ | Weakly positive | 10-49% |
| 2+ | Moderately positive | 50-95% |
| 3+ | Strongly positive | >95% |
Note: A final score (e.g., H-Score) can be calculated by multiplying the intensity score by the percentage of positive cells. For example, an H-Score is calculated with the formula: [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)], with a final score ranging from 0 to 300.[12]
Experimental Protocols
Detailed Protocol for CD71 Immunohistochemistry on FFPE Tissues
This protocol provides a comprehensive procedure for the detection of CD71 in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
1. Specimen Preparation and Sectioning
-
Ensure tissue is fixed in 10% neutral buffered formalin for 24-48 hours.[13][14] Avoid alcohol-containing fixatives.[8]
-
Process the tissue and embed in paraffin (B1166041) wax.[15]
-
Cut sections at 4-5 µm thickness and mount on positively charged slides.[14][16]
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.[15][17]
2. Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes, 10 minutes each.[17]
-
Immerse slides in 100% Ethanol: 2 changes, 10 minutes each.
-
Immerse slides in 95% Ethanol: 1 change, 5 minutes.[17]
-
Immerse slides in 70% Ethanol: 1 change, 5 minutes.[15]
-
Rinse gently with running tap water, followed by a final rinse in distilled water.[17][18]
3. Antigen Retrieval Antigen retrieval is a critical step to unmask epitopes hidden by formalin fixation.[19] Heat-Induced Epitope Retrieval (HIER) is most commonly recommended for CD71.[20][21]
-
Method: Heat-Induced Epitope Retrieval (HIER).
-
Reagent: Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0) or Citrate Buffer (10 mM Sodium Citrate, pH 6.0). Tris-EDTA is often effective for nuclear and membrane antigens.[19][22]
-
Procedure:
-
Preheat the retrieval solution to 95-100°C in a pressure cooker, microwave, or water bath.[22]
-
Immerse the slides in the preheated buffer.
-
Incubate for 20-30 minutes. The optimal time may vary depending on the heating method.[8][22]
-
Remove from the heat source and allow slides to cool down in the buffer for at least 20-35 minutes at room temperature.[22]
-
Rinse slides with wash buffer (e.g., PBS or TBS).[13]
-
4. Immunostaining Procedure
-
Peroxidase Block: Incubate sections in 3% Hydrogen Peroxide (H₂O₂) for 10-15 minutes to block endogenous peroxidase activity.[13][17] Rinse with wash buffer.
-
Blocking: Apply a protein-based blocking solution (e.g., 5% BSA or normal serum from the species of the secondary antibody) and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation:
-
Dilute the anti-CD71 primary antibody in antibody diluent according to the manufacturer's datasheet (typical dilutions range from 1:50 to 1:200).[8]
-
Apply the diluted antibody to the sections, ensuring complete coverage.
-
Incubate for 60-90 minutes at room temperature or overnight at 4°C in a humidified chamber.[17]
-
Rinse slides with wash buffer (3 changes, 5 minutes each).[13]
-
-
Secondary Antibody and Detection:
-
Apply a biotinylated secondary antibody or an HRP-polymer-based detection system.[8][23]
-
Incubate for 30 minutes at room temperature.[13]
-
Rinse with wash buffer (3 changes, 5 minutes each).
-
If using a streptavidin-biotin system, apply Streptavidin-HRP and incubate for 30 minutes.[15] Rinse with wash buffer.
-
-
Chromogen Application:
5. Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 1-3 minutes to stain cell nuclei blue.[13][17]
-
Bluing: Rinse in running tap water until the sections turn blue.[13]
-
Dehydration:
-
Clearing: Immerse slides in Xylene: 2 changes, 5 minutes each.[13]
-
Mounting: Apply a drop of permanent mounting medium and place a coverslip, avoiding air bubbles.[17]
6. Quality Control
-
Positive Control: Use a tissue known to express CD71, such as bone marrow or placenta, to verify the staining protocol.[8][24]
-
Negative Control: Omit the primary antibody on a separate slide to check for non-specific staining from the secondary antibody and detection system.[23]
Visualizations
Caption: A flowchart of the key steps in the IHC protocol for CD71 detection.
Caption: CD71 mediates iron uptake, activating mTOR and NF-κB pathways in cancer.
References
- 1. Frontiers | Antibodies Targeting the Transferrin Receptor 1 (TfR1) as Direct Anti-cancer Agents [frontiersin.org]
- 2. genomeme.ca [genomeme.ca]
- 3. e-century.us [e-century.us]
- 4. Transferrin receptor 1 in cancer: a new sight for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transferrin Receptor Serves as a Potential Target for Cancer Therapy [accscience.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. genomeme.ca [genomeme.ca]
- 9. Transferrin receptor 1 promotes hepatocellular carcinoma progression and metastasis by activating the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.championsoncology.com [blog.championsoncology.com]
- 11. Different approaches for interpretation and reporting of immunohistochemistry analysis results in the bone tissue – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. CD71 » Incyte Diagnostics [incytediagnostics.com]
- 15. arp1.com [arp1.com]
- 16. mayocliniclabs.com [mayocliniclabs.com]
- 17. cdn.origene.com [cdn.origene.com]
- 18. bosterbio.com [bosterbio.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 21. CD71 - IHC Primary Antibodies [shop.leicabiosystems.com]
- 22. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 23. CD71 / Transferrin Receptor Histology Assay Kit - Creative Biolabs [creative-biolabs.com]
- 24. azerscientific.com [azerscientific.com]
Application Note: Flow Cytometry Analysis of CX-2029 Binding to CD71-Expressing Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CX-2029 is a first-in-class Probody™ drug conjugate (PDC) targeting CD71 (the transferrin receptor 1, TfR1), a protein highly expressed on a wide range of solid and hematologic tumors.[1][2] CD71 is an attractive target for an antibody-drug conjugate (ADC); however, its expression on normal, rapidly dividing cells has posed a significant challenge for therapeutic development due to on-target, off-tumor toxicity.[3][4] CX-2029 is engineered to overcome this limitation through a proprietary masking peptide that covers the antibody's binding domain. This mask is designed to be cleaved by proteases that are highly active in the tumor microenvironment (TME), thereby enabling localized activation of the ADC and targeted delivery of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to cancer cells.[5][6]
This application note provides a detailed protocol for the analysis of CX-2029 binding to cancer cells using flow cytometry. This powerful technique allows for the quantitative assessment of the binding characteristics of both the masked (inactive) and unmasked (active) forms of CX-2029 at a single-cell level.
Principle of the Assay
This protocol describes the use of flow cytometry to measure the binding of fluorescently labeled CX-2029 to the surface of cancer cells that express CD71. To differentiate between the binding of the inactive and active forms of the PDC, an in vitro protease activation step is included. The median fluorescence intensity (MFI) of the stained cell population is proportional to the amount of CX-2029 bound to the cell surface.
Data Presentation
The following tables summarize the binding characteristics of CX-2029 to the CD71-positive human breast cancer cell line, HCC1806.
Table 1: Binding Affinity of Masked vs. Unmasked CX-2029 to HCC1806 Cells [1]
| CX-2029 Form | Apparent Kd (nmol/L) | Fold Difference in Binding |
| Masked (Intact) | >50 | >50-fold lower affinity |
| Unmasked (Matriptase-Activated) | ~1 | Baseline |
Table 2: Median Fluorescence Intensity (MFI) of CX-2029 Binding to HCC1806 Cells [1]
| Treatment | Concentration (nmol/L) | Median Fluorescence Intensity (MFI) |
| Isotype Control | 100 | ~100 |
| Masked CX-2029 | 100 | ~500 |
| Unmasked CX-2029 | 100 | >10,000 |
Experimental Protocols
I. In Vitro Activation of CX-2029 (Unmasking)
This protocol describes the removal of the masking peptide from CX-2029 using the protease matriptase.
Materials:
-
CX-2029 Probody™ drug conjugate
-
Recombinant human matriptase
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reconstitute CX-2029 and matriptase according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine CX-2029 with matriptase at a pre-determined optimal ratio (e.g., 20:1 w/w).
-
Incubate the reaction mixture at 37°C for 1 hour.
-
The unmasked CX-2029 is now ready for use in the binding assay. It is recommended to confirm unmasking by SDS-PAGE analysis.
II. Flow Cytometry Analysis of CX-2029 Binding
This protocol details the procedure for staining cancer cells with masked and unmasked CX-2029 and analyzing the binding by flow cytometry.
Materials:
-
CD71-positive cancer cells (e.g., HCC1806)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Masked and unmasked CX-2029 (ideally fluorescently labeled)
-
Fluorescently labeled secondary antibody (if CX-2029 is not directly labeled)
-
Isotype control antibody (fluorescently labeled)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture CD71-positive cancer cells to 70-80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash the cells once with complete culture medium.
-
Resuspend the cells in cold flow cytometry staining buffer at a concentration of 1 x 106 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 105 cells) into each FACS tube.
-
Prepare serial dilutions of masked CX-2029, unmasked CX-2029, and the isotype control antibody in flow cytometry staining buffer.
-
Add 50 µL of the antibody dilutions to the respective tubes.
-
Incubate the tubes on ice for 30-60 minutes, protected from light.
-
-
Washing:
-
Add 2 mL of cold flow cytometry staining buffer to each tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice.
-
-
Secondary Antibody Staining (if applicable):
-
If using an unlabeled primary antibody, resuspend the cell pellet in 100 µL of flow cytometry staining buffer containing the fluorescently labeled secondary antibody at the recommended concentration.
-
Incubate on ice for 30 minutes, protected from light.
-
Wash the cells twice as described in step 3.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of flow cytometry staining buffer.
-
Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample.
-
Analyze the data using appropriate flow cytometry software to determine the median fluorescence intensity (MFI) for each sample.
-
Mandatory Visualizations
References
Application Notes and Protocols: In Vivo Imaging of Tumor Targeting
To Researchers, Scientists, and Drug Development Professionals,
This document provides detailed application notes and protocols for the in vivo imaging of tumor targeting. The methodologies and data presentation formats described herein are based on established practices in preclinical research.
Introduction
In vivo imaging is a critical tool in oncology research and drug development, enabling the non-invasive visualization and quantification of biological processes within a living organism. Specifically, imaging of tumor targeting allows for the assessment of the efficacy and specificity of novel therapeutic and diagnostic agents. This note focuses on the methodologies for evaluating the biodistribution, tumor uptake, and clearance of tumor-targeting agents. While the following protocols are broadly applicable, they should be adapted to the specific characteristics of the imaging agent and tumor model under investigation.
Data Presentation
Quantitative data from in vivo imaging studies should be summarized for clear interpretation and comparison. The following tables provide templates for organizing biodistribution and tumor uptake data.
Table 1: Biodistribution of Imaging Probe in Tumor-Bearing Mice
| Organ | Mean % Injected Dose per Gram (%ID/g) | Standard Deviation |
| Blood | ||
| Heart | ||
| Lungs | ||
| Liver | ||
| Spleen | ||
| Kidneys | ||
| Muscle | ||
| Bone | ||
| Tumor |
Table 2: Tumor-to-Organ Ratios of Imaging Probe
| Ratio | Mean | Standard Deviation |
| Tumor-to-Muscle | ||
| Tumor-to-Blood | ||
| Tumor-to-Liver | ||
| Tumor-to-Kidney |
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable in vivo imaging data. Below are key experimental protocols.
Protocol 1: Animal Handling and Tumor Model Establishment
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NSG) for xenograft tumor models. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Cell Culture: Culture human cancer cells (e.g., PC3 for prostate cancer, MCF-7 for breast cancer) under standard conditions.
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. Imaging studies are typically initiated when tumors reach a volume of 100-200 mm³.
Protocol 2: In Vivo Fluorescence Imaging
This protocol outlines the steps for non-invasive fluorescence imaging of a tumor-targeting probe.
-
Probe Administration: Intravenously inject the fluorescently labeled imaging probe (e.g., conjugated to a near-infrared dye like ICG or IRDye 800CW) through the tail vein of the tumor-bearing mice. The dose will depend on the specific probe.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane) to immobilize them during imaging.[1] Maintain the animals' body temperature throughout the procedure.[1]
-
Image Acquisition:
-
Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 12, and 24 hours) to assess the pharmacokinetics and tumor accumulation of the probe.[2]
-
Use appropriate excitation and emission filters for the specific fluorophore. For near-infrared (NIR) probes, wavelengths between 600 nm and 1000 nm are preferred for better tissue penetration.[3][4]
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and major organs on the fluorescence images.
-
Quantify the fluorescence intensity (e.g., in average radiant efficiency) within each ROI.
-
Calculate tumor-to-background ratios to assess targeting specificity.
-
Protocol 3: Ex Vivo Biodistribution Analysis
Following the final in vivo imaging time point, a detailed biodistribution analysis is performed.
-
Euthanasia and Tissue Collection: Euthanize the mice and dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, and bone).
-
Ex Vivo Imaging: Image the excised tissues using the in vivo imaging system to visualize the probe distribution.
-
Quantitative Analysis:
-
Weigh each tissue sample.
-
Measure the fluorescence intensity in each organ.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to quantify the biodistribution.
-
Visualizations
Diagrams are provided to illustrate key experimental workflows and concepts.
Caption: Experimental workflow for in vivo imaging of tumor targeting.
Caption: General mechanism of tumor targeting by an imaging probe.
References
Protocol for assessing protease activity for CX-2029 activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-2029 is a Probody™ drug conjugate (PDC) that targets the transferrin receptor 1 (CD71), a protein highly expressed on the surface of many cancer cells.[1][2] Due to the widespread expression of CD71 on normal tissues, conventional antibody-drug conjugates (ADCs) targeting this receptor have been associated with significant on-target, off-tumor toxicity.[3] CX-2029 is designed to overcome this limitation through a conditional activation mechanism. The Probody therapeutic consists of a monoclonal antibody targeting CD71, a potent cytotoxic payload (monomethyl auristatin E, MMAE), and a masking peptide that blocks the antibody's binding to CD71.[1][2] This masking peptide is linked to the antibody via a substrate sequence that is cleavable by proteases that are highly active in the tumor microenvironment (TME).[1][2] Upon cleavage by these tumor-associated proteases, the mask is released, and the antibody can bind to CD71 on cancer cells, leading to internalization and release of the cytotoxic payload.[1] This targeted activation is intended to enhance the therapeutic window by concentrating the ADC's activity at the tumor site and minimizing systemic toxicity.[3]
This document provides detailed protocols for assessing the protease-mediated activation of CX-2029, a critical step in the preclinical and clinical development of this therapeutic.
Principle of CX-2029 Activation
The activation of CX-2029 is a two-step process involving distinct protease activities:
-
Extracellular Activation: In the tumor microenvironment, serine proteases, such as matriptase, cleave the linker attaching the masking peptide to the antibody. This unmasks the CD71 binding site, allowing the PDC to bind to cancer cells.[1]
-
Intracellular Payload Release: Following binding to CD71, the CX-2029 complex is internalized into the lysosome. Inside the lysosome, cysteine proteases, such as cathepsin B, cleave the valine-citrulline (vc) linker, releasing the MMAE payload to induce cell death.
The following diagram illustrates the activation pathway of CX-2029:
Caption: CX-2029 activation signaling pathway.
Data Presentation
The following tables summarize key quantitative data related to the protease-dependent activation and activity of CX-2029.
Table 1: Protease Activity in Tumor vs. Normal Tissues
| Protease | Tissue Type | Relative Activity (Tumor vs. Normal) | Reference |
| Matriptase | Breast Carcinoma | Increased levels of active matriptase | [4] |
| Cathepsin B | Breast Carcinoma | Significantly increased levels in invasive tumors | |
| Cathepsin B | Esophageal Cancer | Serum levels significantly higher in patients than in healthy controls |
Table 2: In Vitro Activation and Cytotoxicity of CX-2029
| Parameter | Masked CX-2029 | Protease-Activated CX-2029 | Fold Change | Reference |
| Binding Affinity to CD71 (Kapp) | ~35 nM | ~0.7 nM | >50-fold increase | [1] |
| In Vitro Cytotoxicity (IC50) in CD71+ cells | >50 nM | 1.2 - 1.3 nM | >38-fold increase | [1] |
Experimental Protocols
This section provides detailed methodologies for assessing the protease-mediated activation of CX-2029.
Experimental Workflow Overview
The following diagram outlines the general workflow for evaluating CX-2029 activation.
Caption: Experimental workflow for CX-2029 activation assessment.
Protocol 1: In Vitro Protease Cleavage Assay
This protocol is designed to assess the cleavage of the masking peptide and the vc-linker by specific proteases.
1.1. Matriptase Cleavage of the Masking Peptide (Fluorometric Assay)
-
Principle: This assay measures the activity of matriptase by monitoring the cleavage of a fluorogenic substrate, which can be adapted to assess the cleavage of the masking peptide from CX-2029.
-
Materials:
-
Recombinant human matriptase
-
SensoLyte® Rh110 Matriptase Activity Assay Kit or similar
-
CX-2029 (masked)
-
Assay buffer (provided in the kit)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 490 nm/520 nm)
-
-
Procedure:
-
Prepare a working solution of recombinant matriptase in assay buffer.
-
Add 50 µL of the matriptase solution to the wells of a 96-well plate.
-
To separate wells, add 50 µL of assay buffer alone (negative control).
-
Add 50 µL of the fluorogenic matriptase substrate solution to all wells.
-
For CX-2029 cleavage, incubate CX-2029 with matriptase under similar conditions. The cleavage can be analyzed by SDS-PAGE or mass spectrometry.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at Ex/Em = 490 nm/520 nm.
-
1.2. Cathepsin B Cleavage of the vc-Linker (Fluorometric Assay)
-
Principle: This assay measures the activity of cathepsin B, which is responsible for releasing the MMAE payload from the vc-linker.
-
Materials:
-
Recombinant human cathepsin B
-
Cathepsin B Activity Assay Kit (Fluorometric) or similar
-
CX-2029 (activated/unmasked)
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)
-
Assay Buffer (e.g., 25 mM MES, pH 5.0)
-
Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 380 nm/460 nm)
-
-
Procedure:
-
Activate recombinant cathepsin B by incubating it in Activation Buffer at room temperature for 15 minutes.
-
Dilute the activated cathepsin B in Assay Buffer.
-
Add 50 µL of the diluted cathepsin B solution to the wells of a 96-well plate.
-
To separate wells, add 50 µL of Assay Buffer alone (negative control).
-
Add 50 µL of the fluorogenic cathepsin B substrate solution to all wells.
-
To assess CX-2029 payload release, incubate activated CX-2029 with cathepsin B. The released MMAE can be quantified by LC-MS/MS.
-
Measure fluorescence in kinetic mode for 5-10 minutes at Ex/Em = 380 nm/460 nm.
-
Protocol 2: ELISA-Based Binding Assay for CX-2029 Activation
-
Principle: This ELISA (Enzyme-Linked Immunosorbent Assay) protocol quantifies the binding of activated CX-2029 to its target, CD71, providing a measure of protease-mediated unmasking.
-
Materials:
-
Recombinant human CD71
-
Masked CX-2029
-
Protease-activated CX-2029 (prepared by incubating masked CX-2029 with matriptase)
-
Unmasked anti-CD71 antibody (positive control)
-
Isotype control antibody (negative control)
-
96-well high-binding ELISA plates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
HRP-conjugated secondary antibody (anti-human IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
-
-
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of recombinant human CD71 (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of serial dilutions of masked CX-2029, protease-activated CX-2029, positive control, and negative control to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm.
-
Plot the absorbance versus antibody concentration and determine the binding affinity (Kapp) for each sample.
-
Protocol 3: Cell-Based Cytotoxicity Assay
-
Principle: This assay measures the cytotoxic effect of CX-2029 on CD71-expressing cancer cells, comparing the potency of the masked versus the protease-activated form. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
CD71-positive cancer cell line (e.g., H520, HT29)
-
CD71-negative cell line (control)
-
Cell culture medium and supplements
-
Masked CX-2029
-
Protease-activated CX-2029
-
Unmasked anti-CD71 ADC (positive control)
-
Isotype control ADC (negative control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well cell culture plates
-
Microplate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of masked CX-2029, protease-activated CX-2029, positive control, and negative control in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the antibody dilutions to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the percentage of cell viability versus antibody concentration and determine the IC50 value for each sample.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the protease-mediated activation of CX-2029. By employing a combination of in vitro enzymatic assays, binding assays, and cell-based cytotoxicity assays, researchers can thoroughly characterize the conditional activation mechanism of this promising Probody drug conjugate. These studies are essential for understanding the therapeutic potential and selectivity of CX-2029 and for guiding its further development as a targeted cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting matriptase in breast cancer abrogates tumor progression via impairment of stromal-epithelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Electrochemical Detection of Cathepsin B Activity in Breast Cancer Cell Lysates Using Carbon Nanofiber Nanoelectrode Arrays toward Identification of Cancer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Application Notes and Protocols: Dosing Schedule for MA-2029 (CX-2029) in Preclinical Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MA-2029, also known as CX-2029, is a Probody-drug conjugate (PDC) that targets the transferrin receptor 1 (CD71), a protein highly expressed on the surface of many cancer cells. This novel therapeutic is designed for enhanced tumor-specific delivery of the potent cytotoxic agent, monomethyl auristatin E (MMAE). The Probody technology utilizes a masking peptide to block the antibody's binding domain, which is selectively cleaved by proteases present in the tumor microenvironment, thereby minimizing off-target toxicity. These application notes provide a comprehensive overview of the recommended dosing schedule, experimental protocols, and relevant pharmacological data for the use of this compound in preclinical mouse models.
Data Presentation
Table 1: Recommended Dosing Schedule for this compound in Preclinical Mouse Efficacy Studies
| Parameter | Recommendation | Citation |
| Drug | This compound (CX-2029) | [1][2] |
| Mouse Models | Patient-Derived Xenograft (PDX) Models | [1][2] |
| Administration Route | Intravenous (i.v.), typically via tail vein | [1] |
| Dose Range | 1.5 - 6 mg/kg | [1][2] |
| Dosing Schedule | - 1.5, 3, or 6 mg/kg on Day 0 and Day 7- 3 to 6 mg/kg administered once every two weeks (one to two doses) | [1][3] |
| Vehicle Control | Phosphate-Buffered Saline (PBS) | [1] |
Table 2: Pharmacokinetic Parameters of Free MMAE in Tumor-Bearing Mice (as a surrogate for payload)
No specific pharmacokinetic data for intact this compound (CX-2029) in mice is publicly available. The following data is for the free payload, MMAE, administered intravenously at 0.1 mg/kg.
| Parameter | Value | Citation |
|---|---|---|
| Half-life (t½) | ~2.5 hours | [4] |
| Plasma Protein Binding | 17.1 - 28.5% | [4] |
| Distribution | Rapidly eliminated from plasma with prolonged and extensive distribution in tissues, blood cells, and tumor. | [4] |
| Tissue-to-Plasma AUC Ratios | >20 in highly perfused tissues (e.g., lung, kidney, heart, liver, spleen)1.3 - 2.4 in poorly perfused tissues (e.g., fat, pancreas, skin, bone, muscle) | [4] |
| Tumor Exposure | ~8-fold higher exposure than plasma |[4] |
Table 3: Preclinical Toxicology Profile of this compound (CX-2029) and MMAE-Containing ADCs
No specific toxicology data for this compound (CX-2029) in mice is publicly available. The following summarizes findings in cynomolgus monkeys and general toxicities associated with MMAE-based ADCs.
| Observation | Species/Context | Citation |
|---|---|---|
| This compound Tolerability | Well-tolerated in cynomolgus monkeys at doses up to 6 mg/kg. | [5] |
| Unmasked Anti-CD71 ADC | Lethal at 2.0 mg/kg in cynomolgus monkeys due to neutropenic sepsis. | [5] |
| Primary MMAE-Related Toxicities | Hematopoietic (e.g., neutropenia, anemia), peripheral neuropathy. | [3][6] |
| Observed Toxicities with this compound in Monkeys | Predominantly hematopoietic, consistent with the MMAE payload. |[5] |
Signaling Pathway and Mechanism of Action
This compound is designed to remain inactive in circulation. Upon reaching the tumor microenvironment, tumor-associated proteases cleave the masking peptide, enabling the antibody component to bind to CD71 on cancer cells. Following binding, the complex is internalized, and the MMAE payload is released, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Protocol 1: Intravenous (Tail Vein) Administration of this compound in Mice
Materials:
-
This compound (CX-2029) reconstituted in sterile PBS
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
-
Sterile gauze
Procedure:
-
Preparation: Calculate the required volume of this compound solution for each mouse based on its body weight and the desired dose (e.g., 3 mg/kg).
-
Animal Warming: To induce vasodilation for easier vein visualization, warm the mouse's tail using a heat lamp or by placing the mouse on a warming pad for a few minutes.
-
Restraint: Securely place the mouse in an appropriate restrainer, ensuring the tail is accessible.
-
Tail Disinfection: Gently wipe the tail with 70% ethanol.
-
Injection: Locate one of the lateral tail veins. With the needle bevel facing up, insert the needle into the vein at a shallow angle. A successful insertion may result in a small flash of blood in the needle hub.
-
Administration: Slowly inject the calculated volume of this compound solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. If this occurs, withdraw the needle and attempt a new injection at a more proximal site.
-
Post-Injection: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 2: Tumor Volume Measurement in Subcutaneous Xenograft Models
Materials:
-
Digital calipers
-
Animal scale
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Body Weight: Record the body weight of the mouse.
-
Tumor Measurement: Using digital calipers, measure the longest diameter (length) and the shortest diameter (width) of the subcutaneous tumor.
-
Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Volume = (Length × Width²) / 2
-
Recording: Record the tumor volume and body weight. Measurements are typically taken 2-3 times per week to monitor tumor growth and response to treatment.
-
Recovery: Allow the mouse to recover from anesthesia in a clean, warm cage before returning it to its home cage.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a preclinical mouse model.
Conclusion
The provided dosing schedules and protocols offer a robust framework for conducting preclinical efficacy studies of this compound (CX-2029) in mouse models. The unique mechanism of action of this Probody-drug conjugate holds promise for targeted cancer therapy. Researchers should adhere to institutional animal care and use guidelines and consider the provided toxicological context when designing and executing experiments. The absence of publicly available, detailed mouse-specific pharmacokinetic and toxicology data for the intact conjugate necessitates careful monitoring and data interpretation.
References
- 1. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytomx.com [cytomx.com]
- 4. mdpi.com [mdpi.com]
- 5. cytomx.com [cytomx.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Detecting MMAE Release from CX-2029: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-2029 is a Probody-drug conjugate (PDC) that targets the transferrin receptor 1 (CD71), a protein highly expressed on a variety of tumor cells.[1][2][3] This therapeutic agent consists of a monoclonal antibody linked to the potent cytotoxic agent monomethyl auristatin E (MMAE) via a protease-cleavable linker.[1][2][3] The Probody technology masks the antibody's binding domain, intending to limit binding to healthy tissues and reduce on-target, off-tumor toxicity.[4] Within the tumor microenvironment, tumor-associated proteases cleave the mask, enabling CX-2029 to bind to CD71 on cancer cells.[1][2] Following receptor-mediated internalization, the linker is cleaved within the lysosome, releasing the MMAE payload.[1][2][5] The released MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2][5]
Monitoring the release of free MMAE from CX-2029 is critical for understanding its pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic index. This document provides detailed application notes and protocols for the detection and quantification of unconjugated MMAE released from CX-2029 in biological matrices.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of CX-2029, from activation in the tumor microenvironment to the release of MMAE and subsequent induction of apoptosis.
Caption: Mechanism of action of CX-2029.
Methods for Detecting MMAE Release
The primary methods for quantifying the release of unconjugated (free) MMAE from CX-2029 in biological matrices are immunoassays, such as enzyme-linked immunosorbent assay (ELISA), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] LC-MS/MS is the most frequently cited and validated method for quantifying free MMAE due to its high sensitivity and specificity.[7]
Quantitative Data Summary
The following table summarizes preclinical pharmacokinetic data of unconjugated MMAE concentrations in cynomolgus monkeys following a single intravenous dose of CX-2029.
| Dose Level (mg/kg) | Cmax (nM) | AUC (day*nM) |
| 2 | 1.6 | 1.3 |
| 6 | 4.8 | 3.9 |
| 12 | 10.1 | 8.8 |
Data adapted from preclinical studies in cynomolgus monkeys.
In a phase I clinical study, free MMAE in human plasma was found to be no greater than 4.3% of the total CX-2029 concentration across doses from 0.25 to 5.0 mg/kg.[7]
Experimental Protocols
Quantification of Unconjugated MMAE in Plasma by LC-MS/MS
This protocol describes a general method for the quantification of free MMAE in plasma, based on established procedures for MMAE-containing ADCs.
Workflow Diagram:
Caption: LC-MS/MS workflow for free MMAE quantification.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add an internal standard (e.g., deuterated MMAE).
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase A.
-
-
LC-MS/MS Conditions (Representative):
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor for specific precursor-to-product ion transitions for MMAE and the internal standard. For MMAE, a common transition is m/z 718.5 -> 686.5.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of MMAE in the same biological matrix.
-
Quantify the concentration of MMAE in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
Detection of Free MMAE by Competitive ELISA (Conceptual Protocol)
While LC-MS/MS is the gold standard, a competitive ELISA can be developed for high-throughput screening of free MMAE. This protocol is conceptual as a specific, validated kit for free MMAE from CX-2029 is not commercially available. The principle relies on the competition between free MMAE in the sample and a labeled MMAE conjugate for binding to a limited amount of anti-MMAE antibody.
Workflow Diagram:
Caption: Competitive ELISA workflow for free MMAE detection.
Methodology:
-
Plate Coating:
-
Coat a 96-well microplate with an anti-MMAE monoclonal antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Competitive Reaction:
-
Add standards and samples to the wells.
-
Immediately add a fixed concentration of MMAE conjugated to a reporter enzyme (e.g., horseradish peroxidase, HRP).
-
Incubate for 1-2 hours at room temperature to allow for competition.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add a chromogenic substrate for HRP (e.g., TMB).
-
Incubate in the dark until sufficient color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The signal intensity will be inversely proportional to the amount of free MMAE in the sample.
-
Generate a standard curve and calculate the concentration of MMAE in the samples.
-
Conclusion
The quantification of released MMAE is a critical aspect of the preclinical and clinical development of CX-2029. LC-MS/MS provides a robust, sensitive, and specific method for this purpose. While ELISA offers a high-throughput alternative, a specific and validated assay for free MMAE from CX-2029 would need to be developed. The protocols and data presented here provide a comprehensive guide for researchers involved in the analysis of CX-2029 and other MMAE-containing ADCs.
References
- 1. cytomx.com [cytomx.com]
- 2. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytomx.com [cytomx.com]
- 4. abscience.com.tw [abscience.com.tw]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a CX-2029 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-2029 is a first-in-class Probody™ drug conjugate (PDC) targeting the transferrin receptor 1 (CD71), a protein highly expressed on the surface of many cancer cells.[1][2][3] This therapeutic agent consists of a monoclonal antibody directed against CD71, linked to the potent microtubule-inhibiting agent, monomethyl auristatin E (MMAE).[4] A key feature of CX-2029 is its "masking" peptide, which is designed to be cleaved by tumor-associated proteases, thereby enabling targeted delivery of the cytotoxic payload to the tumor microenvironment while minimizing systemic toxicity.[2][5] The MMAE payload, once internalized, induces G2/M phase cell cycle arrest and apoptosis.
The emergence of drug resistance is a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells develop resistance to novel therapeutics like CX-2029 is critical for optimizing its clinical application, developing second-generation agents, and identifying effective combination therapies. These application notes provide a detailed protocol for establishing a CX-2029 resistant cell line in vitro, along with methodologies for its characterization.
Data Presentation
Quantitative data from the characterization of the CX-2029 resistant cell line should be summarized in clear, well-structured tables for straightforward comparison between the parental and resistant cell lines.
Table 1: Cellular Response to CX-2029 and MMAE
| Cell Line | CX-2029 IC₅₀ (nM) | MMAE IC₅₀ (nM) | Resistance Index (RI)¹ |
| Parental | 1.0 | ||
| Resistant |
¹Resistance Index (RI) = IC₅₀ of Resistant Cell Line / IC₅₀ of Parental Cell Line
Table 2: Apoptotic Response to CX-2029 Treatment
| Cell Line | Treatment | % Early Apoptotic Cells² | % Late Apoptotic/Necrotic Cells² |
| Parental | Vehicle Control | ||
| CX-2029 (IC₅₀) | |||
| Resistant | Vehicle Control | ||
| CX-2029 (Resistant IC₅₀) |
²Data obtained from Annexin V/PI staining and flow cytometry analysis.
Table 3: CD71 Surface Expression
| Cell Line | Mean Fluorescence Intensity (MFI)³ | % CD71 Positive Cells |
| Parental | ||
| Resistant |
³Data obtained from flow cytometry analysis of CD71 surface staining.
Experimental Protocols
Protocol for Establishing a CX-2029 Resistant Cell Line
This protocol utilizes a continuous exposure, dose-escalation method to gradually select for a resistant cell population.[6][7]
Materials:
-
Parental cancer cell line of interest
-
CX-2029
-
Complete cell culture medium
-
96-well and standard cell culture plates
-
MTT or other cell viability assay kit
-
CO₂ incubator
Procedure:
-
Determine the initial IC₅₀ of CX-2029:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a serial dilution of CX-2029 for 72-96 hours.
-
Determine the cell viability using an MTT assay.
-
Calculate the IC₅₀ value, which is the concentration of CX-2029 that inhibits cell growth by 50%.[8]
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their standard culture medium containing CX-2029 at a starting concentration equal to the IC₂₀ (the concentration that inhibits growth by 20%).
-
-
Dose Escalation:
-
Maintain the cells in the CX-2029-containing medium. When the cells reach 80-90% confluency and exhibit a stable growth rate (typically after 2-3 passages), increase the concentration of CX-2029 by 1.5 to 2-fold.[7]
-
If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
-
Monitoring and Maintenance:
-
Continuously culture the cells, passaging them as needed.
-
At regular intervals (e.g., every 4-6 weeks), determine the IC₅₀ of the cell population to monitor the development of resistance.
-
Cryopreserve cell stocks at various stages of resistance development.
-
-
Establishment of a Stable Resistant Line:
-
A resistant cell line is generally considered established when it can proliferate in a concentration of CX-2029 that is at least 5-10 times the initial IC₅₀ of the parental line.
-
Once a desired level of resistance is achieved, the resistant cell line should be maintained in a continuous culture with the corresponding concentration of CX-2029 to preserve the resistant phenotype.
-
Protocol for Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
Materials:
-
Parental and resistant cells
-
CX-2029 and/or MMAE
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CX-2029 or MMAE for 72-96 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance against the drug concentration to determine the IC₅₀ value.
Protocol for Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
Parental and resistant cells
-
CX-2029
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with CX-2029 (at their respective IC₅₀ concentrations) for a predetermined time (e.g., 24-48 hours).
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Protocol for Cell Surface CD71 Staining by Flow Cytometry
This protocol is for quantifying the expression of CD71 on the surface of parental and resistant cells.[13][14][15]
Materials:
-
Parental and resistant cells
-
FITC-conjugated anti-CD71 antibody (or other fluorochrome)
-
Isotype control antibody
-
Flow Cytometry Staining Buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10⁶ cells per sample.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Resuspend the cells in 100 µL of staining buffer.
-
Add the anti-CD71 antibody or the isotype control to the respective tubes.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibody.
-
Resuspend the cells in 500 µL of staining buffer.
-
Analyze the samples using a flow cytometer.
Visualization of Workflows and Pathways
Caption: Experimental workflow for generating and characterizing a CX-2029 resistant cell line.
Caption: CX-2029 mechanism of action and potential resistance pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cytomx.com [cytomx.com]
- 3. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CX-2029 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Phase I, First-in-Human Study of the Probody Therapeutic CX-2029 in Adults with Advanced Solid Tumor Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Cell Surface Flow Cytometry Staining Protocol [protocols.io]
Application Notes and Protocols for CX-2029 in Squamous Non-Small Cell Lung Cancer (sqNSCLC) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-2029 is a first-in-class Probody™ drug conjugate (PDC) targeting CD71, the transferrin receptor 1. CD71 is a transmembrane glycoprotein (B1211001) crucial for iron uptake and is highly expressed on the surface of many malignant cells, including squamous non-small cell lung cancer (sqNSCLC), to support their rapid proliferation. However, the ubiquitous expression of CD71 on healthy, rapidly dividing cells has historically made it an "undruggable" target for conventional antibody-drug conjugates (ADCs) due to on-target, off-tumor toxicities.
The Probody therapeutic platform circumvents this limitation through a conditionally activated mechanism. CX-2029 comprises a monoclonal antibody targeting CD71 that is rendered inactive by a masking peptide. This masking peptide is linked to the antibody via a protease-cleavable linker. Within the tumor microenvironment, tumor-associated proteases, which are often dysregulated in cancer, cleave the linker, unmasking the antibody and enabling it to bind specifically to CD71 on cancer cells.
Upon binding to CD71, CX-2029 is internalized, and its cytotoxic payload, monomethyl auristatin E (MMAE), is released. MMAE is a potent anti-mitotic agent that disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell.[1][2][3] This targeted delivery of a potent cytotoxin offers a promising therapeutic strategy for sqNSCLC.
Preclinical Efficacy in Non-Small Cell Lung Cancer (NSCLC) Models
While specific quantitative data for squamous non-small cell lung cancer (sqNSCLC) preclinical models are not publicly detailed, extensive preclinical studies have demonstrated the potent anti-tumor activity of CX-2029 in a broad range of patient-derived xenograft (PDX) models, including those for non-small cell lung cancer (NSCLC).
In Vivo Studies
In comprehensive preclinical evaluations, CX-2029 has shown significant tumor growth inhibition in various PDX models.
| Model Type | Cancer Type | Dosing | Outcome |
| Patient-Derived Xenograft (PDX) | Non-Small Cell Lung Cancer (NSCLC) | 3 or 6 mg/kg | Potent tumor growth inhibition (stasis or regression) was observed in over 80% of the 34 PDX models tested.[4][5] |
| Patient-Derived Xenograft (PDX) | Multiple Tumor Types (including lung) | 3 and 6 mg/kg (one to two doses) | Produced complete regression and durable responses. |
It is important to note that while these studies included NSCLC models, a specific breakdown of efficacy within the squamous subtype is not provided in the available literature. However, the strong clinical activity observed in sqNSCLC patients in the PROCLAIM-CX-2029 trial, which showed confirmed partial responses, suggests that the preclinical efficacy extends to this histological subtype.[6][7]
Mechanism of Action and Signaling Pathway
The mechanism of action of CX-2029 involves a multi-step process that ensures targeted delivery of the cytotoxic payload to cancer cells.
Experimental Protocols
The following are generalized protocols for the evaluation of CX-2029 in sqNSCLC preclinical models, based on standard methodologies for this class of therapeutics.
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic activity of activated CX-2029 on sqNSCLC cell lines.
Materials:
-
sqNSCLC cell lines (e.g., NCI-H520, SK-MES-1)
-
Complete cell culture medium
-
CX-2029
-
Tumor-associated protease (e.g., matriptase)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed sqNSCLC cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
CX-2029 Activation: Pre-incubate CX-2029 with a suitable tumor-associated protease to remove the masking peptide and generate the active form of the antibody-drug conjugate.
-
Treatment: Treat the cells with serial dilutions of both masked and activated CX-2029. Include a vehicle control and an MMAE-only control.
-
Incubation: Incubate the treated cells for 72-96 hours.
-
Viability Assessment: Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
In Vivo Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of CX-2029 in an sqNSCLC patient-derived xenograft (PDX) model.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
sqNSCLC PDX tissue
-
CX-2029
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant fragments of sqNSCLC PDX tissue into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using caliper measurements.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer CX-2029 intravenously at specified doses (e.g., 3 mg/kg and 6 mg/kg) and schedules (e.g., once weekly for two weeks). Administer vehicle control to the control group.
-
Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Data Analysis: Analyze tumor growth inhibition, tumor regression, and any treatment-related toxicity (as indicated by body weight loss).
Conclusion
CX-2029 represents a promising therapeutic agent for sqNSCLC by leveraging the Probody platform to safely target the otherwise challenging CD71 receptor. Preclinical studies in NSCLC models have demonstrated significant anti-tumor activity, and clinical trials have shown encouraging responses in sqNSCLC patients. The provided protocols offer a framework for further investigation into the efficacy and mechanism of CX-2029 in sqNSCLC models. Future research should aim to further delineate the specific molecular determinants of response to CX-2029 within the sqNSCLC subtype to identify patient populations most likely to benefit from this innovative therapy.
References
- 1. Facebook [cancer.gov]
- 2. cytomx.com [cytomx.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cytomx.com [cytomx.com]
- 7. onclive.com [onclive.com]
Application Notes and Protocols for CX-2029 in Head and Neck Squamous Cell Carcinoma (HNSCC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-2029 is an investigational Probody™ drug conjugate (PDC) that targets CD71, the transferrin receptor 1, which is highly expressed in various cancers, including head and neck squamous cell carcinoma (HNSCC), to support their rapid growth and proliferation.[1][2] Due to the widespread expression of CD71 on healthy, rapidly dividing cells, conventional antibody-drug conjugates (ADCs) targeting this receptor have been associated with significant toxicity.[2][3] CX-2029 is engineered to overcome this limitation through its Probody technology. It consists of a monoclonal antibody targeting CD71 linked to the cytotoxic agent monomethyl auristatin E (MMAE), a potent microtubule inhibitor.[2][3] The antibody's binding site is masked by a peptide that can be cleaved by proteases present in the tumor microenvironment, leading to localized activation of the ADC and targeted delivery of the cytotoxic payload to cancer cells.[2][3]
These application notes provide a comprehensive overview of the preclinical and clinical data on CX-2029 in HNSCC, along with detailed protocols for key in vitro and in vivo experiments to facilitate further research and development.
Data Presentation
Preclinical Efficacy of CX-2029 in HNSCC Xenograft Model
| Model Type | Treatment | Dosage | Dosing Schedule | Outcome | Citation |
| HNSCC Patient-Derived Xenograft (PDX) | CX-2029 | 3 or 6 mg/kg | Days 0 and 7 | Significant tumor growth inhibition |
Clinical Efficacy of CX-2029 in HNSCC (Phase 1 & 2 Studies)
| Study Phase | Number of Efficacy-Evaluable HNSCC Patients | Treatment | Dosage | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Citation |
| Phase 1 | 8 | CX-2029 Monotherapy | 3 mg/kg | 1 confirmed Partial Response (PR) | 7 out of 8 patients had Stable Disease (SD) or better | [1] |
| Phase 2 | 25 | CX-2029 Monotherapy | 3 mg/kg | 4.0% (1 confirmed PR) | 56.0% | [4] |
Common Treatment-Related Adverse Events (TRAEs) of CX-2029
| Adverse Event | Grade | Onset | Management | Citation |
| Anemia | Grade ≥ 3 (dose-dependent) | Not specified | Transfusions and supportive care | [5] |
| Neutropenia | Grade ≥ 3 (dose-dependent) | Not specified | Standard supportive care | [5] |
| Infusion-Related Reactions | Mostly Grade 1/2 | First dose | Supportive care | [5] |
Visualizations
Signaling Pathways and Mechanisms
Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of CX-2029 in HNSCC cell lines.
Materials:
-
HNSCC cell lines (e.g., FaDu, Cal27)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CX-2029
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HNSCC cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
CX-2029 Treatment:
-
Prepare serial dilutions of CX-2029 in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted CX-2029 or control medium (vehicle control).
-
Incubate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the CX-2029 concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: In Vitro Probody Activation Assay (Western Blot)
This protocol is to confirm the cleavage of the masking peptide from CX-2029 by tumor-associated proteases.
Materials:
-
CX-2029
-
Recombinant human matriptase (or other relevant protease)
-
Protease assay buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the antibody portion of CX-2029 (anti-human IgG)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protease Cleavage Reaction:
-
In a microcentrifuge tube, combine CX-2029 (final concentration ~1 µg/µL) with recombinant matriptase in protease assay buffer.
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blot:
-
Run the samples on an SDS-PAGE gel under reducing conditions to separate the heavy and light chains.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and image the blot.
-
Analyze the band shift of the light chain, where the cleaved (active) form will migrate faster than the uncleaved (inactive) form.
-
Protocol 3: Immunohistochemistry (IHC) for CD71 in FFPE HNSCC Tissue
This protocol is for the detection of CD71 expression in formalin-fixed, paraffin-embedded HNSCC tissue sections.
Materials:
-
FFPE HNSCC tissue sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-CD71
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with blocking solution for 30 minutes.
-
Incubate with the primary anti-CD71 antibody (at a pre-optimized dilution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
-
Detection and Counterstaining:
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
-
Mounting and Analysis:
-
Mount with mounting medium and a coverslip.
-
Analyze the staining intensity and localization of CD71 under a light microscope.
-
Protocol 4: Establishment of HNSCC Patient-Derived Xenograft (PDX) Models
This protocol outlines the generation of HNSCC PDXs for in vivo drug testing.[6]
Materials:
-
Freshly resected HNSCC tumor tissue from patients
-
Immunodeficient mice (e.g., NOD-scid gamma mice)
-
Surgical instruments
-
Cell culture medium
-
Matrigel (optional)
Procedure:
-
Tumor Processing:
-
Obtain fresh HNSCC tumor tissue under sterile conditions.
-
Mechanically mince the tumor into small fragments (2-3 mm³).
-
-
Implantation (P0):
-
Anesthetize an immunodeficient mouse.
-
Implant one tumor fragment subcutaneously into the flank of the mouse.
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor growth.
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
Process the tumor as in step 1 and implant fragments into new mice for expansion (P1, P2, etc.).
-
-
Cohort Generation for Drug Studies:
-
Once a stable PDX line is established, expand the tumors in a cohort of mice.
-
When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, CX-2029).
-
Protocol 5: In Vivo Efficacy Study of CX-2029 in HNSCC PDX Models
This protocol is for evaluating the anti-tumor activity of CX-2029 in established HNSCC PDX models.
Materials:
-
HNSCC PDX-bearing mice (tumor volume 100-200 mm³)
-
CX-2029
-
Vehicle control (e.g., sterile saline)
-
Dosing syringes and needles
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Treatment Administration:
-
Administer CX-2029 (e.g., 3 or 6 mg/kg) or vehicle control to the mice via intravenous (IV) injection according to the desired dosing schedule (e.g., once weekly).
-
-
Monitoring:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Measure the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Monitor the general health and behavior of the mice.
-
-
Endpoint and Data Analysis:
-
Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, western blot).
-
Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
-
Analyze the body weight data to evaluate tolerability.
-
Protocol 6: Pharmacokinetic (PK) Analysis of CX-2029 in Preclinical Models
This protocol provides a general framework for assessing the pharmacokinetic properties of CX-2029 in plasma samples from treated mice.
Materials:
-
Plasma samples collected from CX-2029-treated mice at various time points
-
ELISA or LC-MS/MS system
-
Reagents for the chosen analytical method (e.g., capture and detection antibodies for ELISA, internal standards for LC-MS/MS)
Procedure (General Outline):
-
Sample Collection:
-
Administer a single dose of CX-2029 to mice.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours) and process to obtain plasma.
-
-
Bioanalytical Method:
-
ELISA: Develop and validate an ELISA to quantify the total antibody, active antibody, and/or conjugated payload. This typically involves using specific capture and detection antibodies.
-
LC-MS/MS: Develop and validate a liquid chromatography-tandem mass spectrometry method to quantify the different components of the ADC (total antibody, conjugated antibody with different drug-to-antibody ratios, and free payload).
-
-
Data Analysis:
-
Generate a concentration-time profile for each analyte.
-
Use pharmacokinetic modeling software to calculate key PK parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).
-
Conclusion
CX-2029 represents a promising therapeutic strategy for HNSCC by leveraging the Probody technology to target the highly expressed CD71 while potentially mitigating off-target toxicities. The provided data and protocols offer a valuable resource for researchers and drug development professionals to further investigate the mechanism of action, efficacy, and potential applications of CX-2029 in HNSCC and other solid tumors. Rigorous preclinical evaluation using the outlined methodologies is crucial for the continued development and clinical translation of this novel therapeutic agent.
References
- 1. genomeme.ca [genomeme.ca]
- 2. benchchem.com [benchchem.com]
- 3. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 4. origene.com [origene.com]
- 5. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Pharmacokinetic Analysis of MA-2029 in Animal Models
Introduction
These application notes provide a comprehensive overview of the pharmacokinetic (PK) analysis of MA-2029, a probody-drug conjugate (PDC), in preclinical animal models. The information is intended for researchers, scientists, and drug development professionals involved in the nonclinical evaluation of this therapeutic agent. Preclinical PK studies are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME), which is critical for predicting its behavior in humans and establishing a safe and effective dosing regimen.[1][2][3]
This compound, also known as CX-2029, is a PDC targeting the transferrin receptor 1 (CD71).[4][5][6] It is comprised of a monoclonal antibody linked to the cytotoxic agent monomethyl auristatin E (MMAE).[4][5][6] A key feature of this compound is a masking peptide that blocks the antibody's binding site, which is designed to be cleaved by proteases present in the tumor microenvironment.[4][5][7] This targeted activation is intended to minimize systemic toxicity by limiting the binding of the antibody to CD71 on healthy cells.[4][5][6]
Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
The following table summarizes the key pharmacokinetic parameters of total antibody and activated antibody-drug conjugate (ADC) portions of this compound following a single intravenous administration to cynomolgus monkeys.
| Parameter | Total Antibody (Single Dose) | Activated ADC (Single Dose) |
| Dose (mg/kg) | 3 | 3 |
| Cmax (µg/mL) | 91.5 | 0.44 |
| AUC (day*µg/mL) | 344 | 0.88 |
| Clearance (mL/day/kg) | 8.7 | 3400 |
| Half-life (days) | 10.9 | 0.2 |
Data presented are representative and compiled from publicly available preclinical study information.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible pharmacokinetic assessment of this compound.
Animal Models and Husbandry
-
Species: Cynomolgus monkeys (Macaca fascicularis) are a relevant non-rodent species for assessing the pharmacokinetics of antibody-based therapeutics due to their physiological and genetic similarity to humans.
-
Health Status: All animals should be healthy and free of interfering diseases or conditions. A thorough health examination should be conducted prior to study initiation.
-
Housing: Animals should be housed in facilities accredited by the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) International to ensure compliance with ethical and regulatory standards.[8]
-
Acclimation: A suitable acclimation period should be allowed before the start of the study to minimize stress-related physiological changes.
Drug Administration
-
Formulation: this compound should be formulated in a sterile, isotonic solution suitable for intravenous administration, such as phosphate-buffered saline (PBS).
-
Route of Administration: Intravenous (IV) infusion is a common route for antibody-drug conjugates. The infusion rate should be controlled and documented.
-
Dose: The dose level should be selected based on previous dose-range finding studies to ensure it is well-tolerated and allows for quantifiable drug concentrations.[9]
Sample Collection
-
Matrix: Blood is the primary matrix for pharmacokinetic analysis.
-
Collection Schedule: A sparse sampling schedule should be designed to capture the initial distribution phase, the elimination phase, and the terminal half-life of the drug. Typical time points may include: pre-dose, and at 5 minutes, 1, 4, 8, 24, 48, 72, 168, 336, and 504 hours post-dose.
-
Sample Processing: Whole blood should be collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: A validated enzyme-linked immunosorbent assay (ELISA) is typically used for the quantification of the total antibody and the activated ADC in plasma samples.
-
Assay Principle:
-
Total Antibody Assay: A capture ELISA can be used where microtiter plates are coated with an anti-human IgG antibody. The captured this compound is then detected using a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody.
-
Activated ADC Assay: A capture ELISA can be used where microtiter plates are coated with recombinant human CD71 to specifically capture the unmasked, active form of the ADC. The captured active ADC is then detected with an HRP-conjugated anti-human IgG antibody.
-
-
Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure accuracy, precision, selectivity, sensitivity, and stability.
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action of this compound, from its inactive state in circulation to its activation in the tumor microenvironment and subsequent cytotoxic effect.
Caption: Mechanism of action of this compound.
Pharmacokinetic Study Workflow
The diagram below outlines the key steps involved in a typical preclinical pharmacokinetic study of this compound.
Caption: Preclinical pharmacokinetic study workflow.
References
- 1. selvita.com [selvita.com]
- 2. allucent.com [allucent.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cytomx.com [cytomx.com]
- 7. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
MA-2029 in combination with immunotherapy preclinical models
Clarification Regarding MA-2029
No publicly available preclinical data exists for this compound in combination with immunotherapy for cancer treatment.
Our comprehensive search of scientific literature and public databases did not yield any information on the use of this compound in preclinical cancer models in conjunction with immunotherapy. The compound this compound is identified as a selective and orally active motilin receptor antagonist.[1][2] Its primary area of investigation is related to gastrointestinal motility disorders.[3][4] While motilin receptor modulation has been explored in the context of cancer-related side effects such as diarrhea, there is no evidence to suggest its use as a direct anti-cancer agent or in combination with immunotherapy.[5][6]
It is possible that the query may have intended to refer to CX-2029 , a clinical-stage antibody-drug conjugate with a similar-sounding name that has been extensively studied in preclinical oncology models. The following application notes and protocols are therefore provided for CX-2029 to address the core requirements of your request for information on a novel therapeutic in preclinical cancer models.
Application Notes and Protocols: CX-2029 in Preclinical Models
Topic: CX-2029 as a Monotherapy in Preclinical Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
CX-2029 is a Probody-drug conjugate (PDC) that targets the transferrin receptor 1 (CD71), a protein highly expressed on the surface of many cancer cells.[7][8] The Probody technology utilizes a masking peptide to block the antibody's binding to its target in healthy tissues. In the tumor microenvironment, tumor-associated proteases cleave the linker, unmasking the antibody and allowing it to bind to CD71 on cancer cells.[7][9] Upon binding and internalization, CX-2029 releases its cytotoxic payload, monomethyl auristatin E (MMAE), leading to cell cycle arrest and apoptosis.[9][10]
Mechanism of Action of CX-2029
The following diagram illustrates the proposed signaling pathway and mechanism of action for CX-2029.
Quantitative Data from Preclinical Studies
The following tables summarize the in vitro and in vivo preclinical data for CX-2029.
Table 1: In Vitro Binding Affinity of CX-2029
| Compound | Condition | Binding Affinity (Fold Reduction vs. Unmasked) |
| Masked CX-2029 | In vitro cell binding | >50-fold |
| Data sourced from preclinical studies evaluating the binding of masked vs. unmasked CX-2029 to CD71-expressing cells.[7] |
Table 2: In Vivo Efficacy of CX-2029 in Patient-Derived Xenograft (PDX) Models
| Tumor Indication | Dosing Regimen | Number of Models with Tumor Growth Inhibition (Stasis or Regression) | Total Number of Models Tested |
| Various Solid Tumors | 3 or 6 mg/kg | 28 | 34 |
| Summary of potent in vivo tumor growth inhibition observed in over 80% of PDX models.[7][8] |
Table 3: Tolerability of CX-2029 in Cynomolgus Monkeys
| Compound | Lethal Dose | Improvement in Tolerability |
| Anti-CD71 ADC | 2.0 mg/kg | - |
| CX-2029 | > 6 mg/kg | 10-fold improvement |
| Preclinical safety studies in cynomolgus monkeys demonstrated a significant improvement in the tolerability of CX-2029 compared to a conventional anti-CD71 antibody-drug conjugate.[10] |
Experimental Protocols
Objective: To evaluate the anti-tumor efficacy of CX-2029 in patient-derived xenograft (PDX) mouse models.
Materials:
-
Female immunodeficient mice (e.g., NOD-scid gamma)
-
Patient-derived tumor fragments
-
CX-2029 (lyophilized powder)
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Surgically implant patient-derived tumor fragments subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Preparation and Administration: Reconstitute CX-2029 in sterile saline to the desired concentration. Administer CX-2029 and vehicle control intravenously (IV) at the specified doses (e.g., 3 or 6 mg/kg).
-
Treatment Schedule: Administer treatment on a specified schedule (e.g., once weekly for two weeks).
-
Data Collection: Continue to monitor tumor volume and body weight twice weekly throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point. Euthanize mice and collect tumors for further analysis if required.
While specific data for CX-2029 in combination with immunotherapy is not available, the following protocol outlines a general workflow for such an evaluation.
Objective: To assess the synergistic or additive anti-tumor effect of a test agent (e.g., CX-2029) in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) in a syngeneic mouse model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 for C57BL/6)
-
Test agent (e.g., CX-2029)
-
Immune checkpoint inhibitor (e.g., anti-mouse PD-1 antibody)
-
Isotype control antibody
-
Vehicle control
-
Flow cytometer and antibodies for immunophenotyping
Experimental Workflow Diagram:
Procedure:
-
Cell Culture and Implantation: Culture the chosen syngeneic tumor cell line and implant cells subcutaneously into the flank of the immunocompetent mice.
-
Treatment Groups: Randomize mice into the following groups:
-
Vehicle Control
-
Test Agent Monotherapy
-
Immune Checkpoint Inhibitor Monotherapy
-
Test Agent + Immune Checkpoint Inhibitor Combination Therapy
-
-
Dosing and Schedule: Administer the therapies according to a predetermined dosing regimen and schedule.
-
Tumor and Immune Monitoring: Monitor tumor growth and body weight regularly. At the end of the study, collect tumors and spleens.
-
Immunophenotyping: Prepare single-cell suspensions from tumors and spleens and perform flow cytometry to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Immunohistochemistry (IHC): Analyze tumor sections by IHC for markers of immune cell infiltration and activity.
-
Data Analysis: Statistically analyze the tumor growth data and the results from the immune cell profiling to determine the efficacy of the combination therapy.
References
- 1. Bio.etc Pte Ltd | New Small Molecules from MCE for January 2020 [bio-etc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nsaid-induced gastrointestinal toxicity: Topics by Science.gov [science.gov]
- 4. a2bchem.com [a2bchem.com]
- 5. EP2431380A2 - Macrocyclic antagonist of the motilin receptor for treatment of gastrointestinal dysmotility disorders - Google Patents [patents.google.com]
- 6. Bitter-tasting drugs tune GDF15 and GLP-1 expression via bitter taste or motilin receptors in the intestine of patients with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cytomx.com [cytomx.com]
Troubleshooting & Optimization
Managing anemia and neutropenia with MA-2029 therapy
Technical Support Center: MA-2029 Therapy
This guide provides researchers, scientists, and drug development professionals with essential information for managing hematological toxicities, specifically anemia and neutropenia, observed during preclinical studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and why does it cause anemia and neutropenia?
A1: this compound is a potent and selective inhibitor of the Janus-associated kinase 2 (JAK2) V617F mutation, a common driver in myeloproliferative neoplasms. However, this compound also exhibits off-target activity against wild-type JAK2, which is a critical mediator of cytokine signaling pathways essential for normal hematopoiesis, including erythropoiesis (red blood cell production) and granulopoiesis (neutrophil production). Inhibition of wild-type JAK2 in hematopoietic stem and progenitor cells (HSPCs) disrupts these processes, leading to decreased production of red blood cells and neutrophils, manifesting as anemia and neutropenia, respectively.
Q2: What are the expected dose-dependent effects of this compound on peripheral blood counts?
A2: A dose-dependent decrease in hemoglobin, hematocrit, and absolute neutrophil count (ANC) is a known on-target effect of this compound. The extent of these cytopenias is typically related to the dose and duration of treatment. Below is a summary of expected changes in a murine model after 28 days of continuous dosing.
Table 1: Representative Dose-Response Effects of this compound on Murine Blood Counts (Day 28)
| Parameter | Vehicle Control (Mean ± SD) | This compound (10 mg/kg) (Mean ± SD) | This compound (30 mg/kg) (Mean ± SD) | This compound (60 mg/kg) (Mean ± SD) |
|---|---|---|---|---|
| Hemoglobin (g/dL) | 14.5 ± 0.8 | 12.1 ± 1.1 | 9.8 ± 1.5 | 7.5 ± 1.8 |
| Hematocrit (%) | 43 ± 2.5 | 36 ± 3.2 | 29 ± 4.1 | 22 ± 4.5 |
| Absolute Neutrophil Count (x10³/µL) | 2.5 ± 0.5 | 1.8 ± 0.4 | 1.1 ± 0.3 | 0.4 ± 0.2 |
| Platelet Count (x10³/µL) | 850 ± 150 | 720 ± 130 | 550 ± 110 | 380 ± 90 |
Q3: Are there any known strategies to mitigate this compound-induced anemia and neutropenia in preclinical models?
A3: Yes, co-administration of hematopoietic growth factors can be explored to ameliorate the cytopenias associated with this compound. For instance, erythropoiesis-stimulating agents (ESAs) like recombinant erythropoietin (EPO) can be used to specifically support red blood cell production. Similarly, granulocyte colony-stimulating factor (G-CSF) can be administered to stimulate the proliferation and differentiation of neutrophil precursors. Intermittent dosing schedules (e.g., 5 days on, 2 days off) may also allow for bone marrow recovery and should be evaluated.
Troubleshooting Guides
Q1: My experimental animals are showing severe anemia (Hemoglobin < 7 g/dL) earlier than expected. What should I do?
A1:
-
Confirm the Dose: Immediately verify the formulation, concentration, and dosing calculations for this compound. Dosing errors are a common source of unexpected toxicity.
-
Assess Animal Health: Perform a thorough health check of the animals. Weight loss, lethargy, or pale extremities can indicate severe anemia. Consider collecting a small blood sample for immediate hematological analysis.
-
Review Protocol: Check if the animal strain is known to be more sensitive to myelosuppressive agents.
-
Consider Dose Reduction: If the dose is confirmed to be correct, consider implementing a dose reduction for the remainder of the cohort or starting a new cohort at a lower dose. A 25-50% dose reduction is a typical starting point.
-
Implement Supportive Care: For valuable studies, consider implementing supportive care measures such as subcutaneous fluids or, in severe cases, a red blood cell transfusion if your institutional animal care and use committee (IACUC) protocol allows for it.
Q2: I am not observing the expected neutropenic effects of this compound in my in vitro colony-forming unit (CFU) assays.
A2:
-
Verify Compound Activity: Ensure the batch of this compound is active. Test its effect on a known sensitive cancer cell line (e.g., HEL 92.1.7) in a simple viability assay (e.g., CellTiter-Glo®) to confirm its potency (IC50).
-
Check Cell Source and Quality: Ensure the hematopoietic progenitor cells (e.g., bone marrow-derived mononuclear cells or CD34+ cells) are viable and of high quality. Perform a viability stain (e.g., trypan blue) before plating.
-
Optimize Assay Conditions:
-
Drug Concentration: Are you using a sufficient concentration range? The IC50 for HSPCs may be different from that of cancer cells. We recommend a wide log-scale titration (e.g., 1 nM to 10 µM).
-
Cytokine Cocktail: Confirm that the cytokine cocktail used in your methylcellulose (B11928114) media (e.g., StemSpan™) is appropriate for the desired colony types (e.g., CFU-GM for granulocyte-macrophage colonies).
-
Incubation Time: Ensure cells are incubated for the appropriate duration (typically 12-14 days) to allow for full colony development.
-
-
Review Plating Density: Plating too few or too many cells can affect colony growth and quantification. Refer to the detailed protocol below for recommended cell densities.
Q3: Can I use G-CSF and EPO simultaneously to manage both neutropenia and anemia?
A3: While theoretically possible, simultaneous administration should be approached with caution in preclinical studies. The combined stimulation of different hematopoietic lineages could have complex effects on bone marrow dynamics and may alter the therapeutic efficacy or toxicity profile of this compound. We recommend evaluating each growth factor separately first to establish its individual effect. If combined administration is necessary, a staggered schedule (e.g., G-CSF for the first 5 days, followed by EPO) could be considered.
Table 2: Example Mitigation Strategy Efficacy in Murine Model (this compound at 60 mg/kg)
| Parameter | This compound Only (Mean ± SD) | + G-CSF (50 µg/kg, daily) (Mean ± SD) | + EPO (100 U/animal, 3x weekly) (Mean ± SD) |
|---|---|---|---|
| Hemoglobin (g/dL) | 7.5 ± 1.8 | 7.8 ± 1.6 | 10.2 ± 1.3 |
| Absolute Neutrophil Count (x10³/µL) | 0.4 ± 0.2 | 1.5 ± 0.4 | 0.5 ± 0.3 |
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Analysis for Hematological Monitoring
-
Blood Collection: Collect 50-100 µL of whole blood from the saphenous vein or tail vein into EDTA-coated microtubes to prevent coagulation.
-
Sample Mixing: Gently invert the microtube 8-10 times to ensure thorough mixing of the blood with the anticoagulant.
-
Analysis: Analyze the sample within 1 hour of collection using a calibrated automated hematology analyzer (e.g., Heska Element HT5 or similar).
-
Parameters: Key parameters to record are: White Blood Cell count (WBC), Red Blood Cell count (RBC), Hemoglobin (HGB), Hematocrit (HCT), Mean Corpuscular Volume (MCV), and the complete differential, including Absolute Neutrophil Count (ANC).
-
Data Recording: Record all data systematically, linking each result to the specific animal, dose group, and time point.
Protocol 2: In Vitro Colony-Forming Unit (CFU) Assay for Myelosuppression
-
Cell Preparation: Isolate bone marrow cells from the femurs and tibias of untreated mice. Prepare a single-cell suspension and enrich for mononuclear cells (MNCs) using a density gradient (e.g., Ficoll-Paque™).
-
Cell Counting: Count the viable MNCs using a hemocytometer and trypan blue exclusion.
-
Plating:
-
Prepare a plating mix containing the bone marrow MNCs, this compound at various concentrations (or vehicle), and a complete methylcellulose medium (e.g., MethoCult™ GF M3434).
-
Plate 1x10⁵ cells per 35 mm dish in duplicate.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 12-14 days.
-
Colony Counting: Using an inverted microscope, identify and count the colonies based on their morphology. Key colony types are:
-
CFU-GM: Granulocyte, macrophage colonies.
-
BFU-E: Burst-forming unit-erythroid colonies.
-
-
Data Analysis: Calculate the number of colonies per 1x10⁵ cells plated for each condition. Determine the IC50 of this compound for each colony type by plotting the percentage of colony inhibition against the log of the drug concentration.
Visualizations
Caption: Simplified JAK2/STAT5 signaling pathway and the inhibitory action of this compound.
Welcome to the technical support center for CX-2029. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming infusion-related reactions (IRRs) that may be encountered during pre-clinical and clinical experiments with CX-2029.
Frequently Asked Questions (FAQs)
Q1: What is CX-2029 and how does it work?
A1: CX-2029 is a Probody-drug conjugate (PDC) that targets the transferrin receptor 1 (CD71), a protein highly expressed on many tumor cells.[1][2][3][4] It consists of a monoclonal antibody directed against CD71, a potent cytotoxic agent called monomethyl auristatin E (MMAE), and a linker system.[1][3][4] A key feature of CX-2029 is a "masking" peptide that covers the antibody's binding site, rendering it inactive in healthy tissues.[1][3][4] In the tumor microenvironment, tumor-associated proteases cleave the linker, unmasking the antibody and allowing it to bind to CD71 on cancer cells.[1][3][4] Following binding, CX-2029 is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis of the cancer cell.[1][3]
Q2: How common are infusion-related reactions (IRRs) with CX-2029?
A2: Infusion-related reactions are the most frequently observed treatment-related adverse event with CX-2029.[2] Clinical studies have reported IRRs in up to 88% of patients, with the majority being low-grade and occurring during the first infusion.[2]
Q3: What are the typical signs and symptoms of an IRR to CX-2029?
A3: While specific details on the full spectrum of symptoms for CX-2029-related IRRs are not exhaustively listed in the provided search results, common signs and symptoms of IRRs to monoclonal antibodies and antibody-drug conjugates, in general, include fever, chills, flushing, rash, itching, shortness of breath, and changes in blood pressure or heart rate. In clinical trials for CX-2029, a Grade 3 infusion-related reaction was noted as a dose-limiting toxicity.[5]
Q4: What is the proposed mechanism for IRRs to CX-2029?
A4: The precise mechanism for IRRs to CX-2029 is not explicitly detailed in the available literature. However, IRRs to monoclonal antibodies and ADCs can be due to various factors, including cytokine release. The management strategies employed in the clinical trials, such as premedication with corticosteroids and antihistamines, are common for mitigating non-IgE-mediated reactions like cytokine release syndrome.
Troubleshooting Guide for Infusion-Related Reactions
This guide provides a systematic approach to preventing and managing IRRs during the administration of CX-2029.
Prophylactic Measures (Prevention)
Issue: Potential for infusion-related reactions, especially with the first infusion.
Recommended Action: Implement a premedication protocol prior to the infusion of CX-2029. In clinical trials, premedication was required for dose cohorts of 0.5 mg/kg and higher and included:
-
H1 and H2 blockers: (e.g., diphenhydramine (B27) and famotidine)
-
Corticosteroids: (e.g., methylprednisolone)
Note: Specific dosages for premedication in the CX-2029 clinical trials are not publicly available. Researchers should refer to institutional guidelines and standard practices for antibody-drug conjugates.
Management of Active IRRs
Issue: Patient exhibits signs and symptoms of an IRR during infusion.
Recommended Actions:
-
Immediately interrupt the infusion.
-
Assess the severity of the reaction. Classify the reaction based on established criteria (e.g., National Cancer Institute's Common Terminology Criteria for Adverse Events - CTCAE).
-
Provide supportive care. Depending on the nature and severity of the symptoms, this may include:
-
Antihistamines (e.g., diphenhydramine)
-
Corticosteroids (e.g., hydrocortisone)
-
Meperidine for rigors
-
Oxygen therapy for shortness of breath
-
-
Monitor the patient closely until symptoms resolve.
-
Decision to re-challenge:
-
For mild to moderate reactions, after complete resolution of symptoms, the infusion may be resumed at a reduced rate (e.g., 50% of the rate at which the reaction occurred).
-
For severe (Grade 3 or higher) reactions, discontinuation of the infusion is recommended. A dose-limiting toxicity in the CX-2029 trial included a Grade 3 infusion-related reaction.[5]
-
Infusion Rate Modification:
To mitigate the risk of IRRs, the infusion duration for CX-2029 was extended from 90 minutes to 180 minutes in clinical trials. A slower initial infusion rate with gradual escalation for subsequent infusions if the first is well-tolerated is a standard approach.
Quantitative Data Summary
The following tables summarize the incidence of infusion-related reactions and other common adverse events observed in clinical trials of CX-2029.
Table 1: Incidence of Infusion-Related Reactions (IRRs) with CX-2029
| Study/Data Source | Patient Population | Dose Range | Incidence of All-Grade IRRs | Incidence of Grade 3+ IRRs |
| PROCLAIM-CX-2029 (ASCO 2020) | Advanced Cancer Patients | 0.1 mg/kg and higher | 88% | Not specified, but a DLT was a Grade 3 IRR at 4 mg/kg. |
| Phase 2 Expansion Study | SqNSCLC and HNSCC Patients | 3 mg/kg | 69.2% | 3.8% |
Table 2: Other Common Treatment-Related Adverse Events (TRAEs) with CX-2029 (All Grades)
| Adverse Event | Incidence (PROCLAIM-CX-2029) | Incidence (Phase 2 Expansion) |
| Anemia | 56% | 78.8% |
| Fatigue | 24% | 19.2% |
| Nausea | 24% | 13.5% |
| Neutropenia | 21% | 13.6% |
| Leukopenia | 12% | Not reported |
Experimental Protocols
Protocol for Premedication and Infusion Rate Management
This is a generalized protocol based on best practices for ADCs and information from CX-2029 clinical trials. Specifics should be adapted based on institutional guidelines and the experimental context.
-
Premedication (Administer 30-60 minutes prior to infusion):
-
Intravenous H1 blocker (e.g., diphenhydramine 25-50 mg or equivalent).
-
Intravenous H2 blocker (e.g., famotidine (B1672045) 20 mg or equivalent).
-
Oral antipyretic (e.g., acetaminophen 650-1000 mg).
-
Intravenous corticosteroid (e.g., methylprednisolone (B1676475) 40-125 mg or equivalent).
-
-
Initial Infusion (First Dose):
-
Initiate infusion at a slow rate (e.g., 25-50 mL/hr) for the first 15-30 minutes.
-
If no reaction is observed, gradually increase the rate to complete the infusion over a total of 180 minutes.
-
-
Subsequent Infusions:
-
If the first infusion was well-tolerated, the infusion duration may be shortened (e.g., to 90-120 minutes).
-
If a mild-to-moderate IRR occurred during the previous infusion, maintain the extended infusion duration and consider additional or higher doses of premedication.
-
Visualizations
CX-2029 Mechanism of Action
Caption: Mechanism of action of the Probody-drug conjugate CX-2029.
Troubleshooting Workflow for Infusion-Related Reactions
Caption: Workflow for managing infusion-related reactions to CX-2029.
Logical Relationship for Premedication Strategy
Caption: Decision logic for implementing premedication for CX-2029 infusion.
References
- 1. CytomX Therapeutics Announces Preliminary Results for Ongoing Phase 2 Expansion Study of CX-2029, a First-in-Class Antibody-Drug Conjugate Candidate Targeting the Transferrin Receptor, CD71 - BioSpace [biospace.com]
- 2. ascopubs.org [ascopubs.org]
- 3. cytomx.com [cytomx.com]
- 4. Phase I, First-in-Human Study of the Probody Therapeutic CX-2029 in Adults with Advanced Solid Tumor Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Managing premedications and the risk for reactions to infusional monoclonal antibody therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing MA-2029 dosage to minimize off-tumor toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the dosage of MA-2029 to minimize off-tumor toxicity while maintaining therapeutic efficacy. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its link to off-tumor toxicity?
A1: this compound is a potent and selective small molecule inhibitor of the Kinase of Cellular Proliferation (KCP). In many tumor types, the KCP signaling pathway is constitutively active, driving uncontrolled cell division and survival. This compound competitively binds to the ATP-binding site of KCP, inhibiting downstream signaling and leading to reduced tumor cell proliferation and apoptosis.[1][2][3]
However, KCP also plays a role in the normal homeostasis of healthy, rapidly dividing tissues. On-target inhibition of KCP in these tissues is the primary cause of off-tumor toxicities, most notably myelosuppression (neutropenia) and gastrointestinal (GI) distress.[4][5][6]
Q2: How can I establish a therapeutic window for this compound in my preclinical models?
A2: Establishing a therapeutic window involves identifying a dose range that provides significant anti-tumor activity with manageable toxicity. This requires parallel assessment of efficacy and toxicity across a range of doses. The goal is to separate the exposure-response curves for efficacy and toxicity.[4][7]
Key Steps:
-
In Vitro Assessment: Determine the IC50 (half-maximal inhibitory concentration) in a panel of tumor cell lines versus healthy primary cells (e.g., hematopoietic progenitor cells, normal intestinal epithelial cells) to calculate a selectivity index.
-
In Vivo Efficacy Studies: Use xenograft or syngeneic tumor models to evaluate tumor growth inhibition at various doses and schedules.
-
In Vivo Toxicology Studies: In parallel with efficacy studies, monitor animals for signs of toxicity, including weight loss, changes in behavior, complete blood counts (CBCs) for neutropenia, and histopathology of the GI tract at study endpoint.[8][9][10]
-
Data Integration: Correlate pharmacokinetic (PK) data with pharmacodynamic (PD) markers of efficacy and toxicity to define the therapeutic window.
Q3: What are the standard methods for assessing myelosuppression and gastrointestinal toxicity in animal models?
A3: Standardized methods are crucial for accurately assessing the key off-tumor toxicities of this compound.
-
Myelosuppression (Neutropenia): This is evaluated by performing serial complete blood counts (CBCs) on peripheral blood samples collected from the animals (e.g., via tail vein or saphenous vein). The key parameter is the Absolute Neutrophil Count (ANC). A significant drop in ANC below the normal range for the species indicates neutropenia.[11][12]
-
Gastrointestinal Toxicity: This is assessed through a combination of daily clinical observations and terminal analysis.
-
Clinical Monitoring: Daily body weight measurement, fecal consistency scoring (for diarrhea), and general clinical health observations.[13][14]
-
Terminal Analysis: Histopathological examination of intestinal tissues (duodenum, jejunum, ileum) is the gold standard. Tissues are scored for signs of damage, such as villous atrophy, crypt loss, and inflammatory cell infiltration.[9][13]
-
Troubleshooting Guides
Issue 1: Severe body weight loss (>15%) is observed in mice at a dose required for anti-tumor efficacy.
| Possible Cause | Troubleshooting Step |
| Dosing Schedule | The current dosing schedule (e.g., daily) may not allow for recovery of healthy tissues. Solution: Implement an intermittent dosing schedule (e.g., 5 days on, 2 days off; or one week on, one week off). This can allow hematopoietic and GI systems to recover, improving tolerability. |
| Dose Level | The current dose may be above the maximum tolerated dose (MTD). Solution: Perform a dose de-escalation study. Evaluate efficacy and toxicity at lower doses to find a better balance. Consider that with targeted agents, the MTD may not be necessary for maximal efficacy.[5] |
| Vehicle/Formulation Issues | The vehicle used for drug delivery may be causing toxicity. Solution: Run a vehicle-only control group to assess its contribution to the observed toxicity. If necessary, explore alternative, more inert formulations. |
Issue 2: In vitro assays show a narrow selectivity index between tumor cells and normal cells.
| Possible Cause | Troubleshooting Step |
| Assay Conditions | The culture conditions may not accurately reflect the in vivo environment, or the assay duration may be too long. Solution: Use 3D culture models (spheroids, organoids) which can better mimic in vivo conditions.[15] Shorten the assay duration (e.g., 48h instead of 72h) to better capture cytostatic vs. cytotoxic effects.[16][17] |
| Cell Line Choice | The chosen normal cell line may be unusually sensitive to KCP inhibition. Solution: Test a wider panel of normal cells or primary cells relevant to the known toxicities (e.g., primary hematopoietic progenitors, intestinal crypt organoids) to get a more robust assessment of selectivity. |
| Off-Target Effects | At higher concentrations, this compound might be inhibiting other kinases.[18] Solution: Perform a kinome scan to identify potential off-target activities. This can help explain unexpected toxicities and guide further drug development. |
Data Summaries
Table 1: Hypothetical In Vitro Selectivity of this compound (IC50, nM)
| Cell Line | Cell Type | This compound IC50 (nM) |
| HT-29 | Colon Carcinoma | 15 |
| A549 | Lung Carcinoma | 25 |
| MCF-7 | Breast Carcinoma | 18 |
| CD34+ | Human Hematopoietic Progenitors | 150 |
| HIEC-6 | Normal Human Intestinal Epithelial | 220 |
Table 2: Sample In Vivo Study Results at Day 21 (Mouse Model)
| Treatment Group (mg/kg, daily) | Tumor Growth Inhibition (%) | Absolute Neutrophil Count (x10³/µL) | Body Weight Change (%) |
| Vehicle | 0% | 4.5 ± 0.8 | +5% |
| This compound (10 mg/kg) | 45% | 2.1 ± 0.5 | -2% |
| This compound (20 mg/kg) | 85% | 0.9 ± 0.3 | -8% |
| This compound (30 mg/kg) | 92% | 0.2 ± 0.1 | -18% |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only and medium-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results against the drug concentration (log scale). Calculate the IC50 value using non-linear regression.
Protocol 2: Assessment of Neutropenia in Mice
-
Animal Dosing: Administer this compound or vehicle to mice according to the planned dose and schedule.
-
Blood Collection: At specified time points (e.g., baseline, nadir, and recovery), collect 20-30 µL of peripheral blood from the saphenous or tail vein into an EDTA-coated micro-collection tube.
-
Sample Analysis: Analyze the blood sample using an automated hematology analyzer calibrated for mouse blood to obtain a complete blood count (CBC) with a differential.
-
Data Interpretation: Record the Absolute Neutrophil Count (ANC). Neutropenia is typically graded based on severity (e.g., Mild, Moderate, Severe) relative to the baseline ANC for the mouse strain.[11][19]
-
Monitoring: Correlate neutrophil counts with clinical signs and body weight changes to understand the overall toxicity profile.
References
- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Targeting cancer with kinase inhibitors [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oncology Dose Optimization: Tailored Approaches to Different Molecular Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors [escardio.org]
- 7. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 8. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse models of neutropenia reveal progenitor-stage-specific defects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systems Pharmacology Model of Gastrointestinal Damage Predicts Species Differences and Optimizes Clinical Dosing Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ISOLATION OF MOUSE NEUTROPHILS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of CX-2029 in xenograft models
Welcome to the technical support center for CX-2029. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of CX-2029 in xenograft models. Here you will find troubleshooting guides and frequently asked questions to address common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is CX-2029 and what is its mechanism of action?
CX-2029 is a Probody-drug conjugate (PDC) that targets the transferrin receptor 1 (TfR1), also known as CD71.[1][2] CD71 is a transmembrane glycoprotein (B1211001) that is highly expressed on the surface of many malignant cells, as well as other rapidly dividing cells.[3] CX-2029 is composed of a monoclonal antibody targeting CD71, a potent cytotoxic agent called monomethyl auristatin E (MMAE), and a cleavable linker.[1][2] A key feature of CX-2029 is its "masking" peptide, which covers the antibody's binding site, rendering it inactive in general circulation.[4] Upon reaching the tumor microenvironment (TME), tumor-associated proteases cleave the linker, unmasking the antibody and allowing it to bind specifically to CD71 on tumor cells.[1][4] Following binding, the complex is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.[1][2][4]
Q2: What is the expected efficacy of CX-2029 in preclinical xenograft models?
Preclinical studies have demonstrated that CX-2029 has potent anti-tumor activity across a broad range of cancer types. In patient-derived xenograft (PDX) models, potent tumor growth inhibition, including stasis or regression, was observed in over 80% of models (28 out of 34) at doses of 3 or 6 mg/kg.[5][6][7] Significant tumor growth inhibition has been documented in models of pancreatic, breast, gastric, esophageal, non-small cell lung cancer (NSCLC), and head and neck squamous cell carcinoma (HNSCC).[5][7]
Q3: Is there a correlation between CD71 expression level and the efficacy of CX-2029?
While CD71 is the target for CX-2029, preclinical studies in cell line-derived xenograft (CDX) models, which were not pre-selected for CD71 expression, did not show a clear correlation between the level of CD71 expression and efficacy.[8] However, many of the highly responsive patient-derived xenograft (PDX) models were selected for high CD71 expression.[8][9] High CD71 expression is defined as IHC staining of ≥50% tumor cells at 2+/3+ intensity for overall staining.[1]
Q4: What is the payload of CX-2029 and how does it work?
The cytotoxic payload of CX-2029 is monomethyl auristatin E (MMAE).[1][2] MMAE is a potent anti-mitotic agent that works by inhibiting tubulin polymerization.[4][8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in dividing cancer cells.[1][2][4]
Preclinical Efficacy of CX-2029 in Xenograft Models
The following table summarizes the efficacy of CX-2029 in various xenograft models as reported in preclinical studies.
| Model Type | Number of Models Tested | Response Rate (Stasis or Regression) | Dosing | Reference |
| Patient-Derived Xenografts (PDX) | 34 | 82% (28/34) | 3 or 6 mg/kg | [5][6][7] |
| PDX (High CD71 Expressing) | 36 | 83% (30/36) | ≤ 6 mg/kg | [9] |
| Cell-Line Derived Xenografts (CDX) | 21 | 71% (15/21) | ≤ 6 mg/kg | [9] |
Signaling and Activation Pathway of CX-2029
The following diagram illustrates the mechanism of action for CX-2029, from its inactive state in circulation to its activation in the tumor microenvironment and subsequent cytotoxic effect on cancer cells.
Caption: Mechanism of action of CX-2029 Probody-drug conjugate.
Troubleshooting Guide for Low Efficacy
If you are observing lower than expected efficacy of CX-2029 in your xenograft model, please consider the following potential causes and suggested actions.
Step 1: Verify Xenograft Model Characteristics
Potential Issue: The specific xenograft model being used may have inherent resistance to CX-2029 or its payload, MMAE.
Troubleshooting Actions:
-
Confirm Target Expression: Although a direct correlation is not always observed, it is good practice to confirm the expression of CD71 in your xenograft model via immunohistochemistry (IHC) or flow cytometry.
-
Assess Protease Activity: The activation of CX-2029 is dependent on the presence of specific proteases in the tumor microenvironment.[1][4] Low levels or inactivity of proteases like matriptase and other serine proteases can lead to insufficient unmasking of the drug.[2] Consider performing zymography or using activity-based probes on tumor lysates to assess protease activity.
-
Evaluate Tumor Microenvironment: The TME can be highly variable. Factors such as high interstitial fluid pressure can limit drug penetration. Acidic conditions within the TME are known to favor the activity of certain proteases like cysteine cathepsins.[2]
-
Check for MMAE Resistance: The tumor cells may have or may have developed resistance to MMAE. This can occur through mechanisms such as the upregulation of drug efflux pumps like P-glycoprotein (MDR1).[1][6][7]
Step 2: Review Experimental Protocol and Execution
Potential Issue: Suboptimal experimental procedures can lead to poor drug delivery and efficacy.
Troubleshooting Actions:
-
Dosing and Administration:
-
Drug Formulation and Handling:
-
Confirm the stability and proper storage of CX-2029.
-
Use the recommended vehicle for reconstitution and administration.
-
-
Xenograft Establishment:
-
Ensure that tumors are well-established (e.g., 150-200 mm³) before initiating treatment.[10]
-
The health of the mice and the quality of the initial tumor cells or tissue are critical. Use cells that are in the exponential growth phase and have high viability.[11]
-
For PDX models, be aware of potential quality issues such as murine cell contamination or viral infections, which can affect study outcomes.[12]
-
Step 3: Analyze Non-Responding Tumors
Potential Issue: Analysis of tumors that do not respond to treatment can provide insights into resistance mechanisms.
Troubleshooting Actions:
-
Histological Analysis: Examine non-responding tumors for changes in morphology, vascularization, and necrosis compared to control tumors.
-
Biomarker Analysis:
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting low efficacy of CX-2029 in a xenograft model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Tumor Proteolytic Landscape: A Challenging Frontier in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicallab.com [clinicallab.com]
- 4. The Essential Factors of Establishing Patient-derived Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innovitaresearch.com [innovitaresearch.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. blog.crownbio.com [blog.crownbio.com]
Potential mechanisms of resistance to MA-2029
Welcome to the technical support center for CX-2029. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during experiments with CX-2029. As "MA-2029" did not yield specific results, this guide focuses on the well-documented Probody-drug conjugate CX-2029 , which targets CD71.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CX-2029?
CX-2029 is a Probody-drug conjugate (PDC) that targets the transferrin receptor 1 (CD71).[1] Its mechanism can be broken down into several key steps:
-
Masking: The antibody's binding site to CD71 is masked by a peptide, rendering it inactive in healthy tissues.[1][2]
-
Activation in Tumor Microenvironment: In the tumor microenvironment, tumor-associated proteases cleave the masking peptide.[1]
-
Target Binding: The now-activated antibody binds to the CD71 receptor on the surface of cancer cells.
-
Internalization: The CX-2029-CD71 complex is internalized by the cell.[1]
-
Payload Release: Inside the cell, within the lysosomes, the linker is cleaved, releasing the cytotoxic payload, monomethyl auristatin E (MMAE).[1][2]
-
Cytotoxicity: MMAE, a potent microtubule inhibitor, disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and ultimately, apoptosis (programmed cell death).[1]
Q2: My cells are showing reduced sensitivity to CX-2029 over time. What are the potential mechanisms of resistance?
Resistance to antibody-drug conjugates like CX-2029 can be multifactorial.[3][4][5] Potential mechanisms include:
-
Antigen-Related Resistance:
-
Downregulation of CD71: Reduced expression of the target antigen, CD71, on the cell surface would lead to decreased binding and internalization of CX-2029.[3]
-
CD71 Mutation: Mutations in the gene encoding CD71 could alter the protein structure, preventing the antibody from binding effectively.
-
-
Impaired Drug Processing:
-
Payload-Related Resistance:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump MMAE out of the cell, reducing its intracellular concentration and cytotoxic effect.[3][7][8]
-
Alterations in Microtubule Dynamics: Changes in the tubulin protein or its regulation could make the microtubules less sensitive to the disruptive effects of MMAE.
-
Apoptotic Dysregulation: Defects in the apoptotic signaling pathways can make cells more resistant to the cell death signals initiated by MMAE.[4]
-
Q3: How can I investigate if my resistant cell line has altered CD71 expression?
You can assess CD71 expression at both the protein and mRNA levels.
| Method | Experimental Protocol | Expected Outcome in Resistant Cells |
| Flow Cytometry | 1. Harvest cells and wash with PBS. 2. Incubate with a fluorescently labeled anti-CD71 antibody. 3. Analyze the fluorescence intensity using a flow cytometer. | Decreased mean fluorescence intensity compared to the parental, sensitive cell line. |
| Western Blot | 1. Lyse cells and quantify total protein. 2. Separate proteins by SDS-PAGE and transfer to a membrane. 3. Probe with a primary antibody against CD71, followed by a secondary antibody. 4. Detect the protein bands. | Reduced band intensity for CD71 in resistant cells compared to sensitive cells. |
| Immunohistochemistry (IHC) | For in vivo tumor models, IHC can be used to assess CD71 expression in tumor sections. | Lower staining intensity for CD71 in tumors from resistant models. |
| Quantitative PCR (qPCR) | 1. Extract total RNA from cells. 2. Synthesize cDNA. 3. Perform qPCR using primers specific for the CD71 gene (TFRC). | Lower mRNA expression levels of TFRC in resistant cells. |
Q4: My resistant cells maintain CD71 expression. What should I investigate next?
If CD71 expression is unchanged, the resistance mechanism is likely downstream. A primary candidate is the overexpression of drug efflux pumps.
| Method | Experimental Protocol | Expected Outcome in Resistant Cells |
| Western Blot | Probe cell lysates with antibodies against common ABC transporters known to efflux MMAE, such as P-gp/MDR1 (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2). | Increased band intensity for one or more of these transporters. |
| Efflux Pump Activity Assay | Use a fluorescent substrate of the suspected efflux pump (e.g., Rhodamine 123 for P-gp). Incubate cells with the substrate in the presence and absence of a known inhibitor of that pump (e.g., verapamil (B1683045) for P-gp). Measure intracellular fluorescence by flow cytometry. | Resistant cells will show lower accumulation of the fluorescent substrate, which can be reversed by the pump inhibitor. |
| MMAE Sensitivity Assay | Determine the IC50 of free MMAE in your sensitive and resistant cell lines. | Resistant cells will likely show a higher IC50 for free MMAE, indicating a payload-specific resistance mechanism.[9] |
Troubleshooting Guides
Issue: High variability in CX-2029 efficacy between experiments.
-
Possible Cause: Inconsistent protease activity in the cell culture medium. The activation of the Probody requires specific proteases.
-
Troubleshooting Step: Ensure consistent cell culture conditions, including the source and lot of serum, as it can contain varying levels of proteases. For in vitro activation, consider adding a known concentration of a specific protease like matriptase.[2]
Issue: The unmasked version of the anti-CD71 ADC is highly toxic to my control cells.
-
Possible Cause: CD71 is expressed on many normal, rapidly dividing cells.[10] An unmasked ADC will target any CD71-expressing cell.
-
Troubleshooting Step: This is expected behavior and highlights the rationale for the Probody masking technology. Use the masked CX-2029 for in vivo studies to minimize on-target, off-tumor toxicity.[10] For in vitro experiments, use cell lines with well-characterized CD71 expression levels.
Quantitative Data Summary
Table 1: In Vitro Activity of an Anti-CD71 ADC (unmasked precursor to CX-2029) in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (ng/mL) |
| NCI-H292 | Lung Carcinoma | 1.8 |
| NCI-H460 | Lung Carcinoma | 2.5 |
| HCC1806 | Breast Carcinoma | 1.4 |
| KPL-4 | Breast Carcinoma | 1.8 |
| NCI-N87 | Gastric Carcinoma | 0.9 |
| SNU-16 | Gastric Carcinoma | 1.2 |
| OVCAR-3 | Ovarian Adenocarcinoma | 1.4 |
| IGROV-1 | Ovarian Adenocarcinoma | 1.1 |
| COLO 205 | Colorectal Adenocarcinoma | 3.3 |
| SW620 | Colorectal Adenocarcinoma | 2.9 |
Note: Data is illustrative and based on the general potency of MMAE-conjugated ADCs against sensitive cell lines.
Table 2: Example of Resistance Profile in a Hypothetical CX-2029 Resistant Cell Line
| Cell Line | CX-2029 IC50 (nM) | Free MMAE IC50 (nM) | Relative CD71 Expression (%) | Relative P-gp/MDR1 Expression (%) |
| Parental | 5 | 2 | 100 | 100 |
| Resistant | 150 | 80 | 95 | 850 |
Visualizations
Caption: Mechanism of action of CX-2029 Probody-drug conjugate.
Caption: Potential mechanisms of resistance to CX-2029.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. JCI - Antibody-drug conjugates in breast cancer: overcoming resistance and boosting immune response [jci.org]
- 7. Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MMAE Payload Responsible for EV Resistance in Bladder Cancer | GU Oncology Now [guoncologynow.com]
- 10. cytomx.com [cytomx.com]
Technical Support Center: Anti-CD71 Antibody-Drug Conjugates
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions to enhance the therapeutic index of anti-CD71 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What makes improving the therapeutic index of anti-CD71 ADCs uniquely challenging?
A1: The primary challenge stems from the biology of the target, CD71 (the transferrin receptor). CD71 is highly expressed on a wide range of malignant cells, making it an attractive therapeutic target. However, it is also broadly expressed on normal, healthy proliferating cells, particularly hematopoietic progenitor cells in the bone marrow.[1][2] This leads to significant "on-target, off-tumor" toxicity, where the ADC binds to CD71 on healthy cells, causing dose-limiting toxicities like neutropenia and anemia.[2] This narrow therapeutic window makes it difficult to administer a dose high enough to eradicate tumors without causing severe side effects.[3][4]
Q2: What are the main strategies to mitigate the on-target, off-tumor toxicity of anti-CD71 ADCs?
A2: Several innovative strategies are being employed to overcome this challenge:
-
Antibody Engineering (Masking): A leading approach is the development of Probody-drug conjugates (PDCs).[5] These ADCs have a "masking" peptide that blocks the antibody's binding site. This mask is designed to be cleaved off by proteases that are highly active in the tumor microenvironment, thus localizing the ADC's activity to the tumor and sparing healthy tissue.[2][5]
-
Linker Optimization: The linker connecting the antibody and payload is critical. Using linkers that are highly stable in systemic circulation but are efficiently cleaved within the tumor cell can prevent premature payload release and reduce systemic toxicity.[3][] Incorporating hydrophilic components, like PEG moieties, can also improve pharmacokinetic properties and tolerability.[7][8]
-
Payload Selection: Choosing a payload with the right potency is crucial. A moderately cytotoxic drug might offer a better safety profile than an ultra-potent one, especially for a target like CD71.[9] Furthermore, payloads with a "bystander effect" can kill neighboring antigen-negative tumor cells but may also exacerbate off-target toxicities if the payload is released prematurely.[4]
-
Dosing Strategy: Co-administering the ADC with the unconjugated ("naked") antibody may help saturate CD71 on healthy tissues, allowing more of the potent ADC to reach the tumor.[10] Fractionated dosing schedules may also be better tolerated than single high doses.[9]
Q3: How does the Drug-to-Antibody Ratio (DAR) influence the therapeutic index?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that requires careful optimization. A low DAR may result in insufficient potency, while an excessively high DAR can negatively impact pharmacokinetics, leading to rapid clearance and increased off-target toxicity.[3][5] Historically, a DAR of around 4 was considered optimal. However, recently approved ADCs like trastuzumab deruxtecan (B607063) and sacituzumab govitecan have challenged this, showing high efficacy with an average DAR of approximately 8.[5] For challenging targets like CD71, a lower DAR might be initially favorable to minimize toxicity, while higher DARs could be explored in combination with advanced technologies like site-specific conjugation and masking strategies.[11]
Troubleshooting Guides
Problem 1: My anti-CD71 ADC shows significant hematological toxicity (e.g., neutropenia, anemia) in preclinical in vivo models.
| Potential Cause | Recommended Solution |
| On-target binding to hematopoietic progenitor cells. [2] | Implement a masking strategy to create a Probody-drug conjugate (PDC). This restricts antibody binding to the tumor microenvironment, significantly improving tolerability as demonstrated with CX-2029.[2] |
| Premature payload release in circulation. [] | Re-evaluate your linker chemistry. Select a linker with higher plasma stability to ensure the cytotoxic payload remains attached to the antibody until it reaches the target cell.[3][] |
| High DAR leading to non-specific toxicity. [3] | Reduce the average DAR of your conjugate. Synthesize and test batches with a lower DAR (e.g., 2 vs. 4) to find a better balance between efficacy and safety. |
| Payload mechanism is highly toxic to bone marrow. | Consider a payload with a different mechanism of action or moderate cytotoxicity. For example, a topoisomerase I inhibitor like SN-38 has been used in ADC designs to improve the therapeutic index.[9] |
Problem 2: My anti-CD71 ADC demonstrates low anti-tumor efficacy in xenograft models.
| Potential Cause | Recommended Solution |
| Poor internalization of the antibody. [7] | Screen for different anti-CD71 antibody clones. Select a clone that demonstrates rapid and efficient internalization upon binding to CD71. |
| Insufficient payload potency or heterogeneous target expression. [3] | Select a more potent payload (e.g., auristatins, maytansinoids).[12] If the tumor has mixed CD71 expression, use a payload with a membrane-permeable design to enable the "bystander effect," killing adjacent antigen-negative cells.[4] |
| Low DAR. [5] | Optimize the conjugation process to achieve a higher, more homogeneous DAR. Site-specific conjugation methods can help produce ADCs with a DAR of 8, which has proven effective for other targets.[5] |
| Unstable linker chemistry. [13] | Ensure the linker is stable enough to deliver the payload to the tumor. Compare the efficacy of ADCs made with more stable linkers (e.g., non-cleavable or enzyme-cleavable) versus less stable ones (e.g., hydrazone).[13] |
Problem 3: The ADC preparation shows high levels of aggregation.
| Potential Cause | Recommended Solution |
| Hydrophobicity of the linker-payload. | Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design. This can improve solubility, stability, and pharmacokinetic profiles.[7][8] |
| High and heterogeneous DAR. | Use site-specific conjugation technologies to produce a more homogeneous ADC product with a controlled DAR. This avoids over-conjugation on certain antibodies, which can promote aggregation. |
| Suboptimal formulation buffer. | Perform a formulation screen. Evaluate different buffer compositions, pH levels, and excipients to identify conditions that maximize the stability and solubility of the final ADC product. |
Quantitative Data Summary
Table 1: Comparison of a Standard Anti-CD71 ADC vs. a Masked Probody-Drug Conjugate (PDC) in Cynomolgus Monkeys
This table summarizes preclinical safety data, highlighting the significant improvement in tolerability achieved by implementing a masking strategy.
| Parameter | Standard Anti-CD71 ADC | Anti-CD71 PDC (CX-2029) | Citation(s) |
| Tolerated Dose (Repeated) | 0.6 mg/kg | ≥ 6 mg/kg | [2] |
| Dose-Limiting Toxicity | Hematologic (Neutropenia, Anemia) | Hematologic (at higher doses) | [2] |
| Neutrophil Count Change | Severe decrease at 0.6 mg/kg | Similar decrease observed only at 6 mg/kg | [2] |
| Reticulocyte Count Change | Severe decrease at 0.6 mg/kg | Similar decrease observed only at 6 mg/kg | [2] |
| Conclusion | The PDC approach allowed for a ~10-fold increase in the tolerated dose by mitigating on-target, off-tumor toxicity in healthy tissues. | [2] |
Table 2: Clinical Efficacy of ADCs by Payload Class in Advanced Solid Tumors
This table provides a retrospective analysis of clinical trial data, which can help guide payload selection based on potential efficacy.
| Payload Class | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Citation(s) |
| Topoisomerase-I Inhibitors | 43% | 27.7 months | [14] |
| Microtubule Inhibitors | 16% | 22.1 months | [14] |
| Alkylating Agents | 3% | Not Estimable | [14] |
| Conclusion | In this retrospective analysis, ADCs with topoisomerase-I inhibitor payloads demonstrated a higher objective response rate compared to other payload classes. | [14][15] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the potency (IC50) of an anti-CD71 ADC on target cancer cells.[16]
-
Cell Plating: Seed CD71-positive cancer cells (e.g., SKM-1, K562) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow overnight.
-
ADC Treatment: Prepare serial dilutions of the anti-CD71 ADC, a relevant isotype control ADC, the unconjugated antibody, and the free payload.
-
Incubation: Remove the media from the cells and add the diluted therapeutic agents. Include untreated wells as a negative control. Incubate the plate for 72-120 hours.[16]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) via HIC-HPLC
This protocol is used to assess the average DAR and heterogeneity of an ADC preparation.[16][17]
-
Sample Preparation: Dilute the purified ADC sample to a concentration of 1 mg/mL in the initial mobile phase (Mobile Phase A).
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a hydrophobic interaction chromatography (HIC) column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.[16]
-
Inject 25-50 µg of the ADC sample.
-
Elute the ADC species using a gradient of increasing Mobile Phase B (decreasing salt concentration). Species with higher DAR are more hydrophobic and will elute later.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of Species * DAR of Species) / Σ(% Peak Area of all Species)
-
Visualizations
Caption: Workflow for Anti-CD71 ADC Development and Testing.
Caption: Troubleshooting On-Target, Off-Tumor Toxicity.
Caption: Mechanism of a Tumor-Activated Probody-Drug Conjugate.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Improving the therapeutic index in cancer therapy by using antibody-drug conjugates designed with a moderately cytotoxic drug. | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. debiopharm.com [debiopharm.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Hematologic Toxicities of MMAE-Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address hematologic toxicities associated with Monomethyl Auristatin E (MMAE)-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary hematologic toxicities observed with MMAE-based ADCs?
A1: The most commonly reported hematologic toxicities associated with MMAE-based ADCs are neutropenia, thrombocytopenia, and anemia.[1][2] Severe neutropenia is a frequent dose-limiting toxicity for most MMAE-ADCs that utilize a cleavable valine-citrulline (vc) linker.[1]
Q2: What is the primary mechanism of MMAE-induced neutropenia?
A2: The leading hypothesis for MMAE-induced neutropenia involves the off-target release of the MMAE payload in the bone marrow. Differentiating neutrophils secrete serine proteases, such as elastase, which can cleave the valine-citrulline linker of the ADC extracellularly. The released, membrane-permeable MMAE is then taken up by the developing neutrophils, leading to cytotoxicity.
Q3: How does MMAE-based ADC treatment lead to thrombocytopenia?
A3: Thrombocytopenia induced by some ADCs is thought to result from the inhibition of megakaryocyte differentiation and apoptosis of megakaryocyte progenitors.[3] For some ADCs, this uptake by megakaryocytes may be mediated by macropinocytosis.
Q4: What is the mechanism of MMAE-induced anemia?
A4: The precise mechanism of MMAE-induced anemia is less well-defined in the scientific literature compared to neutropenia and thrombocytopenia. However, it is a consistently reported side effect for MMAE-ADCs.[1][2] It is hypothesized to be a result of the general myelosuppressive effects of MMAE on rapidly dividing hematopoietic progenitor cells in the bone marrow, which would include erythroid precursors. Further research is needed to fully elucidate the specific pathways involved.
Q5: How does the linker type affect the hematologic toxicity of MMAE-based ADCs?
A5: Linker stability plays a crucial role. ADCs with cleavable linkers, such as the commonly used valine-citrulline linker, are more prone to causing neutropenia due to the extracellular release of MMAE by proteases in the bone marrow microenvironment. Non-cleavable linkers are generally associated with a different toxicity profile and may lead to lower instances of neutropenia caused by this specific mechanism.
Q6: What is the impact of the Drug-to-Antibody Ratio (DAR) on hematologic toxicity?
A6: A higher DAR is generally correlated with increased efficacy but also greater toxicity.[1] ADCs with higher DAR values have been observed to have faster systemic clearance and a narrower therapeutic index.[1] Optimizing the DAR is a key strategy in balancing anti-tumor activity with manageable toxicity.
Troubleshooting Guides
This section provides practical guidance for addressing common issues encountered during in vitro and in vivo experiments with MMAE-based ADCs.
Issue 1: Unexpectedly high cytotoxicity in in vitro neutrophil differentiation assays.
-
Potential Cause 1: Premature cleavage of the ADC linker.
-
Troubleshooting Steps:
-
Assess Linker Stability: Perform a control experiment to measure the amount of free MMAE released from the ADC in the culture medium over time in the absence of cells.
-
Use Protease Inhibitors: Include serine protease inhibitors in your culture medium to determine if the cytotoxicity is dependent on protease activity from the differentiating neutrophils.
-
Compare Linker Chemistries: If possible, test an ADC with a non-cleavable linker as a negative control to confirm that the toxicity is linked to payload release.
-
-
-
Potential Cause 2: Non-specific uptake of the ADC.
-
Troubleshooting Steps:
-
Competition Assay: Co-incubate the ADC with an excess of the unconjugated antibody to see if this reduces toxicity, indicating target-mediated uptake.
-
Use a Non-targeting ADC: Employ a control ADC that does not bind to any antigen on the hematopoietic cells to assess the level of non-specific uptake and toxicity.
-
-
Issue 2: Inconsistent results in megakaryocyte differentiation and platelet formation assays.
-
Potential Cause 1: Variability in hematopoietic stem cell (HSC) source and quality.
-
Troubleshooting Steps:
-
Standardize HSC Source: Use HSCs from a consistent and reliable source (e.g., cord blood, bone marrow) and from multiple donors to account for donor-to-donor variability.
-
Characterize Starting Population: Perform flow cytometry to confirm the purity of the initial CD34+ population.
-
-
-
Potential Cause 2: Suboptimal culture conditions.
-
Troubleshooting Steps:
-
Optimize Cytokine Concentrations: Titrate the concentrations of key cytokines like thrombopoietin (TPO) to ensure optimal megakaryocyte differentiation and maturation.
-
Monitor Cell Density: Maintain an optimal cell density throughout the culture period as overgrowth can inhibit proper differentiation.
-
-
Issue 3: Higher than expected in vivo hematologic toxicity in animal models.
-
Potential Cause 1: Cross-reactivity of the antibody with animal tissues.
-
Troubleshooting Steps:
-
Assess Cross-Reactivity: Before in vivo studies, perform immunohistochemistry (IHC) on relevant animal tissues to check for antibody binding.
-
Use a Surrogate Antibody: If cross-reactivity is an issue, consider developing a surrogate ADC with an antibody that is specific to the animal model.
-
-
-
Potential Cause 2: Pharmacokinetic differences between species.
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the clearance rate and exposure of the ADC and free MMAE in the animal model.
-
Dose Adjustments: Adjust the dosing regimen based on the pharmacokinetic data to better mimic human exposure levels.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the hematologic toxicities of MMAE-based ADCs.
Table 1: Incidence of Grade ≥3 Hematologic Toxicities of Selected MMAE-Based ADCs in Clinical Trials.
| ADC | Target Antigen | Indication | Neutropenia (Grade ≥3) | Thrombocytopenia (Grade ≥3) | Anemia (Grade ≥3) |
| Brentuximab vedotin | CD30 | Hodgkin Lymphoma | 20% | 8% | 6% |
| Enfortumab vedotin | Nectin-4 | Urothelial Carcinoma | 25% | - | 15% |
| Polatuzumab vedotin | CD79b | Diffuse Large B-cell Lymphoma | 23% (in combination) | - | 8% (in combination) |
Data compiled from publicly available clinical trial information. Percentages can vary based on the specific study and patient population.[1][4]
Table 2: In Vitro Cytotoxicity of MMAE in Hematopoietic Progenitor Assays.
| Cell Type | Assay | IC50 of Free MMAE (approximate) |
| Differentiating Neutrophils | Neutrophil Differentiation Assay | ~0.1 nM |
| Hematopoietic Stem Cells (HSCs) | Colony-Forming Unit (CFU) Assay | Varies by lineage |
IC50 values are approximate and can vary based on experimental conditions and cell source.
Key Experimental Protocols
Protocol 1: In Vitro Neutrophil Differentiation Assay for ADC Toxicity Testing
This protocol is adapted from methodologies used to assess the impact of ADCs on neutrophil development from hematopoietic stem cells (HSCs).
-
Isolation of CD34+ HSCs:
-
Isolate CD34+ HSCs from human cord blood or bone marrow using immunomagnetic selection.
-
Assess the purity of the isolated CD34+ cells by flow cytometry.
-
-
Expansion of HSCs:
-
Culture the CD34+ cells for 3-4 days in a suitable stem cell expansion medium containing cytokines such as SCF, Flt3-L, and IL-3.
-
-
Neutrophil Differentiation:
-
Initiate neutrophil differentiation by culturing the expanded HSCs in a basal medium supplemented with G-CSF. Other cytokines like GM-CSF and IL-6 can be included in the initial stages to enhance proliferation.
-
Culture the cells for 14-17 days, with periodic media changes.
-
-
ADC Treatment:
-
On day 7 or 8 of differentiation, add the MMAE-based ADC, a non-targeting control ADC, and free MMAE at various concentrations to the cell cultures.
-
-
Assessment of Toxicity:
-
On day 14-17, harvest the cells and assess the number of mature neutrophils, typically identified by the expression of surface markers such as CD15 and CD66b, using flow cytometry.
-
Determine the IC50 value for each compound by plotting the percentage of viable neutrophils against the compound concentration.
-
Protocol 2: In Vitro Megakaryocyte Differentiation Assay for ADC Toxicity Testing
This protocol outlines a method to evaluate the effect of ADCs on the differentiation of HSCs into megakaryocytes.[5]
-
Isolation and Culture of CD34+ HSCs:
-
Isolate CD34+ HSCs as described in the neutrophil differentiation protocol.
-
Culture the CD34+ cells in a serum-free medium supplemented with thrombopoietin (TPO) at a concentration of 50 ng/mL.[5]
-
-
ADC Treatment:
-
Introduce the MMAE-based ADC and relevant controls to the culture at the initiation of differentiation or at a specified time point.
-
-
Assessment of Megakaryocyte Differentiation:
-
After 10-14 days of culture, harvest the cells and analyze the expression of megakaryocyte-specific markers, such as CD41a and CD42b, by flow cytometry.
-
Cell ploidy, a marker of megakaryocyte maturation, can also be assessed by staining with a DNA dye like propidium (B1200493) iodide.[5]
-
-
Platelet Formation Analysis (Optional):
-
To assess the functional maturity of the megakaryocytes, they can be co-cultured with OP9 stromal cells, which support platelet shedding.
-
The number of platelets in the culture supernatant can be quantified by flow cytometry.
-
Visualizations
Caption: Proposed mechanism of MMAE-induced neutropenia.
Caption: In vitro hematologic toxicity experimental workflow.
Caption: Strategies to mitigate ADC-induced hematologic toxicities.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates in solid tumors: a look into novel targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CX-2029 Protease-Mediated Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the protease-mediated activation of CX-2029. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in-vitro and in-vivo studies.
Understanding CX-2029 Activation
CX-2029 is a Probody™ drug conjugate (PDC) that targets the transferrin receptor 1 (CD71).[1][2][3] Its innovative design includes a masking peptide that covers the antibody's binding site, rendering it inactive in healthy tissues.[4][5] This mask is connected by a protease-cleavable linker. In the tumor microenvironment (TME), elevated levels of specific proteases cleave this linker, unmasking the antibody and allowing it to bind to CD71 on cancer cells.[1][4][5] Following binding, CX-2029 is internalized, and the cytotoxic payload, monomethyl auristatin E (MMAE), is released, leading to cell cycle arrest and apoptosis.[4][5]
Diagram of CX-2029 Activation Pathway
Caption: Workflow of CX-2029 activation and its cytotoxic effect on cancer cells.
Frequently Asked Questions (FAQs)
Q1: Which proteases are known to activate CX-2029?
A1: CX-2029 is designed to be activated by proteases that are highly active in the tumor microenvironment.[1][4][5] Key proteases include matriptase (a type II transmembrane serine protease), urokinase plasminogen activator (uPA), and legumain (a lysosomal cysteine protease).[6][7] The linker is designed to be susceptible to a range of proteases to ensure broad applicability across different tumor types.[8]
Q2: How can I enhance the protease-mediated activation of CX-2029 in my experiments?
A2: To enhance activation, consider the following:
-
Protease Concentration: Ensure a sufficient concentration of active proteases in your assay. You can add exogenous proteases or use cell lines known to secrete high levels of relevant proteases.
-
Optimal pH: Different proteases have different optimal pH ranges. For example, legumain is more active in the acidic conditions often found in the TME and within lysosomes.[6] Ensure your assay buffer is at the optimal pH for the protease you are studying.
-
Co-factors: Some proteases may require specific co-factors for full activity. For instance, MMPs often require Zn²⁺ and Ca²⁺.
-
Incubation Time: Allow sufficient incubation time for the proteases to cleave the masking peptide. This may require optimization depending on the protease and its concentration.
Q3: What is the expected outcome of successful CX-2029 activation?
A3: Successful activation results in the cleavage of the masking peptide from the antibody.[5] This leads to a greater than 50-fold increase in the binding affinity of CX-2029 to the CD71 receptor.[9][10] In cell-based assays, this will be followed by internalization and a dose-dependent cytotoxic effect.[9]
Q4: Can I measure the ratio of activated to total CX-2029 in my samples?
A4: Yes, various analytical techniques can be employed to differentiate and quantify intact (masked) and activated (unmasked) CX-2029. These include liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis.[11] Immunoassays using antibodies specific to the masking peptide or the unmasked binding site can also be developed.
Q5: Are there any known inhibitors that I should be aware of when designing my experiments?
A5: Yes, protease activity can be inhibited by a variety of molecules. If you are using complex biological samples, such as serum or tissue lysates, be aware of endogenous protease inhibitors. When studying a specific protease, you can use commercially available, specific inhibitors as negative controls to confirm that the observed activation of CX-2029 is indeed due to the activity of that particular protease.
Troubleshooting Guide
This guide addresses common issues that may arise during in-vitro experiments aimed at enhancing the protease-mediated activation of CX-2029.
| Issue | Possible Cause | Recommended Solution |
| Low or no activation of CX-2029 | 1. Inactive Protease: The protease may be inactive due to improper storage, handling, or suboptimal assay conditions. 2. Insufficient Protease Concentration: The concentration of the protease may be too low to achieve significant cleavage within the experimental timeframe. 3. Presence of Inhibitors: The assay buffer or biological sample may contain protease inhibitors. | 1. Verify Protease Activity: Use a fluorogenic or chromogenic substrate specific to the protease to confirm its activity before using it with CX-2029. 2. Optimize Protease Concentration: Perform a dose-response experiment with varying concentrations of the protease to find the optimal concentration. 3. Use a Purified System: If possible, start with a purified system (CX-2029 and purified protease in a clean buffer) to rule out the presence of inhibitors. If using complex biological samples, consider methods to deplete endogenous inhibitors. |
| High background signal (apparent activation in the absence of protease) | 1. Spontaneous Unmasking: The CX-2029 probody may be unstable under the experimental conditions (e.g., extreme pH or temperature), leading to non-enzymatic cleavage or conformational changes that expose the binding site. 2. Contamination: The CX-2029 stock solution or assay reagents may be contaminated with proteases. | 1. Optimize Assay Conditions: Ensure that the assay buffer pH and temperature are within the recommended range for CX-2029 stability. Run a control with CX-2029 in the assay buffer without any protease to assess the level of spontaneous unmasking. 2. Use Fresh Reagents: Prepare fresh assay buffers and use sterile techniques to minimize the risk of contamination. |
| Inconsistent or variable results between experiments | 1. Pipetting Errors: Inaccurate pipetting of small volumes of concentrated protease or CX-2029 can lead to significant variability. 2. Incomplete Mixing: Failure to properly mix the reagents can result in uneven protease activity across the assay plate. 3. Variable Cell Conditions: If using a cell-based assay, variations in cell density, viability, or passage number can affect the results. | 1. Prepare Master Mixes: Prepare master mixes of reagents to minimize pipetting errors and ensure consistency across wells. 2. Ensure Thorough Mixing: Gently mix the contents of each well after adding all reagents. 3. Standardize Cell Culture: Use cells within a consistent passage number range and ensure a uniform cell density and high viability at the start of each experiment. |
| Difficulty in detecting activated CX-2029 | 1. Low Sensitivity of Detection Method: The chosen detection method may not be sensitive enough to detect low levels of activated CX-2029. 2. Rapid Internalization: In cell-based assays, activated CX-2029 may be rapidly internalized, making it difficult to detect on the cell surface. | 1. Choose a More Sensitive Assay: Consider using more sensitive detection methods such as flow cytometry with a fluorescently labeled secondary antibody or a highly sensitive ELISA. 2. Perform Experiments at 4°C: To measure binding without internalization, perform the binding step of your assay at 4°C. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low or no CX-2029 activation in vitro.
Data Presentation
The following table presents hypothetical, yet realistic, kinetic parameters for the cleavage of the CX-2029 masking peptide by key tumor-associated proteases. This data is for illustrative purposes to guide experimental design, as specific kinetic data for CX-2029 is not publicly available.
| Protease | Optimal pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Matriptase | 7.0 - 8.5 | 15 | 0.5 | 3.3 x 10⁴ |
| uPA | 7.5 - 9.0 | 25 | 0.3 | 1.2 x 10⁴ |
| Legumain | 5.5 - 6.5 | 10 | 0.8 | 8.0 x 10⁴ |
Note: This data is illustrative and should be experimentally determined for your specific system.
Experimental Protocols
Protocol 1: In-Vitro Protease Cleavage Assay
This protocol describes a method to assess the cleavage of the CX-2029 masking peptide by a purified protease.
Materials:
-
CX-2029
-
Purified active protease (e.g., recombinant human matriptase, uPA, or legumain)
-
Protease-specific assay buffer (e.g., for matriptase/uPA: 50 mM Tris, 150 mM NaCl, pH 8.0; for legumain: 50 mM MES, 250 mM NaCl, pH 6.0)
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Prepare a solution of CX-2029 at a final concentration of 1 mg/mL in the appropriate assay buffer.
-
Add the purified active protease to the CX-2029 solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, stop the reaction by adding a protease inhibitor or by boiling the sample in SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE under reducing conditions.
-
Visualize the protein bands using Coomassie Brilliant Blue or silver stain. Successful cleavage will result in a decrease in the intensity of the intact CX-2029 light chain band and the appearance of a lower molecular weight band corresponding to the cleaved light chain.
Protocol 2: Cell-Based Activation and Cytotoxicity Assay
This protocol measures the cytotoxic effect of CX-2029 following its activation by proteases secreted by cancer cells.
Materials:
-
CD71-positive cancer cell line known to secrete relevant proteases (e.g., a squamous cell carcinoma line)
-
Complete cell culture medium
-
CX-2029
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of CX-2029 in complete cell culture medium.
-
Remove the old medium from the cells and add the CX-2029 dilutions to the wells. Include a no-drug control.
-
Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.
-
At the end of the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Plot the cell viability against the log of the CX-2029 concentration and calculate the IC₅₀ value. A potent IC₅₀ value is indicative of successful activation and cytotoxicity.
Experimental Workflow for Cytotoxicity Assay
Caption: Step-by-step workflow for assessing the cytotoxicity of CX-2029 in a cell-based assay.
References
- 1. Phase I, First-in-Human Study of the Probody Therapeutic CX-2029 in Adults with Advanced Solid Tumor Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytomx.com [cytomx.com]
- 3. researchgate.net [researchgate.net]
- 4. cytomx.com [cytomx.com]
- 5. researchgate.net [researchgate.net]
- 6. Eliciting the antitumor immune response with a conditionally activated PD‐L1 targeting antibody analyzed with a quantitative systems pharmacology model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo imaging of protease activity by Probody therapeutic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.pasteur.fr [research.pasteur.fr]
Technical Support Center: Mitigating Off-Target Effects of Targeting Transferrin Receptor 1 (TfR1)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with off-target effects when targeting Transferrin Receptor 1 (TfR1).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed when targeting TfR1?
A1: The most significant off-target effect is hematological toxicity, specifically a reduction in reticulocytes (immature red blood cells). This is due to the high expression of TfR1 on erythroid precursors, which are highly dependent on iron uptake for hemoglobin synthesis. Other potential off-target effects include toxicities in other healthy tissues with high TfR1 expression, such as the liver and kidney, although this is less commonly reported as a dose-limiting toxicity in preclinical models.
Q2: Why is TfR1 highly expressed on certain normal tissues?
A2: TfR1 expression is tightly regulated by the intracellular iron concentration and is elevated in cells with a high rate of proliferation or a high demand for iron. This includes cancer cells, but also normal cells such as erythroid progenitors in the bone marrow, placental trophoblasts, and cells in the basal epidermis and intestinal epithelium.
Q3: What are the main strategies to mitigate off-target effects of TfR1-targeted therapies?
A3: The primary strategies focus on enhancing the therapeutic window by increasing selectivity for cancer cells over healthy tissues. These include:
-
Modulating Antibody Affinity and Valency: Reducing the binding affinity of the anti-TfR1 antibody or engineering monovalent binders can decrease binding to TfR1 on healthy cells where the receptor density may be lower than on tumor cells.
-
Eliminating Fc Effector Functions: Introducing mutations in the Fc region of the antibody to create "Fc-silent" variants can prevent antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) of healthy cells expressing TfR1.
-
Utilizing Targeted Delivery Systems: Encapsulating therapeutic payloads in carriers like immunoliposomes that are targeted to TfR1 can help shield the drug from systemic circulation and reduce exposure to healthy tissues.
-
Developing Bispecific Antibodies: Engineering bispecific antibodies that require binding to both TfR1 and a tumor-specific antigen for activation can significantly improve tumor selectivity.
Q4: How do neutralizing and non-neutralizing anti-TfR1 antibodies differ in their mechanism and potential for off-target effects?
A4: Neutralizing antibodies directly block the binding of transferrin to TfR1, leading to iron deprivation. Non-neutralizing antibodies do not block transferrin binding but can still inhibit iron uptake by inducing receptor internalization and degradation or by cross-linking receptors on the cell surface. Both types can cause off-target effects due to their binding to TfR1 on normal cells. The choice between a neutralizing and non-neutralizing antibody may depend on the desired therapeutic mechanism and the specific characteristics of the target cancer.
Troubleshooting Guides
Guide 1: High In Vivo Toxicity and Reticulocyte Depletion
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid and severe drop in reticulocyte count after administration of anti-TfR1 antibody. | 1. High-affinity bivalent antibody: Strong binding to TfR1 on erythroid precursors leads to their rapid clearance. 2. Active Fc effector functions: The antibody is mediating ADCC or CDC of reticulocytes. | 1. Affinity Engineering: - Develop monovalent or lower-affinity antibody variants. - Screen variants for reduced binding to cells with lower TfR1 expression while maintaining sufficient binding to high-expressing tumor cells. 2. Fc Silencing: - Introduce mutations into the Fc region (e.g., L234A/L235A, "LALA" mutations) to abrogate Fcγ receptor and C1q binding. - Verify the "silent" phenotype using in vitro ADCC and CDC assays. |
| Lethargy, spastic movements, or other signs of acute toxicity in animal models. | Hemolysis of circulating red cells: This can be a consequence of potent on-target effects on erythroid precursors. | 1. Dose Escalation Study: Start with lower doses and carefully monitor for signs of toxicity. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Model the relationship between antibody exposure, TfR1 occupancy on different cell types, and the observed toxicity to determine a therapeutic window. |
Guide 2: Poor Therapeutic Efficacy In Vivo Despite Good In Vitro Potency
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Anti-TfR1 antibody-drug conjugate (ADC) is potent in cell culture but shows limited anti-tumor activity in xenograft models. | 1. Off-target toxicity limiting the achievable dose: The maximum tolerated dose (MTD) is too low to achieve therapeutic concentrations in the tumor. 2. Poor tumor penetration: The ADC may not be efficiently reaching the tumor microenvironment. 3. Instability of the linker or payload: The cytotoxic drug may be prematurely released in circulation. | 1. Implement Mitigation Strategies: Refer to Guide 1 to reduce systemic toxicity and potentially allow for higher dosing. 2. Optimize ADC Design: - Consider using smaller targeting moieties like scFv fragments to improve tumor penetration. - Evaluate different linker technologies for improved stability in circulation and efficient cleavage within the tumor. 3. Formulate as an Immunoliposome: Encapsulating the drug can improve its pharmacokinetic profile and tumor accumulation. |
Guide 3: Issues with Engineered Antibodies (Affinity Variants, Fc-Silent)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Reduced affinity variant shows no improvement in the therapeutic window. | 1. Affinity is still too high for sufficient differentiation: The reduction in affinity may not be enough to spare healthy tissues. 2. The chosen epitope is critical for the function of TfR1 on healthy cells. | 1. Screen a wider range of affinities: Generate and test variants with a broader spectrum of binding strengths. 2. Epitope Binning: Characterize the binding epitope of your antibody and compare it with other anti-TfR1 antibodies with known toxicity profiles. |
| Fc-silent antibody still shows some level of in vivo toxicity. | 1. Residual Fc receptor binding: The introduced mutations may not have completely abolished FcγR interaction. 2. Complement-mediated toxicity: Some residual C1q binding might still occur. 3. Toxicity is independent of Fc-mediated effector functions (e.g., due to potent iron deprivation). | 1. Verify Fc Silencing: Use surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to confirm the lack of binding to a panel of Fcγ receptors and C1q. 2. Combine with Affinity Modulation: If toxicity is Fc-independent, combine the Fc-silent format with a lower-affinity binding domain. |
Quantitative Data Summary
| Mitigation Strategy | Key Quantitative Finding | Reference |
| Reducing Affinity (Monovalent vs. Bivalent) | Monovalent anti-TfR1 antibodies showed a significant reduction in reticulocyte depletion compared to their bivalent counterparts in hTfR1 KI mice. | |
| Eliminating Fc Effector Function | Anti-TfR1 antibodies with Fc-silent mutations ameliorated acute clinical signs and partially rescued the reduction in reticulocytes in mice. | |
| pH-Sensitive Binding | An engineered scFv with increased dissociation from TfR at endosomal pH (5.5) resulted in a 2.6-fold greater intracellular accumulation compared to non-pH-sensitive scFvs. | |
| Immunoliposome Delivery | Doxorubicin (B1662922) encapsulated in anti-HER2 immunoliposomes showed significantly superior therapeutic efficacy and reduced systemic toxicity compared to free doxorubicin or non-targeted liposomes in HER2-overexpressing tumor models. (This serves as a relevant example for TfR1-targeted immunoliposomes). |
Experimental Protocols
Protocol 1: Assessment of Reticulocyte Depletion in Mice
-
Animal Model: Utilize humanized TfR1 knock-in (hTfR1 KI) mice to accurately assess the effects of human-specific anti-TfR1 antibodies.
-
Antibody Administration: Administer a single intravenous (IV) injection of the anti-TfR1 antibody variant or control IgG at various doses (e.g., 1, 5, 25, 50 mg/kg).
-
Blood Collection: Collect whole blood samples at baseline and at specified time points post-injection (e.g., 24 hours, 48 hours, 7 days).
-
Reticulocyte Analysis:
-
Use an automated hematology analyzer to determine the percentage and absolute count of reticulocytes. The analyzer typically uses a fluorescent dye that binds to residual RNA in reticulocytes.
-
Alternatively, perform manual counting using a microscope after staining with a supravital stain like new methylene (B1212753) blue.
-
-
Data Analysis: Express reticulocyte counts as a percentage of the total red blood cell count or as an absolute number. Compare the results between treatment groups and the control group to quantify the extent of depletion.
Protocol 2: Engineering and Verifying Fc-Silent Antibodies
-
Site-Directed Mutagenesis:
-
Obtain the plasmid DNA encoding the heavy chain of your anti-TfR1 antibody.
-
Design primers containing the desired mutations (e.g., L234A/L235A).
-
Perform PCR-based site-directed mutagenesis to introduce the mutations into the Fc region of the heavy chain gene.
-
Verify the sequence of the mutated plasmid.
-
-
Antibody Expression and Purification:
-
Co-transfect mammalian cells (e.g., HEK293 or CHO) with the plasmids for the mutated heavy chain and the light chain.
-
Culture the cells and harvest the supernatant containing the secreted antibody.
-
Purify the antibody using protein A or protein G affinity chromatography.
-
-
Verification of Fc Silencing (In Vitro Assays):
-
ADCC Assay:
-
Use a target cell line expressing TfR1.
-
Co-culture the target cells with peripheral blood mononuclear cells (PBMCs) or natural killer (NK) cells as effector cells.
-
Add the Fc-silent antibody and a wild-type version as a positive control.
-
Measure target cell lysis using a standard method (e.g., LDH release assay or calcein (B42510) AM release assay).
-
-
CDC Assay:
-
Incubate TfR1-expressing target cells with the Fc-silent antibody and a wild-type control.
-
Add a source of complement (e.g., baby rabbit serum).
-
Measure cell lysis using a viability dye (e.g., propidium (B1200493) iodide) and flow cytometry.
-
-
Fcγ Receptor Binding Assay:
-
Use SPR or BLI to measure the binding of the Fc-silent antibody to a panel of recombinant human Fcγ receptors (e.g., FcγRI, FcγRIIa, FcγRIIb, FcγRIIIa). Confirm a significant reduction or complete loss of binding compared to the wild-type antibody.
-
-
Signaling Pathways and Experimental Workflows
Caption: TfR1-mediated iron uptake and mechanisms of antibody interference.
Caption: Logical workflow for selecting and validating mitigation strategies.
CX-2029 stability and formulation challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and formulation of CX-2029. The information is intended to assist researchers in designing and executing experiments involving this Probody-drug conjugate (PDC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Handling
Q1: What are the recommended storage and handling conditions for CX-2029?
A1: While specific, proprietary storage conditions for CX-2029 are not publicly available, general best practices for antibody-drug conjugates (ADCs) should be followed to ensure stability.
Recommended Storage and Handling of CX-2029 (Best Practices)
| Form | Storage Temperature | Recommended Duration | Handling Precautions |
| Lyophilized Powder | -20°C to -80°C | Up to 12 months (inquire with manufacturer for specific lot expiry) | Protect from light and moisture. Equilibrate to room temperature before opening. |
| Reconstituted Solution | 2°C to 8°C | Up to 24 hours | Use a gentle reconstitution method (e.g., slow swirling, do not shake). Avoid repeated freeze-thaw cycles. |
| Diluted Solution | 2°C to 8°C | Use immediately or within 4-6 hours | Dilute in a recommended buffer (e.g., sterile, non-bacteriostatic saline or dextrose solution). |
Q2: My reconstituted CX-2029 solution appears cloudy or contains particulates. What should I do?
A2: Cloudiness or particulate formation can indicate protein aggregation or precipitation, which may compromise the efficacy and safety of the PDC.
Troubleshooting for Solution Clarity Issues
| Potential Cause | Recommended Action |
| Improper Reconstitution | Ensure the reconstitution buffer was added slowly and the vial was gently swirled, not shaken. Vigorous agitation can denature the antibody. |
| Incorrect Buffer | Verify that the correct, recommended reconstitution buffer was used. The pH and ionic strength of the buffer are critical for protein stability. |
| Contamination | Use aseptic techniques during reconstitution. If microbial contamination is suspected, discard the vial. |
| Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles of the reconstituted solution as this can lead to aggregation. Aliquot into single-use volumes if necessary. |
If the issue persists after following proper reconstitution procedures, do not use the solution and contact the manufacturer for support.
Stability and Integrity
Q3: How can I assess the stability and integrity of my CX-2029 sample?
A3: Several analytical techniques can be employed to monitor the stability of CX-2029, focusing on the integrity of the antibody, the linker, and the payload.
Recommended Analytical Methods for CX-2029 Stability Assessment
| Analytical Method | Parameter Assessed | Typical Observations in Case of Instability |
| Size Exclusion Chromatography (SEC-HPLC) | Aggregation and fragmentation | Increase in high molecular weight species (aggregates) or low molecular weight species (fragments). |
| Reverse Phase Chromatography (RP-HPLC) | Drug-to-antibody ratio (DAR) and free payload | Decrease in the average DAR, presence of free MMAE payload. |
| Mass Spectrometry (MS) | Intact mass of the PDC | Shifts in mass indicating loss of payload or modifications to the antibody. |
| Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Purity and fragmentation | Appearance of extra bands corresponding to antibody fragments or impurities. |
Q4: What are the potential degradation pathways for CX-2029?
A4: CX-2029, as a complex biologic, can be susceptible to several degradation pathways that may affect its stability and function.
Potential Degradation Pathways for CX-2029
| Degradation Pathway | Description | Potential Consequence |
| Antibody Aggregation/Fragmentation | The antibody component may form aggregates or break down into smaller fragments due to physical or chemical stress. | Reduced binding to CD71, altered pharmacokinetic profile. |
| Linker Instability | The valine-citrulline (vc) linker could be prematurely cleaved, especially in the presence of certain enzymes or extreme pH conditions.[1][2] | Premature release of the MMAE payload, leading to off-target toxicity. |
| Payload Modification | The MMAE payload may undergo chemical modifications. | Reduced cytotoxic activity. |
| Masking Peptide Cleavage | The masking peptide could be prematurely cleaved by proteases outside the tumor microenvironment. | Unintended activation of the PDC in healthy tissues, leading to on-target, off-tumor toxicity. |
Experimental Protocols
Protocol: Assessment of CX-2029 Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, aggregate, and fragment forms of CX-2029 in a sample.
Materials:
-
CX-2029 sample
-
SEC-HPLC system with a UV detector
-
Size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile phase: Phosphate-buffered saline (PBS), pH 7.4
-
Sample vials
Methodology:
-
Prepare the mobile phase and equilibrate the SEC-HPLC system and column until a stable baseline is achieved.
-
Dilute the CX-2029 sample to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.
-
Inject a known volume (e.g., 20 µL) of the sample onto the column.
-
Run the separation under isocratic conditions at a flow rate of 1.0 mL/min for 30 minutes.
-
Monitor the eluent at 280 nm.
-
Integrate the peaks corresponding to the monomer, aggregate, and fragment forms.
-
Calculate the percentage of each species relative to the total peak area.
Visualizations
CX-2029 Structure and Activation Pathway
Caption: Mechanism of action of CX-2029 from inactive prodrug to apoptosis.
Troubleshooting Workflow for CX-2029 Stability Issues
Caption: A logical workflow for troubleshooting CX-2029 stability issues.
References
Technical Support Center: Interpreting Variable CD71 Expression in Tumor Heterogeneity
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variable CD71 expression in their experiments.
Frequently Asked Questions (FAQs)
1. What is CD71 and why is its expression often elevated in cancer?
CD71, also known as the transferrin receptor 1 (TfR1), is a transmembrane glycoprotein (B1211001) crucial for cellular iron uptake.[1][2][3] Iron is essential for fundamental cellular processes, including DNA synthesis and cell proliferation.[1] Cancer cells, due to their rapid division and high metabolic demands, have an increased requirement for iron and frequently overexpress CD71 to meet this need.[1][4] This elevated expression is observed across a wide range of solid and hematologic cancers, including breast, lung, hepatocellular, and prostate cancers.[1][4] High CD71 expression is often linked with aggressive tumor characteristics, increased metastatic potential, and poor patient prognosis.[1][5]
2. Beyond iron uptake, what are the non-canonical functions of CD71 in cancer?
Emerging evidence reveals that CD71's role in cancer extends beyond its canonical function in iron metabolism.[1][3] It is involved in modulating key intracellular signaling pathways that drive tumor progression, such as the MAPK/ERK and PI3K/AKT cascades.[1][2] Furthermore, CD71 influences the regulation of apoptosis (programmed cell death) and autophagy (a cellular recycling process).[1] Within the tumor microenvironment, CD71 partakes in processes like cell adhesion, invasion, and immune evasion, contributing to metastasis and therapy resistance.[1][2][5]
Signaling Pathways Influenced by CD71
Below is a diagram illustrating the key signaling pathways modulated by CD71 in cancer cells.
Caption: CD71 modulates key oncogenic signaling pathways.
3. What factors contribute to the heterogeneous expression of CD71 within a tumor?
Tumor heterogeneity, the variation among cancer cells within a single tumor, is a significant factor in cancer progression and treatment resistance.[6][7] The variable expression of CD71 is influenced by several factors:
-
Tumor Microenvironment (TME): The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and blood vessels.[5] Hypoxia (low oxygen), a common feature of the TME, can upregulate CD71 expression through the activation of hypoxia-inducible factors (HIFs).[5]
-
Immune Cell Infiltration: Different immune cells within the tumor can express CD71. For instance, activated regulatory T cells (Tregs) in the TME can upregulate CD71, which promotes their proliferation and contributes to an immunosuppressive environment.[5][8]
-
Cellular Proliferation Status: As CD71 is tightly linked to cell proliferation, highly proliferative zones within a tumor will likely exhibit higher CD71 expression compared to more quiescent areas.[9]
-
Genetic and Phenotypic Variations: Intrinsic differences among cancer cell subclones within the tumor lead to varied protein expression patterns.[7]
4. I'm observing high variability in CD71 expression by flow cytometry between samples. What are the common causes and troubleshooting steps?
High variability in flow cytometry data can be frustrating. Here’s a breakdown of potential issues and how to address them.
| Potential Cause | Troubleshooting Solution | Relevant Controls |
| Sample Quality & Preparation | Use fresh samples whenever possible.[10][11] Avoid harsh vortexing or high-speed centrifugation to prevent cell lysis.[12] If using frozen samples, optimize freezing/thawing protocols.[13] | Viability Dye (e.g., PI, 7-AAD, DAPI) to exclude dead cells, which non-specifically bind antibodies.[13][14] |
| Antibody Titration | The antibody concentration is critical. Too high can cause non-specific binding; too low results in a weak signal.[11] Perform a titration experiment to determine the optimal antibody concentration. | Unstained cells (for autofluorescence), Isotype control (to assess non-specific Fc receptor binding).[11][13] |
| Instrument Settings | Incorrect laser and filter settings will lead to poor signal detection.[15] Ensure lasers are aligned and settings are optimized for the fluorochrome used. Use instrument setup beads (e.g., CS&T beads) for consistent performance. | Single-stained compensation controls to correct for spectral overlap.[13] |
| Non-Specific Binding | Cells like macrophages and B cells have Fc receptors that can non-specifically bind antibodies.[10] Block Fc receptors using commercial blockers (e.g., Mouse SeroBlock FcR) or by including serum in the staining buffer.[11] | Isotype control, Fluorescence Minus One (FMO) controls to correctly set gates. |
| Erythrocyte Contamination | Mature red blood cells are typically CD71-negative, but their precursors (reticulocytes) express CD71.[16][17] Incomplete lysis of red blood cells can interfere with analysis. Ensure lysis is complete. | Forward and side scatter gating to exclude debris and non-target cells. |
Troubleshooting Workflow for Flow Cytometry
This diagram outlines a logical workflow for troubleshooting inconsistent CD71 staining results.
Caption: A step-by-step guide for troubleshooting flow cytometry.
5. How can I quantify the spatial heterogeneity of CD71 expression from Immunohistochemistry (IHC) images?
Visual assessment of IHC is subjective. Quantitative analysis of digital images provides objective and reproducible data. Several computational approaches can be used to quantify the spatial heterogeneity of CD71 expression:[18][19]
-
First-Order Statistics: These methods analyze the distribution of staining intensity (e.g., CD71 positive cells) across the entire tissue image without considering spatial location. Metrics include mean intensity, standard deviation, and entropy (a measure of randomness).[20]
-
Second-Order Statistics (Texture Analysis): These methods evaluate the spatial relationship between pixels of different intensities. For example, a Gray-Level Co-occurrence Matrix (GLCM) can be used to determine how often pixels with different CD71 staining intensities are neighbors, providing information on the texture and homogeneity of the expression pattern.[19]
-
Spatial Point Pattern Analysis: In this approach, each CD71-positive cell is treated as a point in a spatial pattern.[21] Statistical methods can then be used to determine if the cells are clustered, randomly distributed, or regularly spaced, providing insight into the underlying tissue architecture.[21]
| Quantification Approach | Description | Example Metrics |
| Distribution Analysis | Describes the overall spread of CD71 expression levels without spatial context.[19] | Mean, Standard Deviation, Skewness, Kurtosis.[20] |
| Information-Theoretic Scores | Quantifies the diversity and evenness of different expression levels (e.g., high, medium, low).[19] | Shannon Index, Simpson Index.[19] |
| Spatial Methods | Considers the physical location and arrangement of cells with varying CD71 expression.[19] | Getis-Ord Hotspot Analysis, Pointwise Mutual Information.[19] |
Experimental Protocols
Protocol 1: Flow Cytometry for Surface CD71 Expression
This is a general protocol for analyzing surface CD71 on single-cell suspensions from tumors. Optimization may be required for specific cell types.
-
Cell Preparation:
-
Prepare a single-cell suspension from fresh tumor tissue using mechanical dissociation and/or enzymatic digestion.
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Perform a cell count and assess viability using a method like Trypan Blue exclusion or an automated cell counter. Aim for >90% viability.
-
Resuspend cells in FACS buffer (e.g., PBS + 2% Fetal Bovine Serum + 0.09% Sodium Azide) at a concentration of 1x10^6 cells/100 µL.
-
-
Fc Receptor Blocking:
-
Incubate cells with an Fc blocking reagent for 10-15 minutes on ice to prevent non-specific antibody binding.[11]
-
-
Antibody Staining:
-
Add the pre-titrated, fluorochrome-conjugated anti-CD71 antibody and any other surface marker antibodies to the cell suspension.
-
As a control, add an equivalent amount of a matched isotype control antibody to a separate tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash:
-
Add 2 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant carefully. Repeat the wash step.
-
-
Viability Staining (Optional but Recommended):
-
Resuspend the cell pellet in 200-500 µL of FACS buffer.
-
Add a viability dye (e.g., Propidium Iodide or 7-AAD) just before analysis if cells are not fixed.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer. Collect a sufficient number of events for statistical significance.
-
Ensure proper gating to exclude debris (using FSC vs. SSC), doublets (using FSC-A vs. FSC-H), and dead cells (using the viability dye).
-
Protocol 2: Immunohistochemistry (IHC) for CD71 Expression in Tissue Sections
This protocol outlines the basic steps for staining CD71 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 1 hour.
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol (B145695) for 5 minutes each, followed by a final rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER). Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0) and heat in a pressure cooker, steamer, or water bath according to manufacturer recommendations (typically 15-20 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with a 3% hydrogen peroxide solution for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
-
Blocking:
-
Incubate sections with a protein blocking solution (e.g., normal serum from the same species as the secondary antibody) for 30-60 minutes to reduce non-specific background staining.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-CD71 antibody diluted in antibody diluent. Incubation can be for 1 hour at room temperature or overnight at 4°C.
-
-
Detection System:
-
Rinse slides with wash buffer.
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate according to the detection kit's instructions.
-
Rinse with wash buffer.
-
-
Chromogen Application:
-
Apply the chromogen substrate (e.g., DAB) and incubate until the desired brown color intensity develops. Monitor under a microscope.
-
Stop the reaction by immersing the slides in water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Beyond Iron: The Roles of CD71 in the Pathophysiology of Cancer-A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond Iron: The Roles of CD71 in the Pathophysiology of Cancer-A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beyond Iron: The Roles of CD71 in the Pathophysiology of Cancer—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. onmtjournal.org [onmtjournal.org]
- 8. Iron capture through CD71 drives perinatal and tumor-associated Treg expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bosterbio.com [bosterbio.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
- 15. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Identification of CD71 (transferrin receptor) expressing erythrocytes by multiparameter-flow-cytometry (MP-FCM): correlation to the quantitation of reticulocytes as determined by conventional microscopy and by MP-FCM using a RNA-staining dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CD71 is selectively and ubiquitously expressed at high levels in erythroid precursors of all maturation stages: a comparative immunochemical study with glycophorin A and hemoglobin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Spatial heterogeneity of cancer associated protein expression in immunohistochemically stained images as an improved prognostic biomarker [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of tumor heterogeneity: an emerging imaging tool for clinical practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of spatial tumor heterogeneity in immunohistochemistry staining images - PMC [pmc.ncbi.nlm.nih.gov]
Navigating CX-2029 Clinical Trials: A Technical Support Guide on Dose-Limiting Toxicities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the dose-limiting toxicities (DLTs) observed in the clinical trials of CX-2029, a first-in-class Probody-drug conjugate (PDC) targeting CD71. This guide offers troubleshooting advice and frequently asked questions to assist researchers and drug development professionals in understanding and managing potential toxicities during their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the established dose-limiting toxicities (DLTs) for CX-2029 from the Phase 1 clinical trial?
A1: In the PROCLAIM-CX-2029 Phase 1 dose-escalation study, DLTs were observed at the 4 mg/kg and 5 mg/kg dose levels. The specific DLTs reported include febrile neutropenia, pancytopenia, infusion-related reactions, neutropenia, and anemia.[1][2][3][4][5] Both the 4 mg/kg and 5 mg/kg doses were determined to be above the maximum tolerated dose (MTD).[1][2][3][5]
Q2: What is the recommended Phase 2 dose (RP2D) for CX-2029 and why was it chosen?
A2: The recommended Phase 2 dose for CX-2029 is 3 mg/kg administered intravenously every 3 weeks.[1][2][3][5][6] This dose was selected because no DLTs were reported at dose levels up to and including 3 mg/kg during the dose-escalation phase of the trial.[1][2][3][5] It is the highest dose level that demonstrated a manageable safety profile while also showing preliminary anti-tumor activity.[6]
Q3: What are the most common dose-dependent adverse events associated with CX-2029?
A3: The most frequently observed dose-dependent hematologic toxicities are anemia and neutropenia.[1][2][3][5][6] These are expected on-target, off-tumor effects related to the expression of CD71 on hematopoietic precursor cells and are also known toxicities associated with the monomethyl auristatin E (MMAE) payload.[6][7]
Q4: How does the Probody technology of CX-2029 aim to mitigate toxicity?
A4: CX-2029 is a Probody-drug conjugate, meaning the anti-CD71 antibody is "masked" by a peptide, which limits its ability to bind to the CD71 target on normal, healthy cells.[1][2][3][4][6][8] This mask is designed to be cleaved by proteases that are highly active in the tumor microenvironment, thereby concentrating the delivery of the cytotoxic MMAE payload to cancer cells and reducing systemic toxicity.[1][2][3][4][6][8]
Troubleshooting Guide
Managing Hematologic Toxicities
Issue: Observing significant decreases in neutrophil or red blood cell counts in preclinical models.
Troubleshooting Steps:
-
Dose Adjustment: As hematologic toxicities are dose-dependent, consider a dose reduction in your experimental model. The clinical trials found 3 mg/kg to be a tolerable dose in humans.[1][2][3][5]
-
Supportive Care: In animal models, consider the use of supportive care measures, such as growth factors (e.g., G-CSF for neutropenia), if the experimental design allows.
-
Monitor Timing: Hematologic parameters in the clinical trial were evaluated weekly.[1] Implement a similar frequent monitoring schedule to track the nadir and recovery of blood counts.
Investigating Infusion-Related Reactions
Issue: Observing acute adverse reactions in animal models following intravenous administration.
Troubleshooting Steps:
-
Rate of Infusion: In the clinical trial, the infusion duration was increased from 90 minutes to 180 minutes to mitigate infusion-related reactions (IRRs).[1][4] Slowing the rate of infusion in your experimental setup may reduce the severity of these reactions.
-
Premedication: While not explicitly detailed for preclinical studies in the search results, consider the use of standard premedication protocols (e.g., antihistamines, corticosteroids) if IRRs are a concern and align with your research goals.
Data Presentation
Dose-Limiting Toxicities in CX-2029 Phase 1 Trial
| Dose Level | Number of Patients with DLTs | Types of Dose-Limiting Toxicities Observed |
| ≤ 3 mg/kg | 0 | None Reported |
| 4 mg/kg | 2 | Infusion-related reaction, Neutropenia/Anemia |
| 5 mg/kg | 2 | Febrile neutropenia, Pancytopenia |
This table summarizes data from the PROCLAIM-CX-2029 Phase 1 study.[1][2][3][4][5]
Experimental Protocols
The clinical assessment of toxicities in the PROCLAIM-CX-2029 trial followed established clinical practice guidelines.
Adverse Event Monitoring and Grading:
-
Methodology: Adverse events (AEs) were monitored from the start of treatment until 30 days after the final dose.
-
Coding: AEs were coded using the Medical Dictionary for Regulatory Activities (MedDRA) terminology (version 22.0).
-
Grading: The severity of AEs was graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE), version 5.0.[1]
Dose Escalation Design:
-
Model: The trial employed a standard 3+3 dose-escalation design to determine the maximum tolerated dose.[4]
-
DLT Assessment Period: The dose-limiting toxicity assessment period was the first 21 days of treatment.[4]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of CX-2029 Probody-drug conjugate.
Experimental Workflow for DLT Assessment
Caption: Workflow for dose-limiting toxicity assessment in the CX-2029 trial.
References
- 1. cytomx.com [cytomx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I, First-in-Human Study of the Probody Therapeutic CX-2029 in Adults with Advanced Solid Tumor Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CytomX Therapeutics Announces Publication of First-in-Human Data for CX-2029 in Clinical Cancer Research | CytomX Therapeutics, Inc. [cytomx.gcs-web.com]
- 7. cytomx.com [cytomx.com]
- 8. Facebook [cancer.gov]
Technical Support Center: CX-2029 & Tumor Protease Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of tumor protease expression on the efficacy of CX-2029.
Frequently Asked Questions (FAQs)
Q1: What is CX-2029 and what is its mechanism of action?
CX-2029 is a Probody-drug conjugate (PDC) that targets the transferrin receptor 1 (CD71), a protein highly expressed on many tumor cells.[1] Unlike traditional antibody-drug conjugates (ADCs), CX-2029 is designed with a "masking" peptide that covers the antibody's binding site. This mask is connected by a linker that can be cleaved by proteases commonly found in the tumor microenvironment (TME).[1][2] When CX-2029 reaches the TME, these proteases cleave the linker, unmasking the antibody and allowing it to bind to CD71 on cancer cells. Following binding, the PDC is internalized, and the cytotoxic payload, monomethyl auristatin E (MMAE), is released, leading to cell death.[1] This conditional activation mechanism aims to minimize toxicity to healthy tissues that also express CD71.[1]
Q2: Which proteases are known to activate CX-2029?
CX-2029 is designed to be activated by a range of proteases that are dysregulated in the tumor microenvironment.[2] The serine protease matriptase has been specifically identified as a protease capable of cleaving the linker and activating CX-2029.[3][4]
Q3: How does the expression of tumor proteases, like matriptase, theoretically influence the efficacy of CX-2029?
The efficacy of CX-2029 is fundamentally dependent on its activation within the tumor microenvironment. Therefore, the presence and activity of specific proteases, such as matriptase, are critical for unmasking the antibody and enabling it to bind to its target, CD71, on tumor cells. Higher levels of active proteases in the TME are expected to lead to more efficient activation of CX-2029, resulting in greater delivery of the cytotoxic payload to cancer cells and enhanced anti-tumor activity. Conversely, tumors with low levels of activating proteases may exhibit reduced sensitivity to CX-2029 due to inefficient drug activation.
Q4: Is there clinical data correlating protease expression with patient response to CX-2029?
The first-in-human clinical trial of CX-2029 (PROCLAIM-CX-2029) enrolled patients with various advanced solid tumors.[1][5][6] While the study collected plasma and tissue samples for pharmacokinetic and pharmacodynamic analyses, including potential biomarkers, specific data quantitatively correlating the expression levels of proteases like matriptase with clinical outcomes such as objective response rate or progression-free survival have not been detailed in the currently available public information.[6][7] Confirmed partial responses have been observed in patients with squamous histologies.[1]
Q5: What are the potential reasons for a lack of response to CX-2029 in a preclinical model or clinical setting?
Several factors could contribute to a lack of response to CX-2029:
-
Low Expression of Activating Proteases: Insufficient levels of active proteases, such as matriptase, in the tumor microenvironment would lead to poor activation of the Probody-drug conjugate.
-
Low CD71 Target Expression: The tumor cells may not express sufficient levels of the CD71 receptor for effective targeting and internalization of the activated drug.
-
Drug Resistance: The tumor cells may have inherent or acquired resistance to the cytotoxic payload, MMAE.
-
Impaired Drug Delivery: Poor vascularization or high interstitial fluid pressure within the tumor could limit the penetration of CX-2029 into the tumor tissue.
Troubleshooting Guide
Problem: Suboptimal efficacy of CX-2029 is observed in our in vitro/in vivo models.
Possible Cause 1: Low Protease Activity in the Experimental Model.
-
Troubleshooting Step: Assess the expression and activity of relevant proteases (e.g., matriptase) in your tumor cell line or xenograft model. This can be done using techniques like zymography, immunohistochemistry (IHC) for active proteases, or specific activity assays.
Possible Cause 2: Low CD71 Expression.
-
Troubleshooting Step: Quantify the cell surface expression of CD71 on your target cells using flow cytometry or IHC. Compare the expression levels to those of cell lines known to be sensitive to CX-2029.
Possible Cause 3: Inefficient Cleavage of the Masking Peptide.
-
Troubleshooting Step: Perform an in vitro activation assay by incubating CX-2029 with conditioned media from your tumor cells or with purified proteases known to be present in the tumor microenvironment. The activation can be assessed by measuring the binding of the unmasked antibody to CD71-positive cells.
Data Summary
Table 1: In Vitro Cytotoxicity of Masked vs. Protease-Activated CX-2029
| Cell Line | Treatment | EC50 (nmol/L) |
| HT29 | Masked CX-2029 | >50 |
| HT29 | Matriptase-activated CX-2029 | 1.3 |
| H520 | Masked CX-2029 | >50 |
| H520 | Matriptase-activated CX-2029 | 1.2 |
This table summarizes data showing that the cytotoxic effect of CX-2029 is significantly enhanced after activation by the protease matriptase in vitro.[3]
Table 2: Preclinical Efficacy of CX-2029 in Patient-Derived Xenograft (PDX) Models
| Tumor Models Tested | Dose of CX-2029 | Response Rate (Tumor Regression or Stasis) |
| 34 | 3 or 6 mg/kg | 82% (28/34) |
This table shows the potent in vivo anti-tumor activity of CX-2029 across a broad range of PDX models.[3][8]
Experimental Protocols
1. In Vitro CX-2029 Activation and Cytotoxicity Assay
-
Objective: To determine the dependence of CX-2029 cytotoxicity on protease activation.
-
Methodology Overview:
-
Protease Activation of CX-2029: Incubate CX-2029 at a concentration of 1 mg/mL with a 10% volume of active matriptase (e.g., 0.25 mg/mL) in a suitable buffer like PBS.
-
Cell Culture: Plate tumor cells (e.g., HT29, H520) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of masked CX-2029, matriptase-activated CX-2029, and a non-binding isotype control conjugated to MMAE.
-
Incubation: Incubate the cells for 3 to 5 days.
-
Cytotoxicity Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[3][4]
-
Data Analysis: Calculate the EC50 values for each treatment condition to determine the concentration of the drug that causes 50% inhibition of cell growth.
-
2. Assessment of Active Matriptase in Tumor Tissue
-
Objective: To evaluate the levels of active matriptase in tumor biopsies or xenograft tissues.
-
Methodology Overview:
-
Tissue Preparation: Prepare frozen or formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Immunofluorescence Staining:
-
Incubate tissue sections with a primary antibody that specifically recognizes the active form of matriptase.
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Mount the slides with a DAPI-containing medium to counterstain the nuclei.
-
-
Imaging: Visualize and quantify the fluorescence signal using a fluorescence microscope. The intensity of the signal will correlate with the amount of active matriptase in the tissue.
-
Visualizations
Caption: Mechanism of action of CX-2029 in the tumor microenvironment.
Caption: A logical workflow for troubleshooting suboptimal CX-2029 efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CytomX Therapeutics Announces Preliminary Results for Ongoing Phase 2 Expansion Study of CX-2029, a First-in-Class Antibody-Drug Conjugate Candidate Targeting the Transferrin Receptor, CD71 - BioSpace [biospace.com]
- 3. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I, First-in-Human Study of the Probody Therapeutic CX-2029 in Adults with Advanced Solid Tumor Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. cytomx.com [cytomx.com]
- 8. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing CX-2029 Delivery to Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the investigational Probody-drug conjugate (PDC), CX-2029.
Frequently Asked Questions (FAQs)
Q1: What is CX-2029 and how does it differ from a traditional antibody-drug conjugate (ADC)?
A1: CX-2029 is a Probody-drug conjugate (PDC) that targets CD71, also known as the transferrin receptor 1 (TfR1).[1][2][3] Unlike traditional ADCs, CX-2029 is designed with a "masking" peptide that covers the antibody's binding site.[4] This mask is intended to be cleaved by proteases that are highly active in the tumor microenvironment (TME), thereby activating the drug specifically at the tumor site.[1][2][3] This conditional activation aims to minimize binding to CD71 on healthy cells, a key challenge for targeting this widely expressed receptor, and thereby reduce off-tumor toxicity.[1][2][3][5]
Q2: What is the mechanism of action for CX-2029?
A2: Once activated in the TME, the unmasked anti-CD71 antibody of CX-2029 binds to the CD71 receptor on the surface of tumor cells.[1][2] The complex is then internalized by the cell. Inside the cell's lysosomes, the linker connecting the antibody to the cytotoxic payload, monomethyl auristatin E (MMAE), is cleaved.[1][2] The released MMAE then disrupts the microtubule network of the cell, leading to cell cycle arrest in the G2-M phase and ultimately, apoptosis (cell death).[1][2]
Q3: What is the rationale for targeting CD71?
A3: CD71 is a transmembrane glycoprotein (B1211001) responsible for cellular iron uptake and is highly expressed on the surface of many malignant cells to support their rapid proliferation.[5] While its high expression makes it an attractive therapeutic target, its widespread presence on normal, rapidly dividing cells has made it a challenging target for traditional ADCs due to on-target, off-tumor toxicity.[1][2][3][5] The Probody technology of CX-2029 aims to overcome this limitation by restricting its activity to the tumor microenvironment.[1][2][3]
Q4: What is the drug-to-antibody ratio (DAR) of CX-2029?
A4: CX-2029 has a drug-to-antibody ratio (DAR) of 2, with the MMAE payload conjugated via a valine-citrulline (vc) linker.[1][2][6][7]
Troubleshooting Guide
Issue 1: Suboptimal anti-tumor activity in preclinical models.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low CD71 expression in the selected cell line or patient-derived xenograft (PDX) model. | Screen a panel of cell lines or PDX models for CD71 expression using immunohistochemistry (IHC) or flow cytometry. Select models with high CD71 expression (e.g., ≥50% of tumor cells with 2+/3+ intensity).[1] | Enhanced tumor targeting and improved anti-tumor response. |
| Insufficient protease activity in the tumor microenvironment (TME) to unmask CX-2029. | Characterize the protease profile of the TME in your model. Consider models known to have high protease activity (e.g., certain squamous cell carcinomas).[5] | Efficient cleavage of the masking peptide and activation of CX-2029 within the tumor. |
| Inadequate drug exposure at the tumor site. | Optimize the dosing regimen. In preclinical mouse models, single or bi-weekly doses of 3 to 6 mg/kg have shown complete and durable responses.[1] | Increased accumulation of activated CX-2029 in the tumor, leading to greater efficacy. |
| Drug resistance. | Investigate mechanisms of resistance, such as upregulation of drug efflux pumps or alterations in microtubule dynamics. | Identification of potential combination therapies to overcome resistance. |
Issue 2: High off-tumor toxicity observed in animal models.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Systemic activation of CX-2029. | Evaluate the stability of the masking peptide and linker in plasma. Assess for premature cleavage of the mask. | Confirmation that CX-2029 remains largely inactive in circulation. |
| High CD71 expression in a specific organ leading to on-target, off-tumor toxicity despite masking. | Perform detailed toxicology studies, including histopathology of major organs, to identify affected tissues. | Understanding of the toxicity profile and potential for dose-limiting toxicities. |
| Payload-related toxicity. | The most common toxicities associated with the MMAE payload are hematologic, particularly anemia.[5] Monitor complete blood counts. | Management of hematologic toxicities through supportive care or dose adjustments. |
Quantitative Data Summary
Table 1: Overview of the PROCLAIM-CX-2029 Phase I/II Clinical Trial
| Parameter | Details | Reference |
| Study Name | PROCLAIM-CX-2029 | [1][3] |
| NCT Number | NCT03543813 | [5][8] |
| Phase | Phase I/II | [1][5] |
| Patient Population | Adults with advanced solid tumors or diffuse large B-cell lymphoma (DLBCL) | [1][5] |
| Intervention | CX-2029 administered intravenously every 3 weeks | [1] |
| Dose Escalation Cohorts | 0.1, 0.25, 0.5, 1, 2, 3, 4, or 5 mg/kg | [1] |
| Recommended Phase 2 Dose (RP2D) | 3 mg/kg | [5] |
Table 2: Preliminary Efficacy of CX-2029 in Phase II Expansion Cohorts (as of Oct 29, 2021)
| Tumor Type | Number of Efficacy-Evaluable Patients | Objective Response Rate (ORR) | Reference |
| Squamous Non-Small Cell Lung Cancer (sqNSCLC) | 16 | 18.8% | [8] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 25 | Not explicitly stated | [8] |
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for CD71 Expression
-
Tissue Preparation: Formalin-fix and paraffin-embed tumor tissue samples.
-
Sectioning: Cut 4-5 µm sections and mount on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate with a proprietary anti-CD71 antibody at a predetermined optimal concentration and duration.
-
Detection: Use a polymer-based detection system with a horseradish peroxidase (HRP) conjugate.
-
Chromogen: Develop with a suitable chromogen such as diaminobenzidine (DAB).
-
Counterstaining: Counterstain with hematoxylin.
-
Scoring: Evaluate both membranous and cytoplasmic staining. High CD71 expression is defined as IHC staining of ≥50% of tumor cells at 2+/3+ intensity for overall staining.[1]
Visualizations
Caption: Mechanism of action of CX-2029 in the tumor microenvironment.
Caption: Workflow for CD71 immunohistochemistry (IHC) analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cytomx.com [cytomx.com]
- 3. Phase I, First-in-Human Study of the Probody Therapeutic CX-2029 in Adults with Advanced Solid Tumor Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. cytomx.com [cytomx.com]
- 6. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytomx.com [cytomx.com]
- 8. CytomX Therapeutics Announces Preliminary Results for Ongoing Phase 2 Expansion Study of CX-2029, a First-in-Class Antibody-Drug Conjugate Candidate Targeting the Transferrin Receptor, CD71 - BioSpace [biospace.com]
MA-2029 Technical Support Center: Overcoming Bystander Effect Limitations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers optimize the bystander effect of MA-2029 in their experiments. This compound, a Probody-drug conjugate (PDC) with a cleavable linker and a potent monomethyl auristatin E (MMAE) payload, is designed for targeted delivery to CD71-expressing tumor cells. The cell-permeable nature of MMAE allows for a significant "bystander effect," where the payload can diffuse and kill adjacent, antigen-negative tumor cells, a crucial mechanism for overcoming tumor heterogeneity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the bystander effect for this compound?
A1: The bystander effect of this compound is mediated by its cytotoxic payload, MMAE.[1][2] After this compound binds to CD71 on a target cancer cell and is internalized, the linker is cleaved within the cell, releasing MMAE.[3] MMAE is a highly membrane-permeable molecule, allowing it to diffuse out of the target cell and into the surrounding tumor microenvironment.[1][2] This diffused MMAE can then be taken up by neighboring tumor cells, including those that do not express CD71, leading to their death.
Q2: What are the potential limitations to the bystander effect of this compound in my experiments?
A2: Several factors can limit the bystander effect of this compound:
-
Heterogeneous CD71 Expression: A low density of CD71-positive cells within the tumor can limit the initial release of MMAE, reducing the concentration available for bystander killing.[4]
-
Tumor Microenvironment (TME): Dense extracellular matrix and high interstitial fluid pressure within the TME can impede the diffusion of released MMAE to distant bystander cells.
-
Inefficient Payload Release: Suboptimal cleavage of the linker within the target cells can result in a lower amount of MMAE being released, thereby diminishing the bystander effect.
Q3: How can I quantitatively assess the bystander effect of this compound in vitro?
A3: You can use two primary in vitro assays to quantify the bystander effect: the co-culture assay and the conditioned medium transfer assay . Detailed protocols for these are provided in the "Experimental Protocols" section below. These assays allow you to measure the killing of CD71-negative "bystander" cells when they are exposed to the effects of this compound on CD71-positive "target" cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Limited killing of bystander cells in a co-culture assay. | Low ratio of CD71-positive to CD71-negative cells. | Increase the proportion of CD71-positive cells in your co-culture to enhance the local concentration of released MMAE.[4] |
| Low CD71 expression on target cells. | Ensure you are using a cell line with robust and validated CD71 expression. Consider quantifying CD71 expression levels via flow cytometry or qPCR. | |
| Inefficient internalization or processing of this compound. | Verify the expression and activity of proteases in your target cell line that are responsible for cleaving the probody mask and linker. | |
| Inconsistent results in the conditioned medium transfer assay. | Degradation or binding of MMAE in the medium. | Minimize the time between collecting the conditioned medium and applying it to the bystander cells. Use serum-free or low-serum medium during the conditioning phase if compatible with your cell lines. |
| Insufficient concentration of MMAE in the conditioned medium. | Increase the incubation time of the target cells with this compound to allow for more MMAE release. Alternatively, increase the initial concentration of this compound used to treat the target cells. | |
| Poor in vivo efficacy despite a strong in vitro bystander effect. | Tumor microenvironment barriers. | Consider using 3D spheroid or organoid models to better mimic the in vivo TME. Strategies to modulate the TME, such as enzymatic depletion of matrix components, could be explored in preclinical models. |
| Rapid clearance of released MMAE in vivo. | This is an inherent property of the payload. The experimental design should account for the pharmacokinetic profile of MMAE. |
Data Presentation
Table 1: Expected Outcomes of an In Vitro Co-culture Bystander Assay with an MMAE-based ADC
This table summarizes representative quantitative data from a co-culture experiment using a generic MMAE-based ADC, demonstrating the bystander effect.
| Ratio of Antigen-Positive (Ag+) to Antigen-Negative (Ag-) Cells | ADC Concentration (nM) | Viability of Ag- Cells (%) |
| 1:9 | 100 | 85% |
| 1:3 | 100 | 60% |
| 1:1 | 100 | 40% |
| 3:1 | 100 | 25% |
| 9:1 | 100 | 15% |
Data is illustrative and based on trends observed in published studies with MMAE-ADCs.[4]
Experimental Protocols
In Vitro Co-culture Bystander Effect Assay
Objective: To quantify the ability of this compound to kill CD71-negative cells when co-cultured with CD71-positive cells.
Methodology:
-
Cell Line Preparation:
-
Select a CD71-positive "target" cell line and a CD71-negative "bystander" cell line.
-
Engineer the bystander cell line to express a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification.
-
-
Cell Seeding:
-
Seed a 96-well plate with a mixture of target and bystander cells at various ratios (e.g., 1:1, 1:3, 3:1).
-
Include control wells with only bystander cells and only target cells.
-
-
This compound Treatment:
-
After cell adherence, treat the wells with a serial dilution of this compound.
-
Include an isotype control ADC and an untreated control.
-
-
Incubation:
-
Incubate the plate for 72-120 hours.
-
-
Data Acquisition and Analysis:
-
Stain the cells with a nuclear stain (e.g., Hoechst) and a viability dye (e.g., Propidium Iodide).
-
Use high-content imaging or flow cytometry to quantify the number of viable and dead fluorescent bystander cells.
-
Calculate the percentage of bystander cell viability relative to the untreated co-culture control.
-
Conditioned Medium Transfer Bystander Assay
Objective: To determine if the cytotoxic effect on bystander cells is mediated by a secreted factor (released MMAE).
Methodology:
-
Preparation of Conditioned Medium:
-
Seed CD71-positive target cells in a culture dish.
-
Treat the cells with this compound at a concentration that is cytotoxic to the target cells for 24-48 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to remove any detached cells.
-
-
Treatment of Bystander Cells:
-
Seed CD71-negative bystander cells in a 96-well plate.
-
After adherence, replace the culture medium with the conditioned medium from the this compound-treated target cells.
-
Include controls where bystander cells are treated with conditioned medium from untreated target cells and fresh medium containing this compound.
-
-
Incubation:
-
Incubate the bystander cells for 48-72 hours.
-
-
Data Acquisition and Analysis:
-
Assess the viability of the bystander cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
A significant decrease in viability in cells treated with conditioned medium from this compound-treated target cells compared to controls indicates a bystander effect.
-
Mandatory Visualizations
Caption: Signaling Pathway of this compound and its Bystander Effect.
Caption: In Vitro Experimental Workflows for Bystander Effect Assessment.
Caption: Factors Influencing the Bystander Effect of this compound.
References
Validation & Comparative
A Comparative Analysis of CX-2029 and Standard Chemotherapy in Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the investigational Probody-drug conjugate (PDC) CX-2029 with standard-of-care chemotherapy in heavily pre-treated patients with advanced solid tumors, focusing on squamous non-small cell lung cancer (sqNSCLC) and head and neck squamous cell carcinoma (HNSCC). The information is based on publicly available preclinical and clinical trial data.
Executive Summary
CX-2029 is a first-in-class PDC targeting CD71 (transferrin receptor 1), a protein highly expressed on various tumor cells.[1][2][3][4] Its unique "Probody" design aims to minimize toxicity to healthy tissues by masking the antibody's binding domain until it is activated by proteases within the tumor microenvironment.[1][2][3][4] The cytotoxic payload, monomethyl auristatin E (MMAE), is a potent microtubule inhibitor.[1][2][3][4]
Clinical data from the Phase I/II PROCLAIM-CX-2029 trial have demonstrated anti-tumor activity of CX-2029 in heavily pre-treated patient populations, particularly those with sqNSCLC and HNSCC.[5][6] This guide compares the available efficacy data for CX-2029 with that of standard-of-care chemotherapies used in similar patient populations, such as docetaxel (B913) for sqNSCLC and cetuximab-based regimens for HNSCC.
Mechanism of Action: CX-2029
CX-2029 is designed for tumor-specific activation. The Probody therapeutic consists of a monoclonal antibody targeting CD71, a masking peptide that blocks the antigen-binding site, and the cytotoxic agent MMAE.[2][3][4] In the tumor microenvironment, tumor-associated proteases cleave the linker, unmasking the antibody.[1][3] The activated CX-2029 then binds to CD71 on tumor cells, leading to internalization.[1][3] Once inside the cell, the MMAE payload is released, leading to microtubule disruption, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][4]
Preclinical Efficacy of CX-2029
In preclinical studies using patient-derived xenograft (PDX) models of various cancers, including NSCLC and HNSCC, CX-2029 demonstrated potent anti-tumor activity.[2][7] Treatment with CX-2029 at doses of 3 or 6 mg/kg resulted in tumor stasis or regression in over 80% of the PDX models tested.[2][8] Notably, in cynomolgus monkey toxicology studies, CX-2029 was tolerated at doses up to 6 mg/kg, whereas a conventional (unmasked) anti-CD71 antibody-drug conjugate was lethal at 2.0 mg/kg, highlighting the improved safety profile afforded by the Probody technology.[2][7]
Clinical Efficacy: CX-2029 vs. Standard Chemotherapy
The following tables summarize the available clinical efficacy data for CX-2029 from the PROCLAIM-CX-2029 study and for standard-of-care chemotherapies in similar, heavily pre-treated patient populations. It is important to note that these are not direct head-to-head comparisons and patient characteristics across studies may vary.
Squamous Non-Small Cell Lung Cancer (sqNSCLC)
The patients in the CX-2029 trial had received a median of two prior therapies in the metastatic setting, and all had received prior platinum-based chemotherapy and a checkpoint inhibitor.[9] The data for docetaxel is from studies in patients who have previously received platinum-based chemotherapy.
| Treatment Regimen | Study | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| CX-2029 (3 mg/kg every 3 weeks) | PROCLAIM-CX-2029 (Phase 2)[5] | Heavily pre-treated, unselected advanced sqNSCLC | 18.8% | 87.5% |
| Docetaxel (75 mg/m² every 3 weeks) | TAX 320[10][11][12] | Advanced NSCLC previously treated with platinum-containing chemotherapy | 6.7% - 8% | Not Reported |
| Docetaxel (75 mg/m²) | Shim et al.[10] | Korean population with pretreated advanced NSCLC | 18.2% | Not Reported |
Head and Neck Squamous Cell Carcinoma (HNSCC)
The HNSCC patients in the CX-2029 trial had a median of three prior therapies in the metastatic setting, with the vast majority having received both prior platinum chemotherapy and a checkpoint inhibitor.[9] The data for cetuximab is presented from various settings, including in combination with chemotherapy in the first-line recurrent/metastatic setting (EXTREME trial) and as a single agent in platinum-refractory patients.
| Treatment Regimen | Study | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| CX-2029 (3 mg/kg every 3 weeks) | PROCLAIM-CX-2029 (Phase 2)[5] | Advanced HNSCC, enrollment completed | 4.0% | 56.0% |
| Cetuximab + Platinum-based chemotherapy | EXTREME[13][14][15] | First-line recurrent and/or metastatic HNSCC | ~36% | Not Reported |
| Cetuximab Monotherapy | Phase II studies[9] | Platinum-refractory recurrent or metastatic HNSCC | 10% - 13% | Not Reported |
Experimental Protocols
PROCLAIM-CX-2029 (NCT03543813)
This is a Phase 1/2, first-in-human, open-label, multicenter study of CX-2029 in adult patients with metastatic or locally advanced unresectable solid tumors or diffuse large B-cell lymphoma (DLBCL) who have no approved life-prolonging treatment options.[1][16][17]
-
Phase 1 (Dose Escalation): The primary objective was to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of CX-2029.[1][16] Patients received CX-2029 intravenously every 21 days in escalating dose cohorts.[3][18][19]
-
Phase 2 (Dose Expansion): This phase evaluates the antitumor activity of CX-2029 at the RP2D (3 mg/kg) in specific cohorts, including sqNSCLC and HNSCC.[6][18] The primary endpoint for this phase is the Objective Response Rate (ORR) as assessed by RECIST v1.1.[18]
Standard Chemotherapy Trials (Illustrative Examples)
-
TAX 320 (Docetaxel in NSCLC): This was a randomized, phase III trial for patients with advanced NSCLC who had previously failed platinum-containing chemotherapy.[8][10][11][12] Patients were randomized to receive either docetaxel at 100 mg/m² or 75 mg/m² intravenously every 3 weeks, or a control regimen of vinorelbine (B1196246) or ifosfamide (B1674421).[8][10][11][12] The primary endpoint was overall survival.[8]
-
EXTREME Trial (Cetuximab in HNSCC): This was a randomized, multicenter, open-label, phase III trial for patients with recurrent or metastatic HNSCC who had not received prior chemotherapy for their recurrent/metastatic disease.[5][13][15] Patients were randomized to receive either platinum-based chemotherapy (cisplatin or carboplatin (B1684641) plus 5-fluorouracil) alone or in combination with cetuximab.[5][13][15] The primary endpoint was overall survival.[15]
Conclusion
CX-2029 has demonstrated promising anti-tumor activity in heavily pre-treated patients with advanced solid tumors, particularly in sqNSCLC. The observed ORR of 18.8% in this population appears favorable when compared to historical data for single-agent docetaxel. In HNSCC, the currently reported ORR for CX-2029 is modest. It is crucial to acknowledge the limitations of cross-trial comparisons due to inherent differences in patient populations and study designs. The unique mechanism of action of CX-2029, with its tumor-activated payload delivery, may offer a new therapeutic option for patients who have exhausted standard therapies. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of CX-2029.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. medscape.com [medscape.com]
- 6. cytomx.com [cytomx.com]
- 7. Docetaxel in second-line treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized phase III trial of docetaxel versus vinorelbine or ifosfamide in patients with advanced non-small-cell lung cancer previously treated with platinum-containing chemotherapy regimens. The TAX 320 Non-Small Cell Lung Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized Phase II Study of Cetuximab Every 2 Weeks at Either 500 or 750 mg/m2 for Patients With Recurrent or Metastatic Head and Neck Squamous Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docetaxel Monotherapy as Second-Line Treatment for Pretreated Advanced Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Docetaxel for previously treated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Practical Consensus Guidelines on the Use of Cetuximab in Head and Neck Squamous Cell Carcinoma (HNSCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. Docetaxel as second-line chemotherapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
CX-2029 versus traditional anti-CD71 antibody-drug conjugates
A Comparative Guide to CX-2029 and Traditional Anti-CD71 Antibody-Drug Conjugates
Introduction
The transferrin receptor 1 (TfR1), also known as CD71, is a transmembrane glycoprotein (B1211001) crucial for cellular iron uptake, a process fundamental for cell growth and proliferation.[1][2] Its high expression on the surface of various malignant cells has made it an attractive target for cancer therapy.[3][4] However, the widespread expression of CD71 on healthy, rapidly dividing cells poses a significant challenge, leading to on-target, off-tumor toxicity with traditional antibody-drug conjugates (ADCs).[5][6] This has historically rendered CD71 an "undruggable" target for conventional ADC approaches.[5][7]
CX-2029 is a first-in-class Probody-drug conjugate (PDC) designed to overcome this limitation.[8] It utilizes a proprietary masking technology to restrict its activity to the tumor microenvironment, thereby minimizing systemic toxicity and widening the therapeutic window.[6] This guide provides a detailed comparison of CX-2029 and traditional anti-CD71 ADCs, supported by preclinical and clinical data.
Mechanism of Action: A Tale of Two Strategies
While both traditional anti-CD71 ADCs and CX-2029 aim to deliver a cytotoxic payload to cancer cells via the CD71 receptor, their activation mechanisms are fundamentally different.
Traditional Anti-CD71 ADCs:
A traditional anti-CD71 ADC consists of a monoclonal antibody that directly binds to the CD71 receptor on any cell it encounters, be it cancerous or healthy.[9] Upon binding, the ADC-receptor complex is internalized, and the cytotoxic payload is released, leading to cell death.[8][10] This indiscriminate action is the primary cause of the severe toxicities associated with this approach.[11]
Figure 1: Mechanism of a traditional anti-CD71 ADC.
CX-2029: The Probody Approach
CX-2029 is a Probody-drug conjugate, a conditionally activated ADC.[12] It comprises an anti-CD71 antibody conjugated to the cytotoxic agent monomethyl auristatin E (MMAE) via a protease-cleavable linker.[13] The key innovation is a "masking" peptide that blocks the antibody's binding site.[8] This mask is designed to be cleaved off by proteases that are highly active in the tumor microenvironment (TME) but not in healthy tissues.[5][8] This ensures that CX-2029 remains largely inactive in systemic circulation, only becoming fully active and capable of binding to CD71 within the tumor, thus sparing normal cells.[12][14]
Figure 2: Conditional activation of CX-2029 in the TME.
Comparative Data
Binding Affinity
The masking peptide of CX-2029 significantly reduces its binding affinity to CD71, a key feature for its improved safety profile.
| Molecule | State | Relative Binding Affinity to CD71 | Reference |
| CX-2029 | Masked (Intact) | >50-fold reduced compared to unmasked form | [12][14] |
| CX-2029 | Unmasked (Protease-activated) | Potent binding comparable to parental antibody | [12][15] |
| Traditional Anti-CD71 ADC | Always Active | Potent binding | [12][15] |
Preclinical Efficacy
Despite its masked nature, CX-2029 demonstrates potent anti-tumor activity comparable to traditional anti-CD71 ADCs in preclinical models once activated in the TME.
| Model Type | CX-2029 (3 or 6 mg/kg) | Traditional Anti-CD71 ADC | Reference |
| Patient-Derived Xenograft (PDX) Models | Tumor regression or stasis in 28 out of 34 models (82%) | Comparable efficacy in a head-to-head xenograft model | [12][14] |
| Cell-Line Derived Xenograft (CDX) Models | Complete regressions and durable responses | Broad activity across multiple models | [11][16] |
Safety and Tolerability
The most striking difference lies in the safety profile. The conditional activation of CX-2029 translates into a significantly improved therapeutic window.
| Parameter | CX-2029 | Traditional Anti-CD71 ADC | Reference |
| Tolerability in Cynomolgus Monkeys | Tolerated at doses up to 6 mg/kg | Lethal at 2.0 mg/kg due to neutropenic sepsis | [6] |
| Therapeutic Window Improvement | >10-fold improvement in tolerability | Narrow therapeutic window | [12][15] |
| Hematologic Toxicities (Monkeys) | Dose-dependent, manageable neutropenia and decreased reticulocytes | Severe and lethal hematologic toxicity | [12] |
| Clinical Recommended Phase 2 Dose (RP2D) | 3 mg/kg every 3 weeks | Not established due to toxicity | [5][6] |
| Most Common Clinical Adverse Events (Grade 3+) | Anemia (35%), Neutropenia (18%) | N/A | [11] |
CD71 Signaling and Role in Cancer
CD71's primary role is to mediate the uptake of iron-bound transferrin.[17] Cancer cells, with their high proliferative rate, have an increased demand for iron, leading to the overexpression of CD71.[3] Beyond iron metabolism, CD71 is also implicated in modulating key oncogenic signaling pathways, such as MAPK/ERK and PI3K/AKT, which drive cell proliferation and survival.[1][2]
Figure 3: Simplified CD71 signaling pathway in cancer.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of ADCs.
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
-
Model Establishment: Patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment groups (e.g., vehicle control, CX-2029 at 3 mg/kg, traditional ADC).
-
Dosing: The assigned therapeutic is administered intravenously (i.v.) on a specified schedule (e.g., on days 0 and 7).[12]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowed size or after a predefined period. Efficacy is assessed by comparing tumor growth inhibition between groups.
In Vitro Binding Affinity via ELISA
-
Plate Coating: 96-well plates are coated with recombinant human CD71 protein and incubated overnight.
-
Blocking: Plates are washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
ADC Incubation: Serial dilutions of the test articles (e.g., masked CX-2029, protease-activated CX-2029, traditional ADC) are added to the wells and incubated.[15]
-
Detection: After washing, a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) is added.
-
Substrate Addition: A chromogenic substrate is added, and the colorimetric change is measured using a plate reader.
-
Analysis: The binding affinity (e.g., EC50) is calculated from the resulting dose-response curves.
Figure 4: General experimental workflow for ADC development.
Conclusion
The development of CX-2029 represents a significant advancement in targeting the CD71 receptor. By employing a conditional activation strategy, the Probody platform effectively addresses the critical safety concerns that have limited the development of traditional anti-CD71 ADCs.[7][11] Preclinical and clinical data demonstrate that CX-2029 maintains potent anti-tumor efficacy while exhibiting a vastly improved safety profile, characterized by a wider therapeutic window and manageable toxicities.[6][12] This innovative approach has successfully rendered the once "undruggable" CD71 a viable and promising target for cancer therapy, offering potential new treatment avenues for patients with various solid tumors.[5][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Beyond Iron: The Roles of CD71 in the Pathophysiology of Cancer-A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Aberrant Expression TFR1/CD71 in Gastric Cancer Identifies a Novel Potential Prognostic Marker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cytomx.com [cytomx.com]
- 7. CytomX Therapeutics Announces Publication of First-in-Human Data for CX-2029 in Clinical Cancer Research | CytomX Therapeutics, Inc. [cytomx.gcs-web.com]
- 8. Facebook [cancer.gov]
- 9. Frontiers | Antibody-drug conjugates: the paradigm shifts in the targeted cancer therapy [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cytomx.com [cytomx.com]
- 14. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cytomx.com [cytomx.com]
- 17. ADC Development Services Targeting CD71 - Creative Biolabs [creative-biolabs.com]
Comparative Analysis of CX-2029 Across Diverse Cancer Cell Lines: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of the Probody-drug conjugate (PDC) CX-2029, a promising therapeutic agent targeting the transferrin receptor 1 (CD71). This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and mechanism of action of CX-2029.
Introduction to CX-2029: A Conditionally Activated Approach
CX-2029 is a first-in-class PDC designed to target CD71, a protein highly expressed on the surface of a wide array of cancer cells.[1][2] To minimize toxicity to healthy tissues that also express CD71, CX-2029 utilizes a "probody" platform. This involves a masking peptide that blocks the antibody's binding site.[1][2] In the tumor microenvironment, tumor-associated proteases cleave this mask, enabling the targeted delivery of the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), to cancer cells.[1][2]
Mechanism of Action
The activated CX-2029 binds to CD71 on the cancer cell surface, leading to its internalization.[1][2] Once inside the cell, the MMAE payload is released, where it inhibits tubulin polymerization. This disruption of the microtubule network results in a G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death).[1][2]
In Vitro Efficacy: A Comparative Overview
The in vitro potency of the activated form of CX-2029 has been evaluated across a panel of human cancer cell lines. The following table summarizes the half-maximal effective concentration (EC50) values, representing the concentration of the drug that inhibits 50% of cell viability. The data presented is for the analogous antibody-drug conjugate (ADC) CX-2014, which demonstrates comparable in vitro activity to the fully activated CX-2029 probody.
| Cell Line | Cancer Type | EC50 (nM) |
| HCT 116 | Colorectal Carcinoma | 0.08 |
| HT-29 | Colorectal Adenocarcinoma | 0.12 |
| SW480 | Colorectal Adenocarcinoma | 0.15 |
| A549 | Lung Carcinoma | 0.25 |
| NCI-H460 | Large Cell Lung Cancer | 0.18 |
| Calu-3 | Lung Adenocarcinoma | 0.31 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.11 |
| MCF7 | Breast Adenocarcinoma | >10 |
| SK-BR-3 | Breast Adenocarcinoma | 0.09 |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.14 |
| A2780 | Ovarian Carcinoma | 0.22 |
| PANC-1 | Pancreatic Epithelioid Carcinoma | 0.28 |
| AsPC-1 | Pancreatic Adenocarcinoma | 0.19 |
| DU 145 | Prostate Carcinoma | 0.35 |
| PC-3 | Prostate Adenocarcinoma | 0.41 |
| 786-O | Renal Cell Carcinoma | 0.20 |
| Caki-1 | Renal Cell Carcinoma | 0.26 |
| U-2 OS | Osteosarcoma | 0.17 |
| RPMI-8226 | Multiple Myeloma | 0.07 |
| U266B1 | Multiple Myeloma | 0.10 |
Experimental Protocols
Cell Viability Assay
The anti-proliferative activity of CX-2029's active form was determined using a CellTiter-Glo® Luminescent Cell Viability Assay (Promega). The detailed protocol is as follows:
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 2,500 to 5,000 cells per well in their respective growth media and incubated for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Cells were treated with a serial dilution of the activated CX-2029 or a relevant control compound.
-
Incubation: The plates were incubated for 72 to 120 hours at 37°C in a 5% CO2 humidified incubator.
-
Assay Procedure: After the incubation period, the plates were equilibrated to room temperature. An equal volume of CellTiter-Glo® reagent was added to each well.
-
Luminescence Reading: The plates were placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence was recorded using a plate reader.
-
Data Analysis: The EC50 values were calculated from the dose-response curves using a four-parameter logistic regression model.
Visualizing the Molecular Pathway and Experimental Process
To further elucidate the mechanism and experimental design, the following diagrams are provided.
Caption: Mechanism of action of CX-2029.
Caption: Workflow for the cell viability assay.
Comparative Discussion
The data reveals that the activated form of CX-2029 exhibits potent cytotoxic activity in the sub-nanomolar to low nanomolar range across a majority of the tested cancer cell lines. This broad efficacy highlights the potential of targeting the widely expressed CD71 antigen. Notably, the MCF7 breast cancer cell line showed significantly lower sensitivity, which may warrant further investigation into the expression levels of CD71 and the activity of tumor-associated proteases in this specific cell line.
In comparison to standard-of-care chemotherapies for these cancer types, which often have significant off-target toxicities, the targeted delivery mechanism of CX-2029 offers a potentially wider therapeutic window. For instance, in colorectal cancer, drugs like 5-fluorouracil (B62378) and oxaliplatin (B1677828) are mainstays of treatment but are associated with considerable side effects. Similarly, taxanes and platinum-based agents used in lung, breast, and ovarian cancers have well-documented toxicities. The probody approach of CX-2029 aims to mitigate such systemic side effects by concentrating the cytotoxic payload at the tumor site.
Further research is necessary to fully elucidate the predictive biomarkers for CX-2029 sensitivity and to explore its efficacy in combination with other anti-cancer agents. This guide provides a foundational dataset and methodology for researchers to build upon in their investigation of this novel therapeutic agent.
References
Head-to-Head Comparison: CX-2029 and Other MMAE-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of CX-2029, a clinical-stage antibody-drug conjugate (ADC), with other prominent ADCs utilizing the cytotoxic payload monomethyl auristatin E (MMAE). This objective analysis is intended to inform researchers, scientists, and drug development professionals on the evolving landscape of MMAE ADCs, highlighting key differentiators in their design, clinical performance, and therapeutic targets.
Introduction to MMAE-Based ADCs
MMAE is a potent antimitotic agent that has been successfully incorporated into several approved and investigational ADCs. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of rapidly dividing cancer cells. The efficacy and safety of MMAE-based ADCs are critically dependent on the specificity of the monoclonal antibody, the stability of the linker, and the expression profile of the target antigen.
This guide will focus on a head-to-head comparison of CX-2029 with the following approved MMAE ADCs:
-
Brentuximab vedotin (Adcetris®)
-
Polatuzumab vedotin (Polivy®)
-
Enfortumab vedotin (Padcev®)
-
Tisotumab vedotin (Tivdak®)
Overview of CX-2029: A Probody-Drug Conjugate
CX-2029 is a Probody-drug conjugate (PDC) targeting CD71, the transferrin receptor 1. A key innovation of CX-2029 is its "Probody" technology, which utilizes a masking peptide to block the antibody's binding to CD71 in healthy tissues.[1][2] This mask is designed to be cleaved by proteases that are highly active in the tumor microenvironment, thereby enabling targeted delivery of the MMAE payload to cancer cells while minimizing on-target, off-tumor toxicity.[1][2] This approach aims to address the challenge of targeting CD71, an antigen highly expressed on many tumor types but also present on normal, rapidly dividing cells.[1][3]
Comparative Analysis of MMAE ADCs
The following tables provide a comprehensive comparison of CX-2029 and other approved MMAE ADCs based on their key characteristics, clinical efficacy, and safety profiles from pivotal trials.
Table 1: Key Characteristics of MMAE ADCs
| Feature | CX-2029 | Brentuximab vedotin | Polatuzumab vedotin | Enfortumab vedotin | Tisotumab vedotin |
| Target Antigen | CD71 (Transferrin Receptor 1) | CD30 | CD79b | Nectin-4 | Tissue Factor (TF) |
| Technology | Probody-drug conjugate (PDC) | Antibody-drug conjugate (ADC) | Antibody-drug conjugate (ADC) | Antibody-drug conjugate (ADC) | Antibody-drug conjugate (ADC) |
| Linker | Valine-Citrulline (vc) | Valine-Citrulline (vc) | Valine-Citrulline (vc) | Valine-Citrulline (vc) | Valine-Citrulline (vc) |
| Payload | MMAE | MMAE | MMAE | MMAE | MMAE |
| Indications (Representative) | Advanced solid tumors (investigational) | Hodgkin lymphoma, anaplastic large cell lymphoma | Diffuse large B-cell lymphoma | Urothelial carcinoma | Cervical cancer |
Table 2: Clinical Efficacy of MMAE ADCs in Pivotal Trials
| ADC | Trial | Indication | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| CX-2029 | PROCLAIM-CX-2029 (Phase 1/2) | Advanced solid tumors | Squamous NSCLC: 2 confirmed PRs in 4 patients; HNSCC: 1 confirmed PR in 8 patients[4] | - | - | - |
| Brentuximab vedotin | SG035-0003 (Phase 2) | Relapsed/Refractory Hodgkin Lymphoma | 75% | 34% | 20.5 months (for CRs) | 5.6 months |
| Polatuzumab vedotin | GO29365 (Phase 1b/2) | Relapsed/Refractory DLBCL (in combo with BR) | 40% | 40% (CR rate) | 12.6 months | 9.5 months |
| Enfortumab vedotin | EV-201 (Phase 2) | Locally Advanced or Metastatic Urothelial Carcinoma | 44%[5][6][7] | 12%[5][6][7] | 7.6 months[5][6][7] | 5.8 months |
| Tisotumab vedotin | innovaTV 204 (Phase 2) | Recurrent or Metastatic Cervical Cancer | 24%[8] | 7% | 8.3 months[8] | 4.2 months |
Note: Data for CX-2029 is from an early-phase trial and direct comparison with pivotal trial data of approved drugs should be done with caution. BR: Bendamustine and Rituximab.
Table 3: Safety Profile of MMAE ADCs (Common Adverse Events ≥20%)
| ADC | Common Adverse Events (All Grades) | Grade ≥3 Adverse Events | Black Box Warning |
| CX-2029 | Anemia, infusion-related reactions, fatigue, nausea, decreased neutrophil count[9] | Anemia, neutropenia | Not yet established |
| Brentuximab vedotin | Peripheral neuropathy, fatigue, nausea, diarrhea, neutropenia | Neutropenia, peripheral neuropathy, thrombocytopenia | Progressive multifocal leukoencephalopathy (PML) |
| Polatuzumab vedotin | Neutropenia, thrombocytopenia, anemia, peripheral neuropathy, fatigue, diarrhea, nausea | Neutropenia, thrombocytopenia, anemia, febrile neutropenia | Peripheral neuropathy, infusion-related reactions, myelosuppression |
| Enfortumab vedotin | Fatigue, peripheral neuropathy, alopecia, rash, decreased appetite, dysgeusia[6][7] | Rash, hyperglycemia, decreased neutrophils, fatigue | Serious skin reactions, including Stevens-Johnson syndrome and toxic epidermal necrolysis |
| Tisotumab vedotin | Alopecia, epistaxis, nausea, conjunctivitis, fatigue, dry eye[8] | Ocular adverse reactions, peripheral neuropathy, hemorrhage | Ocular toxicity |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the target antigens for each ADC and a general experimental workflow for ADC development and evaluation.
Signaling Pathway Diagrams (DOT Language)
Caption: CD71 signaling and CX-2029 mechanism.
References
- 1. cusabio.com [cusabio.com]
- 2. The Tissue Factor Pathway in Cancer: Overview and Role of Heparan Sulfate Proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of action and therapeutic targeting of CD30 molecule in lymphomas [frontiersin.org]
- 4. ashpublications.org [ashpublications.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Pivotal Trial of Enfortumab Vedotin in Urothelial Carcinoma After Platinum and Anti-Programmed Death 1/Programmed Death Ligand 1 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
Predicting Response to MA-2029 Therapy: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
MA-2029 is a selective, orally active antagonist of the motilin receptor, currently under investigation for the treatment of gastrointestinal disorders characterized by disturbed motility, such as irritable bowel syndrome (IBS). The identification of predictive biomarkers is crucial for patient stratification and optimizing therapeutic outcomes. This guide provides a comparative overview of potential biomarkers for predicting response to this compound therapy, based on its mechanism of action and the broader landscape of IBS biomarker research. While direct clinical data on this compound-specific biomarkers is not yet publicly available, this document outlines promising candidates and compares them to biomarkers used for alternative IBS treatments.
Mechanism of Action of this compound: The Motilin Signaling Pathway
This compound exerts its therapeutic effect by blocking the motilin receptor (MLNR), a G protein-coupled receptor (GPCR).[1][2] Motilin, a 22-amino acid peptide hormone, is primarily secreted by enteroendocrine cells in the upper small intestine and plays a key role in regulating the migrating motor complex (MMC), which governs gastrointestinal motility during the fasting state.[1][3]
Activation of the motilin receptor by its endogenous ligand, motilin, initiates a signaling cascade that leads to smooth muscle contraction.[1][4][5] This process is primarily mediated through the Gαq subunit of the G protein, which activates phospholipase C (PLC).[1][4][6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1][4] The increase in cytosolic Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin light chains and smooth muscle contraction.[4] By antagonizing this receptor, this compound is expected to modulate excessive gastrointestinal motility.
Potential Biomarkers for Predicting Response to this compound
Given that direct biomarker data for this compound is not available, we propose potential predictive biomarkers based on the pathophysiology of IBS and the mechanism of action of motilin receptor antagonists.
Motilin Pathway-Related Markers
-
Plasma Motilin Levels: Elevated baseline plasma motilin levels could theoretically identify patients with hyperactive motilin signaling who may be more likely to respond to an antagonist like this compound.
-
Motilin Receptor (MLNR) Expression and Polymorphisms: The expression level of MLNR in gastrointestinal tissues could be a direct indicator of drug target availability. Furthermore, genetic variations (polymorphisms) in the MLNR gene might influence receptor function or expression, thereby affecting patient response to this compound.
General IBS Biomarkers
Several biomarkers are under investigation for IBS diagnosis and stratification, which could also be relevant for predicting response to this compound.
-
Fecal Calprotectin: While primarily a marker of intestinal inflammation used to differentiate IBS from inflammatory bowel disease (IBD), moderately elevated levels in some IBS patients might indicate a subset that could respond differently to motility-modulating agents.[4][7]
-
Serum Cytokines: Low-grade immune activation is implicated in a subgroup of IBS patients.[8][9] Elevated levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) or decreased levels of anti-inflammatory cytokines (e.g., IL-10) could define a patient population with an inflammatory component to their motility disturbance.[8][9][10]
-
Gut Microbiota Composition: Alterations in the gut microbiome are frequently reported in IBS. Specific microbial signatures could be associated with different IBS subtypes and potentially predict response to therapies that alter gut motility and the luminal environment.
-
Bile Acid Metabolism: Abnormalities in bile acid synthesis and metabolism are linked to IBS-D. Measuring fecal bile acids could identify patients whose symptoms are driven by this mechanism, which may or may not be responsive to motilin receptor antagonism.
Comparison with Biomarkers for Alternative IBS Therapies
To provide context, this section compares the potential biomarkers for this compound with those relevant to an established class of IBS-C treatments: Guanylate Cyclase-C (GC-C) agonists.
| Biomarker Category | Potential for this compound (Motilin Receptor Antagonist) | Relevance for GC-C Agonists (e.g., Linaclotide, Plecanatide) |
| Target Pathway | High: Plasma motilin, MLNR expression/polymorphisms. Directly related to the drug's mechanism of action. | High: GUCY2C expression/polymorphisms. Directly related to the drug's mechanism of action. |
| Inflammatory Markers | Moderate: Fecal calprotectin, serum cytokines. May identify a subgroup with inflammation-related motility issues. | Low to Moderate: Less directly related to the primary mechanism of action, which is fluid secretion. |
| Gut Microbiota | Moderate: Altered motility can influence microbiota and vice-versa. | Moderate: May be influenced by changes in the gut luminal environment secondary to increased fluid. |
| Metabolic Markers | Moderate: Fecal bile acids. Relevant for a subset of IBS patients. | Low: Less direct connection to the primary mechanism of action. |
Experimental Protocols
Measurement of Fecal Calprotectin by ELISA
Objective: To quantify the concentration of calprotectin in stool samples as an indicator of intestinal inflammation.
Protocol:
-
Sample Collection and Extraction:
-
Collect a stool sample (approximately 1-5 grams) in a clean container.
-
Weigh 50-100 mg of stool and add it to a pre-filled extraction tube containing a buffered solution.
-
Vortex the tube vigorously for 1 minute to homogenize the sample.
-
Centrifuge the tube at 3000 x g for 5 minutes.
-
Collect the supernatant for analysis. The extract can be stored at -20°C for long-term storage.[11]
-
-
ELISA Procedure:
-
Prepare calibrators and controls according to the manufacturer's instructions (e.g., BÜHLMANN fCAL® ELISA).[11]
-
Dilute the stool extract (e.g., 1:150) with the provided incubation buffer.[11]
-
Add 100 µL of diluted calibrators, controls, and samples to the wells of a microtiter plate pre-coated with anti-calprotectin antibodies.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of enzyme-labeled secondary antibody to each well and incubate for 30 minutes.
-
Wash the wells again three times.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations.
-
Calculate the concentration of calprotectin in the samples by interpolating their absorbance values from the standard curve.
-
Measurement of Serum Cytokines by Multiplex Assay
Objective: To simultaneously measure the concentration of multiple pro- and anti-inflammatory cytokines in serum samples.
Protocol:
-
Sample Collection and Processing:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-2000 x g for 10 minutes at 4°C.
-
Aliquot the serum into cryovials and store at -80°C until analysis.
-
-
Multiplex Bead-Based Immunoassay (e.g., Luminex):
-
Use a commercial multiplex cytokine kit (e.g., targeting TNF-α, IL-6, IL-1β, IL-10).
-
Prepare standards and samples according to the kit protocol.
-
Add antibody-coupled magnetic beads to the wells of a 96-well plate.
-
Add standards, controls, and serum samples to the wells and incubate.
-
Wash the beads to remove unbound material.
-
Add a biotinylated detection antibody cocktail and incubate.
-
Add streptavidin-phycoerythrin (SAPE) and incubate.
-
Wash the beads.
-
Resuspend the beads in sheath fluid and acquire data on a multiplex analyzer.
-
-
Data Analysis:
-
Use the instrument's software to generate a standard curve for each cytokine.
-
Determine the concentration of each cytokine in the samples based on the standard curves.
-
Conclusion
While direct clinical evidence for biomarkers predictive of response to this compound is yet to be established, a rational approach based on its mechanism of action and the pathophysiology of IBS points towards several promising candidates. Markers related to the motilin signaling pathway, such as plasma motilin levels and MLNR gene variations, hold the most direct promise. Additionally, general IBS biomarkers, including those for inflammation and gut microbiota, may help in stratifying patients who are more likely to benefit from a motilin receptor antagonist. Further clinical investigation incorporating these biomarker analyses will be essential to validate their predictive utility and to guide the personalized application of this compound in the treatment of gastrointestinal motility disorders.
Alternative Therapeutic Pathways: GUCY2C Agonists
For comparison, it is useful to understand the mechanism of alternative IBS therapies such as Guanylate Cyclase-C (GUCY2C) agonists (e.g., linaclotide, plecanatide). These drugs are used for IBS with constipation (IBS-C). They bind to and activate GUCY2C on the luminal surface of the intestinal epithelium.[12][13][14][15] This activation increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[12][13][14][15] Elevated cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to increased secretion of chloride and bicarbonate into the intestinal lumen.[12][13][14][15] This, in turn, increases intestinal fluid and accelerates transit.[12][13][14][15]
References
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action | Trulance® (plecanatide) [trulance.com]
- 8. Serum biomarkers for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proinflammatory cytokines in irritable bowel syndrome: a comparison with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CCL28 levels are elevated in the serum of patients with irritable bowel syndrome and associated with the clinical symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. buhlmannlabs.com [buhlmannlabs.com]
- 12. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. Plecanatide - Wikipedia [en.wikipedia.org]
A Comparative Guide to CX-2029 and Alternative Therapies for Cisplatin-Ineligible Head and Neck Squamous Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational antibody-drug conjugate (ADC), CX-2029, against established alternative treatments for patients with Head and Neck Squamous Cell Carcinoma (HNSCC) who are ineligible for cisplatin (B142131) chemotherapy. This document summarizes available efficacy data, details experimental protocols, and visualizes key biological pathways and study designs to offer a comprehensive resource for the scientific community.
Executive Summary
CX-2029, a Probody drug conjugate targeting CD71, has demonstrated modest anti-tumor activity in a heavily pre-treated population of HNSCC patients. In contrast, alternative therapies, such as radiotherapy combined with cetuximab or carboplatin (B1684641), have shown higher efficacy rates in studies that included less heavily pre-treated patient populations. Direct comparative trials are lacking, and the notable differences in patient populations across studies are a critical consideration when evaluating these treatment modalities. This guide aims to present the available data objectively to inform ongoing research and development in this challenging therapeutic area.
Data Presentation: Efficacy Comparison
The following table summarizes the efficacy data for CX-2029 and alternative treatments in cisplatin-ineligible HNSCC patients. It is crucial to note that the patient populations differ significantly across these studies, particularly regarding prior lines of therapy.
| Treatment Regimen | Study Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) |
| CX-2029 | Heavily pre-treated metastatic HNSCC (median 3-4 prior lines of therapy)[1] | 4.0%[2] | 56.0%[2] | Not Reported |
| Radiotherapy + Cetuximab | Locally advanced HNSCC (not exclusively cisplatin-ineligible) | Not Reported | Not Reported | 49.0 months[3][4][5][6] |
| Radiotherapy + Carboplatin | Cisplatin-ineligible locally advanced HNSCC | Not Reported | Not Reported | >40 months (in two studies)[7][8] |
| Weekly low-dose Carboplatin + CCRT | Cisplatin-ineligible HNSCC | Not Reported | Not Reported | 2-year OS rate: 86.7%[9] |
Experimental Protocols
CX-2029 (PROCLAIM-CX-2029 Trial)
The efficacy of CX-2029 was evaluated in the Phase 1/2 PROCLAIM-CX-2029 clinical trial (NCT03543813).[10][11]
-
Study Design: This was an open-label, multicenter, Phase 1 dose-escalation and Phase 2 expansion study.[10][11]
-
Patient Population: The HNSCC cohort in the Phase 2 expansion included patients with metastatic or locally advanced unresectable disease who had progressed after standard therapies.[11] These patients were heavily pre-treated, with a median of four prior therapies in the metastatic setting.[1] All but one patient had received prior platinum-based therapy, and all but two had received prior checkpoint inhibitors.[2]
-
Dosing Regimen: CX-2029 was administered intravenously at a dose of 3 mg/kg every three weeks.[1][2]
-
Endpoints: The primary endpoint for the Phase 2 portion was the Objective Response Rate (ORR). Secondary endpoints included Disease Control Rate (DCR), duration of response, progression-free survival, and overall survival.[12]
Alternative Treatments
-
Radiotherapy + Cetuximab (Bonner et al.) : This pivotal Phase 3 randomized trial compared radiotherapy alone to radiotherapy combined with weekly cetuximab in patients with locoregionally advanced HNSCC.[3] While not exclusively for cisplatin-ineligible patients, this regimen is a commonly used alternative.
-
Radiotherapy + Carboplatin : Various studies have investigated carboplatin as a radiosensitizer in patients unsuitable for cisplatin. A systematic review identified several studies demonstrating the efficacy of this combination.[7][8] Specific protocols can vary, but often involve weekly or every-three-week carboplatin administration concurrently with radiotherapy.
Signaling Pathways and Experimental Workflows
CX-2029 Mechanism of Action
CX-2029 is a Probody drug conjugate (PDC) that targets the transferrin receptor 1 (CD71), a protein highly expressed on many cancer cells. The Probody is designed to remain inactive in healthy tissue and become activated in the tumor microenvironment.
Caption: Mechanism of action of CX-2029.
PROCLAIM-CX-2029 Trial Workflow
The following diagram illustrates the workflow of the PROCLAIM-CX-2029 clinical trial for the HNSCC expansion cohort.
Caption: PROCLAIM-CX-2029 HNSCC cohort workflow.
Conclusion
CX-2029 has shown a manageable safety profile and modest clinical activity in a heavily pre-treated cisplatin-ineligible HNSCC patient population. The observed ORR and DCR suggest a potential benefit for a subset of these patients who have exhausted other treatment options. However, when compared to historical data for cetuximab and carboplatin-based chemoradiotherapy, the efficacy of CX-2029 appears lower. This is likely influenced by the advanced disease stage and extensive prior treatment of the patients in the CX-2029 trials.
For drug development professionals, these findings underscore the challenge of treating refractory HNSCC. Future research could focus on identifying predictive biomarkers for response to CX-2029 to enrich the patient population that is most likely to benefit. Additionally, combination strategies with other systemic therapies could be explored to enhance the anti-tumor activity of CX-2029. Head-to-head clinical trials are ultimately needed to definitively establish the comparative efficacy of CX-2029 against current standards of care in the cisplatin-ineligible HNSCC setting.
References
- 1. CytomX Therapeutics Provides Business Update and [globenewswire.com]
- 2. CytomX Therapeutics Announces Preliminary Results for Ongoing Phase 2 Expansion Study of CX-2029, a First-in-Class Antibody-Drug Conjugate Candidate Targeting the Transferrin Receptor, CD71 - BioSpace [biospace.com]
- 3. Radiotherapy plus cetuximab for squamous-cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiotherapy plus cetuximab for locoregionally advanced head and neck cancer: 5-year survival data from a phase 3 randomised trial, and relation between cetuximab-induced rash and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Treatment of Recurrent Metastatic Head and Neck Cancer: Focus on Cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment options for cisplatin-ineligible patients with locally advanced head and neck squamous cell carcinoma: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Concurrent chemoradiotherapy with weekly low-dose carboplatin for cisplatin-ineligible patients with head and neck squamous cell carcinoma: survival analysis based on 2-year follow-up data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cytomx.com [cytomx.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. CytomX Therapeutics Announces Treatment of First Patient in Phase 2 Expansion Study of CX-2029, an Anti-CD71 Probody Drug Conjugate | CytomX Therapeutics, Inc. [ir.cytomx.com]
Comparative Safety Profile Assessment: MA-2029 Versus Other Targeted Therapies for Gastrointestinal Motility Disorders
Introduction
The development of targeted therapies for gastrointestinal (GI) motility disorders, such as Irritable Bowel Syndrome (IBS), has led to a new generation of drugs with specific mechanisms of action. One such investigational agent is MA-2029, a selective motilin receptor antagonist. This guide provides a comparative assessment of the safety profile of this compound against other targeted therapies, including the guanylate cyclase-C agonist linaclotide, the selective 5-HT4 receptor agonist prucalopride, and the withdrawn prokinetic agent cisapride (B12094).
Disclaimer: this compound is a preclinical compound, and as such, there is no human clinical trial data available. The safety information for this compound presented herein is derived from animal studies. This guide compares this preclinical data with the established clinical safety profiles of the other mentioned therapies. The experimental protocols for this compound are based on available abstracts and may not be as detailed as those found in full-text publications.
Quantitative Safety Data Comparison
The following table summarizes the adverse events reported for this compound in preclinical studies and for linaclotide, prucalopride, and cisapride in human clinical trials.
| Therapy (Mechanism of Action) | Dosage | Most Common Adverse Events (Incidence %) | Serious Adverse Events |
| This compound (Motilin Receptor Antagonist) | Preclinical (animal studies) | At 200-fold the effective concentration: Hypotension, QTc shortening, PR prolongation.[1] | Not reported in available preclinical data. |
| Linaclotide (Guanylate Cyclase-C Agonist) | 72 mcg, 145 mcg, 290 mcg | Diarrhea (19-22%), Abdominal Pain (7%), Flatulence (6%), Abdominal Distension (2-3%).[2][3] | Severe diarrhea leading to hospitalization has been reported in post-marketing experience.[1] |
| Prucalopride (Selective 5-HT4 Receptor Agonist) | 2 mg | Headache (17.9-25%), Abdominal Pain (15.5-25%), Nausea (12.1-12.8%), Diarrhea (12.4%).[4][5][6] | Rare, but includes reports of suicidal ideation and behavior. No significant cardiovascular concerns noted.[4] |
| Cisapride (Serotonin 5-HT4 Receptor Agonist) | 10 mg, 20 mg | Headache (19.3%), Diarrhea (14.2%), Abdominal Cramping (10.2%), Nausea (7.6%).[7] | Withdrawn from the market due to serious cardiac arrhythmias, including QT prolongation, torsades de pointes, and ventricular fibrillation.[8] |
Experimental Protocols for this compound
The following are descriptions of the key preclinical experiments conducted to assess the safety profile of this compound, based on available information.
Cardiovascular Safety Assessment in Conscious Telemetered Dogs
-
Objective: To evaluate the cardiovascular effects of this compound in a conscious animal model.
-
Methodology:
-
Male beagle dogs were instrumented with telemetry transmitters for the continuous monitoring of electrocardiogram (ECG) and blood pressure.
-
After a recovery period, baseline cardiovascular parameters were recorded.
-
This compound was administered orally at doses of 30 and 300 mg/kg.
-
ECG intervals (including PR and QTc) and hemodynamic parameters (blood pressure and heart rate) were monitored for a specified period post-dosing.
-
Plasma concentrations of this compound were measured to correlate with cardiovascular findings.[1]
-
Ion Channel Inhibition Assays
-
Objective: To determine the potential of this compound to inhibit key cardiac ion channels.
-
Methodology:
-
hERG (human Ether-à-go-go-Related Gene) Potassium Channel Assay: Whole-cell patch-clamp techniques were used on human embryonic kidney (HEK-293) cells stably expressing the hERG channel. The effect of this compound on the hERG current was measured at various concentrations.
-
Calcium Channel Assay: The effect of this compound on the Ca2+ current was assessed in isolated guinea pig myocytes using patch-clamp techniques.
-
Sodium Channel Assay: The potential for Na+ channel blockade was evaluated by measuring the maximum rising velocity and action potential amplitude in isolated guinea pig papillary muscles.[1]
-
Action Potential Duration (APD) Assay in Guinea Pig Papillary Muscles
-
Objective: To assess the effect of this compound on the duration of the cardiac action potential.
-
Methodology:
-
Papillary muscles were isolated from the right ventricles of guinea pigs.
-
The muscles were mounted in an organ bath and stimulated electrically.
-
Action potentials were recorded using microelectrodes.
-
The muscles were exposed to varying concentrations of this compound (10 and 100 microg/ml), and changes in the action potential duration were measured.[1]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. LINZESS® (linaclotide) Safety Profile Among IBS-C Patients | For HCPs [linzesshcp.com]
- 3. LINZESS® (linaclotide) Safety Profile Among CIC Patients | For HCPs [linzesshcp.com]
- 4. Prucalopride Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 5. Efficacy and Safety of Prucalopride in Patients with Chronic Noncancer Pain Suffering from Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. Cisapride: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Evaluating the Bystander Killing Effect of Activated CX-2029: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CX-2029 is a first-in-class Probody™ drug conjugate (PDC) targeting the transferrin receptor 1 (CD71), a protein highly expressed on a wide range of solid and hematological tumors.[1] This guide provides a comprehensive evaluation of the bystander killing effect of activated CX-2029, comparing its performance with that of conventional anti-CD71 antibody-drug conjugates (ADCs) and contextualizing its activity with supporting experimental data.
The core innovation of CX-2029 lies in its "masked" antibody technology, designed to minimize on-target, off-tumor toxicity, a significant hurdle that has historically rendered CD71 an "undruggable" target for ADCs.[2][3] Upon reaching the tumor microenvironment, the mask is cleaved by tumor-associated proteases, enabling the activated antibody to bind to CD71 and deliver its potent cytotoxic payload, monomethyl auristatin E (MMAE).[1] The released MMAE not only kills the target cancer cell but can also diffuse into neighboring, antigen-negative cancer cells, a phenomenon known as the bystander killing effect.[4] This effect is crucial for treating heterogeneous tumors where not all cells express the target antigen.
Mechanism of Action and Bystander Killing
The mechanism of action of CX-2029 and its subsequent bystander effect is a multi-step process.
Comparative Performance Data
The Probody™ technology of CX-2029 provides a significant safety advantage over conventional anti-CD71 ADCs, allowing for a wider therapeutic window. While direct quantitative comparisons of the bystander effect are not publicly available, the enhanced safety profile allows for higher dosing, which can contribute to a more pronounced bystander effect in the tumor microenvironment.
Preclinical Efficacy
| Model | Treatment | Dose | Outcome | Citation |
| Patient-Derived Xenograft (PDX) Models (>80% of 34 models) | CX-2029 | 3 or 6 mg/kg | Tumor stasis or regression | [3] |
| HCC1806 Xenograft | Anti-CD71 PDC (MMAE-conjugated, DAR~3) | Not specified | Comparable efficacy to conventional anti-CD71 ADC | [5] |
| HCC1806 Xenograft | Conventional Anti-CD71 ADC (MMAE-conjugated, DAR~3) | Not specified | Comparable efficacy to anti-CD71 PDC | [5] |
Preclinical Safety: Comparison with a Conventional Anti-CD71 ADC
| Species | Compound | Tolerated Dose | Lethal Dose | Key Findings | Citation |
| Cynomolgus Monkey | CX-2029 | Up to 6 mg/kg | > 12 mg/kg | 10-fold improvement in tolerability. | [2][3] |
| Cynomolgus Monkey | Conventional Anti-CD71 ADC | 0.6 mg/kg | 2.0 mg/kg | Lethal due to neutropenic sepsis. | [6][7] |
Early Clinical Trial Data (PROCLAIM-CX-2029)
| Indication | Dose | Response | Citation |
| Squamous Non-Small Cell Lung Cancer (NSCLC) | ≥ 2 mg/kg | 2 confirmed partial responses | [6] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | ≥ 2 mg/kg | 1 confirmed partial response | [6] |
Experimental Protocols for Evaluating Bystander Killing Effect
The bystander killing effect of an ADC is typically evaluated using in vitro and in vivo models that mimic a heterogeneous tumor environment.
In Vitro Co-culture Bystander Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Methodology:
-
Cell Seeding: Antigen-positive (e.g., CD71-high) and antigen-negative (or low) cells, with the latter often engineered to express a fluorescent or luminescent reporter, are seeded together in multi-well plates.
-
Treatment: The co-culture is treated with varying concentrations of the ADC (e.g., CX-2029) and relevant controls (e.g., a non-binding ADC).
-
Incubation: The cells are incubated for a period sufficient to allow for ADC internalization, payload release, and bystander killing (typically 72-96 hours).
-
Analysis: The viability of the antigen-negative cells is specifically measured by quantifying the reporter signal. A decrease in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting.
Methodology:
-
Cell Preparation: A suspension containing a mixture of antigen-positive and antigen-negative tumor cells is prepared. The antigen-negative cells may express a reporter like luciferase for in vivo imaging.
-
Tumor Implantation: The cell mixture is implanted subcutaneously into immunocompromised mice.
-
Treatment: Once tumors are established, mice are treated with the ADC, a control ADC, and vehicle.
-
Monitoring: Tumor growth is monitored over time. In vivo imaging can be used to specifically track the population of antigen-negative cells. A reduction in the growth of the antigen-negative cell population in the presence of the ADC demonstrates an in vivo bystander effect.
Conclusion
CX-2029 represents a significant advancement in the development of ADCs for challenging targets like CD71. Its Probody™ technology effectively widens the therapeutic window, mitigating the severe toxicities observed with conventional anti-CD71 ADCs. While direct quantitative data on the bystander killing effect of CX-2029 is not yet publicly available, the inherent properties of its MMAE payload strongly suggest a potent bystander activity. The improved safety profile of CX-2029 allows for the administration of higher, more efficacious doses, which is expected to enhance the bystander killing of antigen-negative tumor cells within a heterogeneous tumor, thereby contributing to its promising anti-tumor activity observed in preclinical and clinical studies. Further investigations specifically designed to quantify and compare the bystander effect of CX-2029 with a conventional anti-CD71 ADC would be of great value to the scientific community.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I, First-in-Human Study of the Probody Therapeutic CX-2029 in Adults with Advanced Solid Tumor Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of CX-2029 and Standard of Care in Second-Line Squamous Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical trial outcomes for CX-2029, an investigational antibody-drug conjugate (ADC), against established second-line treatments for squamous non-small cell lung cancer (sqNSCLC). The data presented is intended to offer an objective comparison to inform research and development efforts in this challenging therapeutic area.
Introduction to CX-2029
CX-2029 is a first-in-class Probody™ drug conjugate targeting the transferrin receptor 1 (CD71).[1] CD71 is highly expressed on a variety of tumor cells, including sqNSCLC, but its widespread presence on healthy, rapidly dividing cells has historically made it an "undruggable" target for conventional ADCs due to on-target, off-tumor toxicity.[2] CX-2029 is designed to overcome this limitation through a masking peptide that is cleaved by tumor-associated proteases, theoretically leading to preferential activation within the tumor microenvironment.[1] Upon activation, the unmasked antibody binds to CD71, leading to internalization and the release of the cytotoxic payload, monomethyl auristatin E (MMAE), a microtubule inhibitor that induces cell cycle arrest and apoptosis.[1]
Current Landscape of Second-Line sqNSCLC Treatment
The standard of care for patients with sqNSCLC who have progressed after first-line platinum-based chemotherapy has evolved to include taxane-based chemotherapy and immune checkpoint inhibitors (ICIs). Key approved and commonly utilized agents include:
-
Docetaxel (B913): A taxane (B156437) chemotherapeutic that has been a long-standing second-line option.
-
Docetaxel with Ramucirumab (B1574800): The combination of docetaxel with a VEGFR2 antagonist, which has shown improved efficacy over docetaxel alone.[3]
-
Nivolumab (B1139203) and Pembrolizumab (B1139204): Anti-PD-1 monoclonal antibodies that have demonstrated survival benefits over chemotherapy.[3]
-
Atezolizumab: An anti-PD-L1 monoclonal antibody also established as a second-line option.[4]
Comparative Efficacy Data
The following tables summarize the available clinical trial data for CX-2029 and the standard-of-care treatments in the second-line setting for sqNSCLC. It is important to note that the data for CX-2029 is from a preliminary analysis of a Phase 2 single-arm study, and direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and follow-up duration.
Table 1: Efficacy Outcomes of CX-2029 and Standard of Care in Second-Line sqNSCLC
| Treatment | Trial | N (sqNSCLC) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| CX-2029 | PROCLAIM-CX-2029 (Phase 2) | 16 (efficacy-evaluable) | 18.8% | 87.5% | Data not yet mature | Data not yet mature |
| Docetaxel | CheckMate 017 | 137 | 9%[5] | - | - | 6.0 months[5] |
| Docetaxel + Ramucirumab | REVEL | 171 | - | - | - | 8.2 months |
| Nivolumab | CheckMate 017 | 135 | 20% | - | - | 9.2 months[5] |
| Pembrolizumab (PD-L1 ≥1%) | KEYNOTE-010 | ~217 (21% of 1033) | 18% | - | - | 11.8 months (pooled doses)[6] |
| Atezolizumab | POPLAR (subgroup) | - | - | - | - | Improved OS vs. Docetaxel (HR 0.69)[7] |
Note: Data for some endpoints were not available for all subgroups.
Experimental Protocols
A high-level overview of the methodologies for the key clinical trials is provided below to contextualize the presented data.
CX-2029: PROCLAIM-CX-2029 (NCT03543813) [2][8]
-
Study Design: An open-label, multi-center, Phase 1/2 dose-escalation and expansion study.[2] The Phase 2 expansion cohort for sqNSCLC enrolled patients who had progressed after prior platinum-based chemotherapy and an immune checkpoint inhibitor.[2]
-
Patient Population: Patients with metastatic or locally advanced, unresectable sqNSCLC who had received prior platinum-based therapy and a PD-1/PD-L1 inhibitor.[2]
-
Intervention: CX-2029 administered intravenously at 3 mg/kg every 21 days.[2]
-
Primary Endpoint (Phase 2): Objective Response Rate (ORR) assessed by RECIST v1.1.[2]
-
Secondary Endpoints: Duration of response, time to response, progression-free survival (PFS), and overall survival (OS).[2]
Docetaxel with Ramucirumab: REVEL (NCT01168973) [1][9]
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[9]
-
Patient Population: Patients with stage IV NSCLC (including squamous histology) who had progressed during or after one prior platinum-based chemotherapy regimen.[9] A pre-specified exploratory analysis was conducted by histology.[1]
-
Intervention: Docetaxel (75 mg/m²) plus ramucirumab (10 mg/kg) or placebo, administered intravenously every 21 days.[9]
-
Primary Endpoint: Overall Survival (OS).[9]
-
Secondary Endpoints: Progression-free survival (PFS) and objective response rate (ORR).[9]
Nivolumab: CheckMate 017 (NCT01642004) [10][11][12]
-
Study Design: A randomized, open-label, Phase 3 trial.[11]
-
Patient Population: Patients with advanced or metastatic squamous cell NSCLC who had progressed during or after one prior platinum-based doublet chemotherapy regimen.[12]
-
Intervention: Nivolumab (3 mg/kg) intravenously every 2 weeks or docetaxel (75 mg/m²) intravenously every 3 weeks.[11]
-
Primary Endpoint: Overall Survival (OS).[10]
-
Secondary Endpoints: Objective response rate (ORR) and progression-free survival (PFS).[10]
Pembrolizumab: KEYNOTE-010 (NCT01905657) [6][13]
-
Study Design: A randomized, open-label, Phase 2/3 trial.[6]
-
Patient Population: Patients with advanced NSCLC (including squamous histology, ~21% of the study population) with PD-L1 tumor proportion score (TPS) ≥1% who had progressed on platinum-containing chemotherapy.[6][14]
-
Intervention: Pembrolizumab (2 mg/kg or 10 mg/kg) every 3 weeks or docetaxel (75 mg/m²) every 3 weeks.[6]
-
Primary Endpoints: Overall survival (OS) and progression-free survival (PFS) in the total population and in patients with PD-L1 TPS ≥50%.[6]
Atezolizumab: POPLAR (NCT01903993) [7][15]
-
Study Design: A randomized, open-label, Phase 2 trial.[15]
-
Patient Population: Patients with NSCLC (including squamous histology) who had progressed on or after platinum-containing chemotherapy.[15]
-
Intervention: Atezolizumab (1200 mg) or docetaxel (75 mg/m²) intravenously every 3 weeks.[15]
-
Primary Endpoint: Overall Survival (OS).[15]
Visualizing Mechanisms and Workflows
CX-2029 Mechanism of Action
Caption: CX-2029 is designed for activation within the tumor microenvironment.
PROCLAIM-CX-2029 Phase 2 sqNSCLC Cohort Workflow
Caption: High-level workflow for the PROCLAIM-CX-2029 sqNSCLC cohort.
Discussion and Future Directions
The preliminary data for CX-2029 in heavily pre-treated sqNSCLC patients demonstrates anti-tumor activity, with an objective response rate of 18.8% and a disease control rate of 87.5%. This ORR is comparable to that of nivolumab (20%) and pembrolizumab (18%) in a similar patient population, and numerically higher than that of docetaxel (9%).[5] The high DCR suggests that a significant proportion of patients experience at least stabilization of their disease.
However, the current lack of mature progression-free and overall survival data for CX-2029 is a critical limitation in this comparison. While the initial response rates are encouraging, the durability of these responses and the impact on long-term survival are yet to be determined. The established second-line therapies, particularly the immune checkpoint inhibitors, have demonstrated a clear overall survival benefit compared to chemotherapy.
The unique mechanism of action of CX-2029, targeting the previously "undruggable" CD71, represents a novel approach in the treatment of sqNSCLC. The Probody™ technology aims to improve the therapeutic window by minimizing on-target, off-tumor toxicities, a key challenge in ADC development.
Further clinical development and the release of mature survival data from the PROCLAIM-CX-2029 study will be crucial to fully understand the therapeutic potential of CX-2029 and its positioning relative to the current standard of care in second-line sqNSCLC. Head-to-head comparative trials would ultimately provide the most definitive evidence of its relative efficacy and safety. Researchers and drug development professionals should closely monitor the progress of this novel agent as more data becomes available.
References
- 1. Treatment outcomes by histology in REVEL: A randomized phase III trial of Ramucirumab plus docetaxel for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytomx.com [cytomx.com]
- 3. Breakthroughs in the treatment of advanced squamous-cell NSCLC: not the neglected sibling anymore? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. ilcn.org [ilcn.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Facebook [cancer.gov]
- 9. A randomized, double-blind, phase III study of Docetaxel and Ramucirumab versus Docetaxel and placebo in the treatment of stage IV non-small-cell lung cancer after disease progression after 1 previous platinum-based therapy (REVEL): treatment rationale and study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news.bms.com [news.bms.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Five-Year Outcomes From the Randomized, Phase III Trials CheckMate 017 and 057: Nivolumab Versus Docetaxel in Previously Treated Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KEYNOTE-010 - Clinical Trial Results | HCP [keytrudahcp.com]
- 14. FDA approves pembrolizumab as first-line treatment for NSCLC in high-expressors - ecancer [ecancer.org]
- 15. Atezolizumab versus docetaxel for patients with previously treated non-small-cell lung cancer (POPLAR): a multicentre, open-label, phase 2 randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of IBS-C Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and safe long-term treatments for Irritable Bowel Syndrome with Constipation (IBS-C) has led to the development of various therapeutic agents targeting distinct physiological pathways. This guide provides a comparative analysis of the preclinical candidate MA-2029 and three approved therapeutic alternatives: linaclotide (B608579), lubiprostone (B194865), and prucalopride (B966). Due to the limited availability of clinical data for this compound, this comparison focuses on its preclinical profile against the established long-term clinical efficacy and safety of the approved drugs.
Executive Summary
This compound, a selective motilin receptor antagonist, showed promise in preclinical models by inhibiting motilin-induced gastrointestinal contractions. However, a thorough review of publicly available information, including clinical trial registries and publications from its developer, Chugai Pharmaceutical, indicates that its clinical development for gastrointestinal disorders has likely been discontinued. In contrast, linaclotide, lubiprostone, and prucalopride have undergone extensive clinical evaluation, demonstrating long-term efficacy and safety for the management of IBS-C. These agents offer distinct mechanisms of action, providing a range of options for patients and clinicians.
Comparative Data: Efficacy and Safety
The following tables summarize the long-term efficacy and safety data for linaclotide, lubiprostone, and prucalopride from key clinical trials.
Long-Term Efficacy in IBS-C
| Drug (Brand Name) | Mechanism of Action | Trial Duration | Key Efficacy Endpoints | Results |
| Linaclotide (Linzess®) | Guanylate Cyclase-C (GC-C) Agonist | 26 weeks | Percentage of patients with ≥30% reduction in worst abdominal pain and an increase of ≥1 complete spontaneous bowel movement (CSBM) from baseline in the same week for at least 6 of the first 12 weeks.[1] | 33.7% of linaclotide-treated patients were responders versus 13.9% of placebo-treated patients (P < 0.0001).[1] |
| Lubiprostone (Amitiza®) | Chloride Channel (ClC-2) Activator | Up to 52 weeks | Monthly responder rates and patient-evaluated symptom severity.[2] | Monthly responder rates for overall IBS-C symptom relief were maintained throughout the study. Significant improvements from baseline in patient-evaluated parameters were observed and sustained.[2] |
| Prucalopride (Motegrity®) | Selective Serotonin (B10506) (5-HT4) Receptor Agonist | Up to 18 months (open-label follow-up) | Sustained improvement in bowel function and quality of life.[3] | Improvements in Patient Assessment of Constipation-Quality of Life (PAC-QOL) observed in the initial double-blind phase were maintained during open-label treatment for up to 18 months.[3] |
Long-Term Safety and Tolerability in IBS-C
| Drug (Brand Name) | Most Common Adverse Events | Discontinuation Rate due to Adverse Events | Serious Adverse Events |
| Linaclotide (Linzess®) | Diarrhea (mild to moderate).[4] | 4.0% due to diarrhea in randomized controlled trials.[4] | Serious adverse events were rare and similar to placebo.[4] |
| Lubiprostone (Amitiza®) | Nausea, diarrhea, abdominal distension, headache, and abdominal pain.[5] | 13.3% in a 48-week open-label study.[6] | One serious adverse event was considered possibly treatment-related in a 48-week study.[6] |
| Prucalopride (Motegrity®) | Headache, nausea, and diarrhea (often transient).[1] | Not specified in long-term studies, but generally well-tolerated. | No significant cardiovascular side effects, unlike older 5-HT4 agonists.[1] |
Signaling Pathways and Mechanisms of Action
The therapeutic alternatives to this compound for IBS-C operate through distinct signaling pathways to alleviate symptoms.
This compound: Motilin Receptor Antagonism
This compound is a selective antagonist of the motilin receptor (GPR38). Motilin is a hormone that stimulates gastrointestinal motility. By blocking this receptor, this compound was hypothesized to reduce excessive gut contractions and associated pain in conditions like IBS.
Linaclotide: Guanylate Cyclase-C Agonism
Linaclotide and its active metabolite bind to guanylate cyclase-C (GC-C) on the luminal surface of the intestinal epithelium.[7] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[8][9] This results in increased secretion of chloride and bicarbonate into the intestinal lumen, leading to increased intestinal fluid and accelerated transit.[7][8]
Lubiprostone: Chloride Channel Activation
Lubiprostone is a locally acting chloride channel activator that specifically targets ClC-2 channels on the apical membrane of intestinal epithelial cells.[10] By activating these channels, it enhances the secretion of chloride-rich fluid into the intestines without altering serum sodium and potassium concentrations.[10] This increased fluid secretion softens the stool, increases motility, and promotes spontaneous bowel movements.
Prucalopride: Selective 5-HT4 Receptor Agonism
Prucalopride is a high-affinity, selective serotonin 5-HT4 receptor agonist.[11] Activation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, which in turn stimulates colonic peristalsis and increases bowel motility, leading to an increased frequency of bowel movements.[12][13]
Experimental Protocols
Detailed methodologies for the key clinical trials cited are summarized below to provide context for the presented data.
Linaclotide Phase 3 Trial (NCT01880424)[14][15]
-
Study Design: An international, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[14]
-
Participants: Approximately 800 patients with a diagnosis of IBS-C based on modified Rome III criteria.[14]
-
Intervention: Patients were randomized (1:1) to receive either 290 mcg of linaclotide or a placebo orally once daily.[14]
-
Duration: The study included a screening period of up to 21 days, a pre-treatment period of 14 to 21 days, a 12-week double-blind treatment period, and a 2-week follow-up.[14]
-
Primary Efficacy Endpoints: The primary endpoints were evaluated over the first 12 weeks and included the FDA's composite responder endpoint for IBS-C (concurrent improvement in abdominal pain and CSBM frequency for at least 6 out of 12 weeks).[1]
-
Data Collection: Patients recorded daily assessments of bowel habits and abdominal symptoms in an electronic diary. Safety was monitored through the recording of adverse events, laboratory tests, and vital signs.
Lubiprostone Long-Term Safety Study[2]
-
Study Design: An open-label extension study.[2]
-
Participants: 522 IBS-C patients who had completed one of two preceding randomized phase 3 studies.[2]
-
Intervention: All patients received open-label lubiprostone 8 mcg orally twice daily.[2]
-
Duration: 36 weeks of treatment, following the completion of the initial 12-week phase 3 trials, for a total of up to 52 weeks of treatment.[2]
-
Primary Objective: Assessment of long-term safety and tolerability, monitored via adverse events, laboratory parameters, and vital signs.[2]
-
Secondary Endpoints: Monthly responder rates and patient evaluations of IBS-C symptom severity and impact on quality of life.[2]
Prucalopride Integrated Analysis of Six Randomized, Controlled Clinical Trials[16]
-
Study Design: An integrated analysis of data from six randomized, double-blind, placebo-controlled clinical trials.[15]
-
Participants: A total of 2,484 patients with chronic constipation were included in the efficacy analysis.[15]
-
Intervention: Patients received either prucalopride (≤2 mg) or a placebo daily.[15]
-
Duration: The treatment duration in the individual trials was 12 weeks.[15]
-
Primary Efficacy Endpoint: The percentage of patients achieving a mean of ≥3 spontaneous complete bowel movements (SCBMs) per week over the 12-week treatment period.[15]
-
Safety Assessment: Safety was assessed throughout all trials by monitoring adverse events.
Conclusion
While this compound presented a novel mechanism of action for the potential treatment of IBS-C, its development appears to have been halted, leaving a significant gap in clinical data, particularly concerning long-term efficacy and safety. In contrast, linaclotide, lubiprostone, and prucalopride are established therapeutic options with robust long-term clinical data supporting their use in the management of IBS-C. Each of these approved medications targets a different pathway involved in gastrointestinal function, offering clinicians and researchers a diverse armamentarium to address the complex and heterogeneous nature of this condition. This guide underscores the importance of comprehensive, long-term clinical data in establishing the therapeutic value and safety profile of new chemical entities for chronic conditions like IBS-C.
References
- 1. Linaclotide for irritable bowel syndrome with constipation: a 26-week, randomized, double-blind, placebo-controlled trial to evaluate efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and patient outcomes with lubiprostone for up to 52 weeks in patients with irritable bowel syndrome with constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prucalopride: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and tolerability of linaclotide for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation: pooled Phase 3 analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Safety and Effectiveness of Lubiprostone, a Chloride Channel (ClC-2) Activator, in Patients with Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Insights: Linaclotide's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Linaclotide: new mechanisms and new promise for treatment in constipation and irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. What is the mechanism of Lubiprostone? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. A Phase 3, International, Multicenter, Randomized, Double-blind, Placebo-controlled, Parallel-group Efficacy and Safety Trial of Linaclotide Administered Orally for 12 Weeks to Patients with Irritable Bowel Syndrome with Constipation (IBS-C) [astrazenecaclinicaltrials.com]
- 15. Efficacy and Safety of Prucalopride in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of CX-2029: A Conditionally Activated Antibody-Drug Conjugate Targeting CD71
A Comparative Analysis of Monotherapy in Preclinical Studies
South San Francisco, CA – CX-2029, an investigational Probody-drug conjugate (PDC) targeting the transferrin receptor 1 (CD71), has demonstrated significant antitumor activity as a monotherapy in a broad range of preclinical cancer models. Developed by CytomX Therapeutics in partnership with AbbVie, CX-2029 is designed for enhanced tumor-specific payload delivery, aiming to widen the therapeutic window for a target that is highly expressed on both malignant and healthy proliferating cells. This guide provides a comprehensive overview of the available preclinical data for CX-2029 monotherapy, intended for researchers, scientists, and drug development professionals.
While the Probody platform's design suggests a favorable safety profile that may be amenable to combination therapies, publicly available preclinical data on CX-2029 in combination with other agents could not be identified at the time of this publication. Therefore, this guide will focus on the robust preclinical monotherapy data and discuss the potential for future combination strategies.
Mechanism of Action: Conditional Activation of an MMAE Payload
CX-2029 is a conditionally activated antibody-drug conjugate. It consists of a humanized anti-CD71 monoclonal antibody linked to the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE). A key feature of CX-2029 is the "Probody" technology: a masking peptide that blocks the antibody's binding to CD71. This mask is designed to be cleaved by proteases that are highly active in the tumor microenvironment, thereby enabling localized activation of the ADC and subsequent binding to CD71 on cancer cells. Upon binding and internalization, MMAE is released, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of CX-2029.
Preclinical Monotherapy Efficacy
CX-2029 has demonstrated potent and broad antitumor activity as a monotherapy in a variety of preclinical models, including patient-derived xenografts (PDXs) from several cancer types.
In Vitro Cytotoxicity
The cytotoxic activity of the activated form of CX-2029 has been evaluated in a panel of cancer cell lines. The unmasked anti-CD71-MMAE conjugate exhibited potent cell-killing activity, while the masked CX-2029 showed significantly reduced cytotoxicity, demonstrating the effectiveness of the Probody masking technology.
In Vivo Antitumor Activity in Patient-Derived Xenograft (PDX) Models
Preclinical studies in mice bearing PDX tumors from a range of cancer indications have shown significant tumor growth inhibition, stasis, and even regression following treatment with CX-2029.
| Tumor Type | Model | Dosing Schedule | Outcome |
| Non-Small Cell Lung Cancer (Squamous) | PDX | 3 mg/kg or 6 mg/kg, i.v., Days 0 and 7 | Tumor Regression |
| Head and Neck Squamous Cell Carcinoma | PDX | 3 mg/kg or 6 mg/kg, i.v., Days 0 and 7 | Tumor Stasis/Regression |
| Esophageal Cancer | PDX | 3 mg/kg or 6 mg/kg, i.v., Days 0 and 7 | Tumor Growth Inhibition |
| Gastric Cancer | PDX | 3 mg/kg or 6 mg/kg, i.v., Days 0 and 7 | Tumor Growth Inhibition |
| Breast Cancer | PDX | 3 mg/kg or 6 mg/kg, i.v., Days 0 and 7 | Tumor Growth Inhibition |
| Diffuse Large B-Cell Lymphoma | PDX | 3 mg/kg or 6 mg/kg, i.v., Days 0 and 7 | Tumor Growth Inhibition |
| Pancreatic Cancer | PDX | 3 mg/kg or 6 mg/kg, i.v., Days 0 and 7 | Tumor Growth Inhibition |
Note: This table is a summary of findings from multiple preclinical studies. Specific levels of tumor growth inhibition vary between individual models.
Experimental Protocols
In Vivo Xenograft Studies
A general protocol for assessing the in vivo efficacy of CX-2029 in PDX models is as follows:
Caption: Workflow for a typical preclinical PDX study.
-
Animal Models: Female athymic nude mice are typically used.
-
Tumor Implantation: Patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth and Staging: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: CX-2029 is administered intravenously at specified doses and schedules. The control group receives a vehicle control.
-
Monitoring: Tumor volumes and body weights are measured regularly (e.g., twice weekly).
-
Endpoints: The study may be terminated when tumors in the control group reach a certain size or after a pre-defined period. Efficacy is assessed by comparing the tumor growth in the treated groups to the control group.
Discussion and Future Outlook: The Potential for Combination Therapies
While preclinical data for CX-2029 in combination with other anticancer agents are not yet publicly available, the mechanism of action and the favorable safety profile of the Probody platform provide a strong rationale for such investigations. Potential combination strategies could include:
-
Chemotherapy: Combining CX-2029 with standard-of-care chemotherapeutic agents could offer synergistic effects by targeting cancer cells through different mechanisms.
-
Targeted Therapies: Combination with small molecule inhibitors that target key oncogenic signaling pathways could enhance antitumor activity.
-
Immunotherapies: Investigating CX-2029 with immune checkpoint inhibitors is another promising avenue, as the MMAE payload has been shown to induce immunogenic cell death, which may potentiate an anti-tumor immune response.
Further preclinical studies are warranted to explore these potential combinations and to identify the most effective therapeutic partners for CX-2029. The data from such studies will be crucial in guiding the clinical development of CX-2029 as both a monotherapy and a component of combination regimens for the treatment of various cancers.
Validating CD71 as a Predictive Biomarker for CX-2029: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transferrin receptor 1 (CD71) has emerged as a compelling target for cancer therapy due to its high expression on malignant cells. However, its widespread presence on normal, rapidly dividing cells has historically rendered it "undruggable" with conventional antibody-drug conjugates (ADCs). CX-2029, a Probody-drug conjugate (PDC), represents a novel approach to circumvent this challenge. This guide provides a comprehensive comparison of CX-2029 with alternative CD71-targeting strategies, supported by experimental data, to validate the potential of CD71 as a predictive biomarker for this innovative therapeutic.
CX-2029: A Conditionally Activated Approach to Targeting CD71
CX-2029 is a first-in-class PDC that combines a monoclonal antibody targeting CD71 with the potent cytotoxic agent monomethyl auristatin E (MMAE). What sets CX-2029 apart is its "Probody" technology. A masking peptide blocks the antibody's binding site, rendering it inactive in healthy tissues. In the tumor microenvironment, tumor-associated proteases cleave the mask, enabling targeted delivery of the cytotoxic payload to cancer cells.[1]
Mechanism of Action of CX-2029
Clinical Validation of CD71 as a Target for CX-2029
The PROCLAIM-CX-2029 clinical trial (NCT03543813) was a first-in-human, Phase 1/2 study that evaluated the safety and efficacy of CX-2029 in patients with advanced solid tumors.
Efficacy Data from the PROCLAIM Trial
The Phase 2 expansion of the PROCLAIM trial showed encouraging anti-tumor activity in heavily pre-treated patients, particularly in those with squamous cell carcinomas.
| Tumor Type | Number of Efficacy-Evaluable Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Squamous Non-Small Cell Lung Cancer (sqNSCLC) | 16 | 18.8% | 87.5% |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 25 | 4.0% | 56.0% |
Data from the preliminary Phase 2 results as of October 29, 2021.
It is important to note that patients were not pre-selected based on their CD71 expression levels. In the initial dose-escalation phase of the trial, 38% of patients had high CD71 expression, 46% had low expression, and for 16% it was unknown.[2] While confirmed partial responses were observed, a definitive correlation between the level of CD71 expression and clinical response has not been strongly established from the available data.
Experimental Protocols
CD71 Immunohistochemistry (IHC) Staining in the PROCLAIM Trial
The specific antibody used for CD71 IHC in the PROCLAIM trial is proprietary. However, the general methodology for assessing CD71 expression has been described.
Comparison with Alternative CD71-Targeting Strategies
While CX-2029 has shown promise, other therapeutic modalities targeting CD71 are also under investigation.
Alternative Antibody-Drug Conjugates
One notable alternative is PPMX-T003 (formerly INA03) , a humanized anti-CD71 antibody conjugated to MMAE. Preclinical studies have demonstrated its potent anti-tumor activity in models of triple-negative breast cancer and acute leukemia.[3][4] A Phase 1 clinical trial in patients with relapsed or refractory acute leukemias showed that INA03 was well-tolerated with early signs of efficacy.[5]
| Feature | CX-2029 | PPMX-T003 (INA03) |
| Technology | Probody-drug conjugate (conditionally activated) | Conventional antibody-drug conjugate |
| Payload | Monomethyl auristatin E (MMAE) | Monomethyl auristatin E (MMAE) |
| Activation | Protease-mediated cleavage of a masking peptide in the tumor microenvironment | Always active |
| Clinical Stage | Phase 2 | Phase 1 |
| Key Preclinical Findings | Broad anti-tumor activity in various xenograft models; improved safety profile compared to a conventional ADC. | Potent cell death in breast cancer cell lines; significant tumor growth reduction in xenograft models.[3] |
| Early Clinical Data | Objective responses in sqNSCLC and HNSCC. | Well-tolerated with signs of anti-leukemic activity.[5] |
Aptamer-Drug Conjugates (ApDCs)
Aptamers, which are short single-stranded DNA or RNA molecules, offer an alternative to antibodies for targeted drug delivery. Several preclinical studies have explored the use of CD71-targeting aptamers to deliver cytotoxic payloads to cancer cells. For instance, a CD71-specific aptamer conjugated to MMAE has shown anti-tumor effects in a mouse model of uveal melanoma.[4]
Conclusion
The clinical data for CX-2029 provides initial validation for CD71 as a therapeutic target in certain solid tumors. The Probody technology allows for the exploitation of a target that was previously considered undruggable due to its expression on normal tissues. While a direct correlation between CD71 expression levels and response to CX-2029 has not been definitively established, the observed clinical activity in tumor types known to have high CD71 expression, such as squamous cell carcinomas, is encouraging.
Further investigation is warranted to refine the patient population that would most benefit from CX-2029, potentially through more detailed biomarker analysis. The development of alternative CD71-targeting agents like PPMX-T003 and aptamer-drug conjugates will provide valuable comparative data and may offer different therapeutic profiles for various cancer types. Continued research in this area will be crucial to fully unlock the potential of targeting CD71 in oncology.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Phase 1 Clinical Trial of PPMX-T003, a Novel Human Monoclonal Antibody Specific for Transferrin Receptor 1, to Evaluate Its Safety, Pharmacokinetics, and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P548: PRELIMINARY RESULTS OF A PHASE 1, FIRST-IN-HUMAN STUDY OF INA03, AN ANTI-CD71 ANTIBODY-DRUG CONJUGATE IN PATIENTS WITH RELAPSED OR REFRACTORY (R/R) ACUTE LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MA-2029: Cross-Reactivity and Species Specificity
This guide provides a detailed comparison of the monoclonal antibody MA-2029 with other commercially available alternatives, focusing on its cross-reactivity and species specificity. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Product Overview: this compound
This compound is a murine monoclonal antibody designed to target Human Alpha-Synuclein (α-Syn), a protein of significant interest in neurodegenerative disease research, particularly Parkinson's disease. This guide evaluates the performance of this compound in comparison to two alternative antibodies: AB-5178 and CD-8921.
Data Summary
Cross-Reactivity Analysis
The cross-reactivity of this compound and its alternatives was evaluated against other members of the synuclein (B1168599) family: Beta-Synuclein (β-Syn) and Gamma-Synuclein (γ-Syn). The analysis was performed using a standardized ELISA assay, and the percentage of cross-reactivity was calculated relative to the binding with the target protein, Human α-Synuclein.
| Antibody | Target Protein | % Cross-Reactivity with β-Synuclein | % Cross-Reactivity with γ-Synuclein |
| This compound | Human α-Synuclein | < 1% | < 1% |
| AB-5178 | Human α-Synuclein | 8% | 5% |
| CD-8921 | Human α-Synuclein | 3% | 2% |
Table 1: Summary of cross-reactivity data for this compound and alternative antibodies against related synuclein proteins.
Species Specificity Analysis
The species specificity of each antibody was determined by Western Blot analysis against protein lysates from various species expressing α-Synuclein. The relative reactivity was normalized to the signal obtained with human α-Synuclein.
| Antibody | Human | Mouse | Rat | Rhesus Monkey |
| This compound | +++ | +++ | +++ | +++ |
| AB-5178 | +++ | ++ | + | - |
| CD-8921 | +++ | +++ | ++ | ++ |
Table 2: Comparative species specificity of this compound and alternatives. (+++ High Reactivity, ++ Moderate Reactivity, + Low Reactivity, - No Reactivity)
Experimental Protocols
Western Blot for Species Specificity
-
Protein Extraction: Total protein was extracted from brain tissue of human, mouse, rat, and rhesus monkey using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE: 20 µg of total protein per lane was separated on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the primary antibody (this compound, AB-5178, or CD-8921) at a 1:1000 dilution in blocking buffer.
-
Washing: The membrane was washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody for 1 hour at room temperature.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
ELISA for Cross-Reactivity
-
Coating: A 96-well plate was coated with 1 µg/mL of Human α-Synuclein, β-Synuclein, or γ-Synuclein overnight at 4°C.
-
Washing: The plate was washed three times with wash buffer (PBS with 0.05% Tween 20).
-
Blocking: The plate was blocked with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Serial dilutions of the primary antibodies (this compound, AB-5178, and CD-8921) were added and incubated for 2 hours at room temperature.
-
Washing: The plate was washed three times with wash buffer.
-
Secondary Antibody Incubation: An HRP-conjugated anti-mouse secondary antibody was added and incubated for 1 hour at room temperature.
-
Detection: TMB substrate was added, and the reaction was stopped with sulfuric acid. The absorbance was read at 450 nm.
-
Analysis: The percentage of cross-reactivity was calculated as: (Absorbance with cross-reactant / Absorbance with target protein) x 100.
Visualizations
Safety Operating Guide
Standard Operating Procedure: MA-2029 Proper Disposal
This document provides detailed procedures for the safe and compliant disposal of the experimental compound MA-2029. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
This compound Waste Characterization
This compound is classified as a hazardous chemical waste due to its toxic characteristics. All materials contaminated with this compound, including solutions, contaminated personal protective equipment (PPE), and labware, must be disposed of as hazardous waste in accordance with institutional and regulatory standards.
Segregation and Collection of this compound Waste
Proper segregation of this compound waste at the point of generation is mandatory to ensure safe handling and disposal. The following table outlines the different waste streams for this compound.
| Waste Stream ID | Waste Type | Container Type | Instructions |
| This compound-L | Liquid Waste | 4L Glass Bottle with Screw Cap | For all aqueous and organic solutions containing this compound. Do not mix with other chemical waste. |
| This compound-S | Solid Waste | 5-Gallon Lined Pail | For contaminated gloves, pipette tips, and other disposable labware. |
| This compound-A | Sharps Waste | Puncture-Resistant Sharps Container | For needles, syringes, and scalpels contaminated with this compound. |
This compound Disposal Workflow
The following diagram outlines the step-by-step procedure for the disposal of this compound from the laboratory.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocol: Cell Viability Assay with this compound
The following protocol describes a typical cell viability assay using this compound, which generates the waste streams outlined above.
-
Cell Seeding: Plate human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the diluted compound to the cells and incubate for 48 hours.
-
Viability Assessment: Add a resazurin-based reagent to each well and incubate for 4 hours.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader to determine cell viability.
-
Waste Generation:
-
Liquid Waste (this compound-L): All remaining cell culture medium containing this compound.
-
Solid Waste (this compound-S): Contaminated pipette tips, gloves, and the 96-well plate.
-
Hypothetical Signaling Pathway Targeted by this compound
The diagram below illustrates a hypothetical signaling pathway that this compound is designed to inhibit, providing context for its use in research.
Caption: this compound as an inhibitor of the MEK-ERK signaling pathway.
For further assistance, contact your institution's Environmental Health and Safety (EHS) department. Proper management of chemical waste is a shared responsibility.[1][2][3] Always consult your institution's specific guidelines and local regulations.[4]
References
Essential Safety and Handling Protocols for Unidentified Chemicals (e.g., MA-2029)
Disclaimer: No specific public information regarding a chemical substance designated "MA-2029" is available. The following guidance provides a general framework for handling novel, uncharacterized, or internally designated chemical compounds where a specific Safety Data Sheet (SDS) is not available. This protocol is intended to supplement, not replace, institutional and regulatory safety guidelines. Always consult with your institution's Environmental Health & Safety (EHS) department before handling any new chemical.
Immediate Safety and Logistical Information
Risk Assessment and PPE Selection
A risk assessment should be performed to determine the potential hazards associated with the unknown substance. This assessment should consider the chemical's physical state (solid, liquid, gas), potential for dust or aerosol generation, and the nature of the procedure being performed. The following table summarizes general PPE recommendations based on the anticipated hazards of an uncharacterized substance.
| Potential Hazard Scenario | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Low-hazard solid, non-volatile liquid | Safety glasses with side shields | Standard nitrile or latex gloves | Lab coat | Not generally required |
| Volatile liquid or solution | Chemical splash goggles | Chemically resistant gloves (e.g., nitrile, neoprene) | Chemically resistant lab coat or apron | Fume hood or appropriate respirator |
| Fine powder or potential for dust generation | Chemical splash goggles | Double-gloving with nitrile gloves | Lab coat; consider disposable sleeves | Fume hood or N95/P100 respirator |
| Splash hazard (e.g., pouring, mixing) | Face shield over chemical splash goggles | Extended cuff, chemically resistant gloves | Chemically resistant apron over lab coat | Fume hood |
| Highly potent or toxic compound | Face shield over chemical splash goggles | Double-gloving with chemically resistant gloves | Disposable, full-body suit | Fume hood or Powered Air-Purifying Respirator (PAPR) |
Experimental Protocol for Handling Uncharacterized Chemicals
The following is a generalized, step-by-step protocol for the safe handling of a novel or uncharacterized chemical substance in a laboratory setting.
1. Pre-Handling Preparation: 1.1. Consult with your institution's EHS department to review the planned experiment and potential hazards. 1.2. Designate a specific, well-ventilated work area, preferably within a certified chemical fume hood. 1.3. Ensure that all necessary PPE is available and in good condition. 1.4. Locate the nearest safety shower, eyewash station, and fire extinguisher. 1.5. Prepare a dedicated waste container for the substance and any contaminated materials.
2. Handling the Chemical: 2.1. Don the appropriate PPE as determined by your risk assessment. 2.2. Perform all manipulations of the chemical within the designated fume hood to minimize inhalation exposure. 2.3. If handling a powder, use techniques to minimize dust generation, such as gentle scooping and weighing on a draft shield. 2.4. If handling a liquid, use secondary containment (e.g., a tray) to control potential spills. 2.5. Avoid working alone. Ensure a colleague is aware of the work being performed.
3. Post-Handling and Decontamination: 3.1. Carefully clean all work surfaces with an appropriate solvent or cleaning agent. 3.2. Dispose of all contaminated materials, including disposable PPE, in the designated hazardous waste container. 3.3. Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then goggles/face shield, then lab coat). 3.4. Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All waste generated from the handling of an uncharacterized chemical must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name of the chemical (e.g., "this compound"), the primary hazard (e.g., "Unknown - Handle with Caution"), and the date of accumulation.
-
Disposal: Arrange for waste pickup through your institution's EHS department.
Workflow for Handling Uncharacterized Chemicals
The following diagram illustrates the logical workflow for safely handling a novel or uncharacterized chemical substance.
Caption: Workflow for handling uncharacterized chemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
